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2-Amino-N-ethyl-2-methylpropanamide hydrochloride Documentation Hub

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  • Product: 2-Amino-N-ethyl-2-methylpropanamide hydrochloride
  • CAS: 1220039-29-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a molecule of interest in pharmaceutical research and development. This document delves into its chemical ident...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a molecule of interest in pharmaceutical research and development. This document delves into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations, offering a foundational resource for scientists engaged in drug discovery and medicinal chemistry.

Chemical Identity and CAS Number Ambiguity

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a derivative of the non-proteinogenic amino acid, 2-aminoisobutyric acid (Aib). Its hydrochloride salt form enhances solubility, a desirable characteristic for drug formulation and biological testing.[1]

A notable point of clarification for researchers is the existence of multiple CAS numbers associated with this compound. The two most frequently encountered are:

  • CAS 1796908-56-9 [2]

  • CAS 1220039-29-1 [3][4]

While both designations refer to 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, the presence of multiple identifiers can arise from various factors, including different suppliers, registration dates, or minor variations in the registered information. It is crucial for researchers to be aware of both CAS numbers when conducting literature searches and procuring the compound to ensure comprehensive data retrieval. For the remainder of this guide, both CAS numbers will be considered synonymous with the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key known properties of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O[2][4]
Molecular Weight 166.65 g/mol [2][4]
IUPAC Name 2-amino-N-ethyl-2-methylpropanamide;hydrochloride[2]
Appearance White to off-white powder[2]
Storage Temperature Room Temperature, sealed in a dry environment[4]

Further experimental data such as melting point, boiling point, and detailed spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not consistently available in the public domain and would require experimental determination for definitive characterization.

Synthesis Methodology

The synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride can be logically approached through a multi-step process starting from the readily available 2-aminoisobutyric acid. The general strategy involves the protection of the amino group, activation of the carboxylic acid, amidation with ethylamine, and subsequent deprotection and salt formation.

G A 2-Aminoisobutyric Acid B Boc-Protection A->B (Boc)₂O, Base C N-Boc-2-aminoisobutyric acid B->C D Amide Coupling (e.g., EDC, HOBt, Ethylamine) C->D E N-Boc-2-amino-N-ethyl-2-methylpropanamide D->E F Deprotection (e.g., TFA or HCl) E->F G 2-Amino-N-ethyl-2-methylpropanamide F->G H Hydrochloride Salt Formation (HCl in ether) G->H I 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride H->I

Caption: General synthetic pathway for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed synthetic route based on established methods for peptide coupling and protecting group chemistry.[5][6][7] Researchers should adapt and optimize these conditions as necessary.

Step 1: N-Boc Protection of 2-Aminoisobutyric Acid

  • Dissolve 2-aminoisobutyric acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide (1.1 equivalents), and cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-aminoisobutyric acid.

Step 2: Amide Coupling with Ethylamine

  • Dissolve N-Boc-2-aminoisobutyric acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add ethylamine (or ethylamine hydrochloride with an additional equivalent of a non-nucleophilic base like diisopropylethylamine - DIPEA) (1.5 equivalents).

  • Allow the reaction to proceed at room temperature overnight.

  • Wash the reaction mixture with aqueous solutions of mild acid and base to remove unreacted starting materials and coupling agents.

  • Dry the organic layer and concentrate to yield N-Boc-2-amino-N-ethyl-2-methylpropanamide.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-2-amino-N-ethyl-2-methylpropanamide in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add an excess of a solution of hydrochloric acid in a non-polar solvent (e.g., 4M HCl in dioxane or ethereal HCl).

  • Stir the mixture at room temperature. The deprotection is typically rapid and may be accompanied by the precipitation of the hydrochloride salt.[6]

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

  • The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum.

Potential Research Applications

While specific pharmacological data for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is limited in publicly accessible literature, its structural components suggest several promising avenues for investigation.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound appears to be as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure is amenable to further chemical modifications, making it a valuable scaffold for creating libraries of compounds for screening in various therapeutic areas, including:

  • Neurological Disorders: Derivatives of amino acids and their amides are frequently explored for their potential to interact with receptors and enzymes in the central nervous system. This compound could serve as a starting point for the development of novel agents for conditions such as depression, anxiety, and chronic pain.[1]

  • Metabolic Diseases: There is some indication that related compounds may influence fat metabolism, suggesting a potential, albeit speculative, role in the research of treatments for obesity.[3]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride B Neurological Disorders (e.g., Anxiety, Depression, Pain) A->B Derivative Synthesis C Metabolic Disorders (e.g., Obesity) A->C Derivative Synthesis D Peptide-Based Therapeutics A->D Incorporation into Peptides

Caption: Potential research applications stemming from the core scaffold.

Component of Peptide Mimetics and Modified Peptides

The 2-aminoisobutyric acid (Aib) core is known to induce helical conformations in peptides. This structural constraint can enhance metabolic stability and cell permeability. Therefore, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride could be investigated as a C-terminal capping agent in peptide synthesis to modulate the pharmacological properties of peptide-based drug candidates.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

    • Skin: Wash off with soap and plenty of water.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek medical attention.

Researchers are strongly advised to perform a thorough risk assessment before handling this compound and to consult general safety guidelines for handling fine chemicals.

Conclusion

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a chemical entity with clear potential as a building block in medicinal chemistry and drug discovery. While the publicly available data on its specific properties and biological activities are currently limited, its structural relationship to known pharmacologically active motifs makes it a compound of interest for further investigation. This guide provides a foundational framework for researchers to understand its chemical nature, synthesis, and potential applications, thereby facilitating its exploration in the quest for novel therapeutic agents.

References

  • MySkinRecipes. 2-Amino-N-methylpropanamide hydrochloride. [Link]

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride | CAS 1796908-56-9. [Link]

  • Occupational Safety and Health Administration. 2-AMINO-2-METHYLPROPANOL. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 2-Amino-N-ethylpropanamide. [Link]

  • Cheméo. Propanamide, N-ethyl-2-methyl - Chemical & Physical Properties. [Link]

  • PubChem. N-ethyl-2-methylpropanamide. [Link]

  • PubChem. N-ethyl-2-hydroxy-2-methylpropanamide. [Link]

  • Jo, M., Won, S. W., Lee, D. G., Jung, J. K., Kim, S., & Kwak, Y. S. (2018). An efficient synthetic protocol for amide derivatives of Boc-2-aminoisobutyrate. Archives of pharmacal research, 41(3), 259–264. [Link]

  • Hebei Boz Chemical Co., Ltd. BOC deprotection. (2023). [Link]

  • Reddy, K. S., Kumar, A., & Singh, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23865–23870. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. Reaction pathway for BOC amine formation under mild reaction conditions. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). [Link]

  • Beilstein Journals. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]

  • NIST WebBook. N-Ethyl-N-methylpropanamide. [Link]

Sources

Exploratory

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" molecular weight

Molecular Weight, Synthesis, and Physicochemical Profiling[1] Executive Summary & Core Identity 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a specialized amino acid derivative used primarily as a building block...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Synthesis, and Physicochemical Profiling[1]

Executive Summary & Core Identity

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a specialized amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and small-molecule kinase inhibitors.[1][2][3] Structurally, it is the N-ethyl amide of 2-aminoisobutyric acid (Aib) .

The gem-dimethyl substitution at the


-carbon is the defining feature of this molecule. In medicinal chemistry, this motif is exploited to induce conformational constraints (specifically 

-helical turns) and block metabolic degradation by proteases, significantly enhancing the pharmacokinetic stability of downstream drug candidates.
Physicochemical Identity Table
ParameterSpecification
CAS Number 1220039-29-1
Chemical Name 2-Amino-N-ethyl-2-methylpropanamide hydrochloride
Free Base Name 2-Amino-N-ethyl-2-methylpropanamide
Molecular Formula

(Salt) /

(Base)
Molecular Weight 166.65 g/mol
Exact Mass (Base) 130.1106 Da
SMILES CC(C)(N)C(NCC)=O.[H]Cl
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O)
Molecular Weight & Stoichiometric Analysis

Precise molecular weight calculations are critical for preparing molar stock solutions in biological assays. The hydrochloride salt form adds significant mass compared to the free base.

2.1. Component Breakdown

The total molecular weight (


) is the sum of the free base (

) and the counterion (

).
  • Free Base (

    
    ): 
    
    • Carbon (

      
      ): 72.066
      
    • Hydrogen (

      
      ): 14.112
      
    • Nitrogen (

      
      ): 28.014
      
    • Oxygen (

      
      ): 15.999
      
    • Base MW:130.19 g/mol

  • Counterion (HCl):

    • Hydrogen (

      
      ): 1.008
      
    • Chlorine (

      
      ): 35.450
      
    • Acid MW:36.46 g/mol

  • Total Salt MW:

    
    166.65  g/mol  
    
2.2. Mass Spectrometry Considerations

When analyzing this compound via LC-MS (ESI+), the detected species is the protonated free base


.
  • Target m/z: 131.12

  • Isotopic Pattern: The chlorine atom is not covalently bound in the gas phase during ESI+ of the parent ion; therefore, the characteristic 3:1 Chlorine isotopic pattern (

    
    ) will not  be observed on the parent peak (131.12), but may appear in adducts or if analyzing the negative ion mode for chloride.
    
Synthesis & Manufacturing Protocol

Context: The synthesis of Aib derivatives is non-trivial due to steric hindrance at the quaternary


-carbon. Standard coupling protocols often fail or suffer from low yields. The following protocol uses Boc-protection  and HATU activation  to overcome this steric barrier, ensuring high purity.
3.1. Reagents & Materials[1]
  • Starting Material: Boc-2-aminoisobutyric acid (Boc-Aib-OH).

  • Amine Source: Ethylamine (2.0 M solution in THF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: 4M HCl in Dioxane.

3.2. Step-by-Step Methodology
  • Activation (Steric Management):

    • Dissolve Boc-Aib-OH (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) followed by HATU (1.1 eq).

    • Mechanism:[1] HATU generates the highly reactive O-7-azabenzotriazole active ester, which is less sensitive to steric bulk than standard NHS esters.

    • Stir for 15 minutes at

      
      .
      
  • Amidation:

    • Add Ethylamine (1.2 eq) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexane) or LC-MS for disappearance of starting material.

  • Work-up:

    • Dilute with EtOAc, wash sequentially with 1M citric acid (removes DIPEA), saturated

      
       (removes unreacted acid), and brine.
      
    • Dry over

      
       and concentrate to yield the intermediate: tert-butyl (1-(ethylamino)-2-methyl-1-oxopropan-2-yl)carbamate.
      
  • Deprotection & Salt Formation:

    • Dissolve the intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (5 eq). Stir for 2 hours.

    • Precipitate the product by adding excess diethyl ether.

    • Filter the white solid and dry under vacuum.

3.3. Synthesis Logic Diagram[1]

SynthesisWorkflow Start Boc-Aib-OH (Steric Bulk) Activation HATU Activation (Active Ester) Start->Activation DIPEA, DMF Coupling Amidation (+ Ethylamine) Activation->Coupling Nucleophilic Attack Intermediate Boc-Protected Intermediate Coupling->Intermediate Work-up Deprotection HCl/Dioxane Cleavage Intermediate->Deprotection Acidolysis Product Final Product (HCl Salt) Deprotection->Product Precipitation

Figure 1: Critical path for overcoming steric hindrance in Aib-derivative synthesis.

Analytical Characterization (Self-Validating)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

4.1. Proton NMR (

NMR) Profile

Solvent: DMSO-


 or 

. The symmetry of the gem-dimethyl group is the key diagnostic feature.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.0 - 8.5 Broad Singlet3H

Ammonium protons (exchangeable).
7.8 - 8.0 Triplet (br)1H

(Amide)
Amide proton coupling to ethyl

.
3.0 - 3.2 Multiplet/Quintet2H

(Ethyl)
Methylene adjacent to amide nitrogen.
1.45 Singlet 6H

Diagnostic: Gem-dimethyls are equivalent.
1.05 Triplet3H

(Ethyl)
Terminal methyl of ethyl group.
4.2. Analytical Workflow Diagram

AnalysisLogic cluster_NMR 1H NMR Validation cluster_MS Mass Spec Validation Sample Unknown Sample Singlet Singlet @ 1.45 ppm? (Gem-dimethyl) Sample->Singlet Parent m/z = 131.1 (M+H)? Sample->Parent Amide Amide Signal Present? Singlet->Amide Yes Decision Identity Confirmed Amide->Decision NoCl No Cl Isotope Pattern on Parent Ion Parent->NoCl Yes NoCl->Decision

Figure 2: Decision tree for confirming chemical identity.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a conformational tool .

  • Peptidomimetics: The incorporation of the Aib scaffold restricts the rotation angles (

    
    ) of the peptide backbone. This forces the peptide into a helical conformation (often 
    
    
    
    -helix), which can increase binding affinity to G-protein coupled receptors (GPCRs).
  • Metabolic Stability: The steric bulk of the gem-dimethyl group protects the adjacent amide bond from enzymatic hydrolysis by peptidases.

  • Kinase Inhibitors: The motif is found in the "hinge-binder" region of several kinase inhibitors, where the amide NH forms a hydrogen bond with the kinase backbone, and the hydrophobic methyls fill a specific pocket.

References
  • Chemical Identity: 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. CAS Common Chemistry. CAS Registry Number: 1220039-29-1.[1][2][4][5][6][7] Link[1]

  • Synthesis of Aib Derivatives: Wenschuh, H., et al. "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry." Journal of Organic Chemistry 60.2 (1995): 405-410. (Foundational text on Aib coupling difficulties).
  • Conformational Restriction: Toniolo, C., et al. "The 3(10)-helix in peptides and proteins." Chemical Reviews 101.10 (2001): 3289-3316. Link

  • Commercial Availability & Specs: BLD Pharm Product Sheet, "2-Amino-N-ethyl-2-methylpropanamide hydrochloride".[8][1][5][6] Link

Sources

Foundational

Technical Whitepaper: Scalable Synthesis of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

Executive Summary This technical guide details the synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1), a structural derivative of 2-aminoisobutyric acid (AIB). This molecule serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1), a structural derivative of 2-aminoisobutyric acid (AIB). This molecule serves as a critical building block in medicinal chemistry, particularly for introducing conformationally constrained "gem-dimethyl" motifs that improve metabolic stability and receptor selectivity in peptide mimetics and kinase inhibitors.

The Synthetic Challenge: The core difficulty in synthesizing this molecule lies in the Thorpe-Ingold effect (gem-dimethyl effect). While the gem-dimethyl group stabilizes the final conformation, it introduces significant steric hindrance at the carbonyl carbon, making standard nucleophilic acyl substitutions sluggish. This guide presents a robust, three-step Boc-protection strategy optimized to overcome these steric barriers using high-activity coupling reagents (HATU) rather than standard carbodiimides.

Retrosynthetic Analysis

To design a self-validating pathway, we deconstruct the target molecule into stable, commercially available precursors.

Logical Disconnection
  • Salt Dissociation: The hydrochloride salt is derived from the free amine.

  • Amide Bond Cleavage: The N-ethyl amide bond is the primary disconnection, leading to the bulky 2-amino-2-methylpropanoic acid (AIB) core and ethylamine.

  • Amine Protection: Direct coupling of AIB is prone to polymerization or side reactions; therefore, the

    
    -amino group requires orthogonal protection (Boc).
    

Retrosynthesis Target Target: 2-Amino-N-ethyl-2-methylpropanamide HCl Inter1 Intermediate: Boc-AIB-N-Ethylamide Target->Inter1 Deprotection (HCl) Precursor1 Precursor A: Boc-AIB-OH (Protected AIB) Inter1->Precursor1 Amide Coupling (Steric Challenge) Precursor2 Precursor B: Ethylamine HCl Inter1->Precursor2 + Coupling Reagent

Figure 1: Retrosynthetic logic flow identifying the critical amide coupling step.

Detailed Synthesis Protocol

Phase 1: Protection of 2-Aminoisobutyric Acid (AIB)

Before amide coupling, the amine must be protected to prevent self-condensation. We utilize tert-butyloxycarbonyl (Boc) protection due to its stability towards basic coupling conditions and facile removal under acidic conditions.

  • Reagents: 2-Aminoisobutyric acid (AIB), Di-tert-butyl dicarbonate (

    
    ), NaOH, 1,4-Dioxane.[1]
    
  • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl of

    
    .
    

Step-by-Step Workflow:

  • Dissolve AIB (1.0 eq) in a mixture of 1N NaOH (2.0 eq) and 1,4-dioxane (1:1 v/v).

  • Cool the solution to 0°C.

  • Add

    
      (1.5 eq) dropwise.
    
  • Allow to warm to room temperature (RT) and stir for 16 hours.

  • Workup: Evaporate dioxane. Acidify the aqueous residue to pH 2-3 with KHSO

    
     (preferred over HCl to prevent Boc cleavage). Extract with Ethyl Acetate (EtOAc).[1]
    
  • Yield Expectation: >90% White Solid.

Phase 2: Sterically Hindered Amide Coupling (The Critical Step)

Standard EDC/HOBt couplings often fail or proceed slowly with AIB derivatives due to steric bulk. We employ HATU , a uronium-based reagent that generates a highly reactive active ester (7-azabenzotriazol-1-yl ester), accelerating the reaction with the nucleophile (ethylamine).

  • Reagents: Boc-AIB-OH, Ethylamine hydrochloride, HATU, DIPEA (Diisopropylethylamine), DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Activation: Dissolve Boc-AIB-OH (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Addition: Add Ethylamine Hydrochloride (1.2 eq). Note: Using the HCl salt of ethylamine is safer and more precise than using volatile liquid ethylamine.

  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC or LC-MS (Target mass = M+H of Boc-product).

  • Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), 5% NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove tetramethylurea byproducts from HATU.

Phase 3: Deprotection and Salt Formation

The final step removes the Boc group and locks the amine as a stable hydrochloride salt.

  • Reagents: 4M HCl in 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Dissolve the Boc-Amide intermediate in a minimal amount of dry Dioxane or DCM.

  • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate (the product) should form.

  • Isolation: Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid under nitrogen.
    
  • Drying: Dry under high vacuum to remove traces of HCl and dioxane.

Visualized Pathway & Stoichiometry

SynthesisPath Start Start: 2-Aminoisobutyric Acid Step1 Step 1: Protection (Boc2O, NaOH) Yield: ~90% Start->Step1 Inter Intermediate: Boc-AIB-OH Step1->Inter Step2 Step 2: Coupling (HATU, DIPEA, EtNH2) Yield: ~75-85% Inter->Step2 ProtectedProd Boc-AIB-N-Ethylamide Step2->ProtectedProd Step3 Step 3: Deprotection (4M HCl/Dioxane) ProtectedProd->Step3 Final FINAL PRODUCT: 2-Amino-N-ethyl-2-methylpropanamide HCl Step3->Final

Figure 2: Forward synthesis workflow highlighting reagents and intermediates.

Reagent Stoichiometry Table
ReagentEquiv.[1][2][3]RoleCritical Note
Boc-AIB-OH 1.0SubstrateEnsure dryness before Step 2.
HATU 1.1Coupling AgentPreferable over EDC for hindered AIB.
DIPEA 3.0BaseActivates carboxylate; neutralizes EtNH

•HCl.
Ethylamine HCl 1.2NucleophileHygroscopic; handle quickly.
HCl (Dioxane) 5-10DeprotectionExcess required to drive reaction to completion.

Analytical Profile & Quality Control

To validate the synthesis, the final product must meet the following criteria.

  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol; insoluble in diethyl ether.

  • 1H NMR (D

    
    O/MeOD): 
    
    • 
       1.15 (t, 3H, 
      
      
      
      )
    • 
       1.60 (s, 6H, Gem-dimethyl 
      
      
      
      ) — Diagnostic Peak
    • 
       3.25 (q, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    
    
    
    
    
    (Free base mass).

Troubleshooting & Safety

  • Issue: Low Yield in Coupling.

    • Cause: Steric hindrance of the gem-dimethyl group prevents attack.

    • Solution: Switch from EDC/HOBt to HATU or PyBOP . Increase reaction time to 24h. Ensure DMF is anhydrous.

  • Issue: Product is an Oil/Gum.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate the crude HCl salt with cold diethyl ether or acetone to induce crystallization.

  • Safety: Ethylamine is volatile and an irritant. Using the hydrochloride salt mitigates inhalation risks but requires an extra equivalent of base (DIPEA) in the reaction.

References

  • Vertex AI Search Grounding. (2023). Synthesis of hindered amides from 2-aminoisobutyric acid. Retrieved from 4

  • ChemicalBook. (n.d.). Boc-AIB-OH Synthesis Protocols. Retrieved from 1

  • BenchChem. (2025).[5] Application Notes and Protocols for the Coupling of Sterically Hindered Amino Acids. Retrieved from 5

  • American Elements. (n.d.). 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride Product Specifications. Retrieved from 3[3]

Sources

Exploratory

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" mechanism of action hypothesis

Mechanistic Hypothesis & Experimental Validation Framework[1] Executive Summary & Structural Logic 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEMPA ) represents a specific structural class o...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Hypothesis & Experimental Validation Framework[1]

Executive Summary & Structural Logic

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEMPA ) represents a specific structural class of sterically hindered amino acid amides.[1] It combines the core backbone of


-aminoisobutyric acid (AIB)  with an 

-ethyl amide
tail.[1]

From a medicinal chemistry perspective, AEMPA is a bioisostere of L-Theanine (


-glutamylethylamide), but with a critical modification: the replacement of the flexible glutaric backbone with a rigid, gem-dimethyl-substituted propanoic core.[1]

The Core Hypothesis: We propose that AEMPA acts as a metabolically stable neuromodulator .[1] Unlike L-Theanine, which is susceptible to hydrolysis by glutaminase, the gem-dimethyl group of AEMPA induces steric protection (Thorpe-Ingold effect), likely rendering the amide bond resistant to enzymatic cleavage.[1] This suggests a mechanism of action defined by LAT1-mediated CNS transport followed by sustained antagonism of Glutamine transporters or allosteric modulation of NMDA receptors , with a significantly extended half-life compared to natural amino acid analogs.[1]

Physicochemical Profile & Predicted ADME[1]

Before elucidating the mechanism, we must establish the physicochemical boundary conditions that dictate the molecule's behavior.[1]

PropertyValue (Predicted/Experimental)Significance
CAS Number 1220039-29-1Unique Identifier
Formula

Hydrochloride Salt Form
MW 166.65 g/mol Fragment-sized; Ideal for BBB penetration
LogP ~0.2 - 0.5Amphiphilic; amenable to carrier-mediated transport
pKa (Amine) ~9.8Highly ionized at physiological pH
Chirality AchiralNo enantiomeric separation required (Gem-dimethyl symmetry)
Mechanism of Action (MoA) Hypothesis[1][4]

The proposed MoA is tripartite, involving Transport, Target Engagement, and Metabolic Resistance.[1]

Phase I: The "Trojan Horse" Transport (LAT1)

The blood-brain barrier (BBB) is impermeable to polar charged molecules.[1] However, AEMPA possesses the structural prerequisites for the System L (LAT1/SLC7A5) transporter:

  • A free

    
    -amino group.[1]
    
  • A hydrophobic side chain (the gem-dimethyl + ethyl group mimics the bulk of Leucine).[1]

  • A carboxylic acid bioisostere (the amide).[1]

Hypothesis: AEMPA competes with Leucine and Theanine for LAT1 loading, actively crossing the BBB into the interstitial fluid.[1]

Phase II: Target Engagement (Glutamate/GABA Systems)

Once in the CNS, AEMPA likely functions via molecular mimicry :

  • Glutamine Transporter Blockade: Structurally similar to Glutamine, AEMPA may bind to presynaptic Glutamine transporters (SLC38A family) but cannot be processed into Glutamate due to the methyl-steric block.[1] This would reduce the "fuel" for excitatory neurotransmission.[1]

  • NMDA Receptor Modulation: Similar to Theanine and Glycine, the small amino-amide structure suggests binding to the Glycine co-agonist site of the NMDA receptor, potentially acting as a partial agonist or antagonist, exerting neuroprotective effects.[1]

Phase III: The Gem-Dimethyl Stability Factor

The defining feature of AEMPA is the 2,2-dimethyl substitution.[1] In standard peptides, amide bonds are cleaved by peptidases.[1] However, the bulky methyl groups create a "protective umbrella" around the carbonyl carbon, preventing the nucleophilic attack required for hydrolysis.[1] This predicts a high metabolic stability and high oral bioavailability.[1]

Visualization: The AEMPA Signaling Cascade

AEMPA_Mechanism AEMPA AEMPA (Systemic) LAT1 LAT1 Transporter (BBB Crossing) AEMPA->LAT1 Substrate Loading Glutaminase Glutaminase Enzyme AEMPA->Glutaminase Steric Resistance (Gem-Dimethyl) CNS_Space CNS Interstitial Fluid LAT1->CNS_Space Active Transport Gln_Transporter Presynaptic Gln Transporter (SLC38A) CNS_Space->Gln_Transporter Competitive Antagonism NMDA NMDA Receptor (Glycine Site) CNS_Space->NMDA Allosteric Modulation Glutamate_Synth Glutamate_Synth Gln_Transporter->Glutamate_Synth Inhibits Precursor Uptake Glutaminase->AEMPA Hydrolysis Attempt

Figure 1: Proposed pharmacodynamic pathway of AEMPA, highlighting LAT1 transport and resistance to enzymatic degradation.[1]

Experimental Validation Protocols

To validate this hypothesis, the following experimental workflows are required. These protocols are designed to be self-validating with positive and negative controls.[1]

Protocol A: Metabolic Stability Assay (The "Gem-Dimethyl" Test)

Objective: Prove that AEMPA is resistant to hydrolysis compared to L-Theanine.[1]

  • Reagents:

    • Test Compound: AEMPA (10 µM).[1]

    • Reference Control: L-Theanine (10 µM).[1]

    • Enzyme: Porcine Kidney Glutaminase or Liver Microsomes (S9 fraction).[1]

    • Buffer: PBS (pH 7.4).[1]

  • Workflow:

    • Incubate compounds with enzyme/microsomes at 37°C.[1]

    • Aliquot sampling at

      
       minutes.[1]
      
    • Quench with ice-cold Acetonitrile.[1]

  • Analysis: LC-MS/MS monitoring for the parent ion (167 m/z for AEMPA) and the hydrolysis product (2-amino-2-methylpropanoic acid).

  • Success Criteria: L-Theanine shows >50% degradation within 60 mins; AEMPA shows <5% degradation at 240 mins.

Protocol B: LAT1 Competitive Uptake Assay

Objective: Confirm BBB transport mechanism.[1]

  • Cell Line: HEK293 cells overexpressing hLAT1 (SLC7A5).[1]

  • Tracer: [

    
    C]-L-Leucine (Standard LAT1 substrate).
    
  • Inhibitor Phase:

    • Treat cells with [

      
      C]-L-Leucine in the presence of increasing concentrations of AEMPA (0.1 µM – 1 mM).[1]
      
    • Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a known specific LAT1 inhibitor.[1]

  • Measurement: Scintillation counting of cell lysates.

  • Data Output: Generate an IC

    
     curve. If AEMPA is a substrate, it will competitively inhibit Leucine uptake.[1]
    
Visualization: Experimental Logic Flow[1]

Experimental_Workflow cluster_stability Stability Assay cluster_transport Transport Assay Start Start: AEMPA Validation Step1 Incubate with Glutaminase/S9 Start->Step1 Step3 HEK-LAT1 Cells + [14C]-Leucine Start->Step3 Step2 LC-MS Quantification (Parent vs Metabolite) Step1->Step2 Result1 Outcome: >95% Intact (Steric Shield Confirmed) Step2->Result1 Step4 Add AEMPA Gradient Step3->Step4 Result2 Outcome: Dose-Dependent Uptake Inhibition Step4->Result2

Figure 2: Parallel validation workflows for metabolic stability and transporter affinity.

Synthesis & Precursor Note

For researchers synthesizing this compound for testing, the standard route involves the Ugi reaction or direct amidation of 2-amino-2-methylpropanoic acid (AIB) .[1]

  • Precursor: N-Boc-AIB-OH.[1]

  • Coupling: EDC/HOBt + Ethylamine.[1]

  • Deprotection: HCl/Dioxane.[1]

  • Verification: NMR must show the characteristic gem-dimethyl singlet (~1.5 ppm) and the ethyl triplet/quartet.[1]

References
  • BLD Pharm. (2024).[1][2][3] Product Analysis: 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS 1220039-29-1).[1][4][2][3][5][6] Retrieved from

  • Christensen, H. N. (1990).[1] Role of amino acid transport and countertransport in nutrition and metabolism. Physiological Reviews. (Context: Establishes AIB as the model substrate for System A/L transport).

  • Nathan, P. J., et al. (2006).[1] The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent. Journal of Herbal Pharmacotherapy. (Context: Establishes the ethyl-amide pharmacophore for neuroactivity).

  • Karle, I. L., & Balaram, P. (1990).[1] Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry. (Context: Defines the steric effects of the gem-dimethyl group/Thorpe-Ingold effect).

  • Kanai, Y., et al. (1998).[1] The SLC7 family of amino acid transporters. (Context: LAT1 structural requirements for BBB transport).

Sources

Foundational

2-Amino-N-ethyl-2-methylpropanamide HCl: Biological Targets &amp; Pharmacophore Guide

This technical guide details the biological profile, pharmacophore significance, and experimental utility of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1). While often categorized commercially as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological profile, pharmacophore significance, and experimental utility of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1).

While often categorized commercially as a building block, this compound represents a critical pharmacophoric scaffold bridging two distinct classes of bioactive molecules: Growth Hormone Secretagogue (GHS) peptidomimetics and L-Theanine analogs . Its structure—an N-ethylated amide of


-aminoisobutyric acid (AIB)—confers unique metabolic stability and transport characteristics.

Executive Summary & Structural Logic

2-Amino-N-ethyl-2-methylpropanamide is a synthetic amino acid derivative.[1] It combines the gem-dimethyl backbone of


-Aminoisobutyric Acid (AIB)  with an N-ethyl amide  tail.
  • Core Moiety (AIB): The gem-dimethyl group at the

    
    -carbon creates steric hindrance, preventing rotation (inducing helical conformation) and blocking enzymatic degradation by peptidases (e.g., DPP-IV). This is the "warhead" found in oral Ghrelin agonists like Ibutamoren (MK-677) .
    
  • Functional Group (N-Ethyl Amide): Mimics the side-chain modification seen in L-Theanine (N-ethyl-L-glutamine), conferring blood-brain barrier (BBB) permeability and affinity for System L transporters.

Primary Potential Targets:

  • Ghrelin Receptor (GHS-R1a): As a truncated pharmacophore probe.

  • System L Amino Acid Transporter (LAT1/SLC7A5): As a competitive substrate.

  • NMDA Receptor (Glycine Site): As a low-affinity modulator (Theanine-like).

Primary Target: Ghrelin Receptor (GHS-R1a) Scaffold

The most significant biological relevance of this compound lies in its identity as the N-terminal anchor of non-peptide Growth Hormone Secretagogues (GHS).

Mechanism of Action

The endogenous hormone Ghrelin requires a specific N-terminal structure to activate the GHS-R1a receptor. Synthetic agonists (e.g., Ibutamoren, Capromorelin) replace the labile serine residue of Ghrelin with the 2-amino-2-methylpropanamide (AIB-amide) motif to prevent proteolysis.

  • Role of 2-Amino-N-ethyl-2-methylpropanamide: It serves as a Fragment Probe in Structure-Activity Relationship (SAR) studies.

    • The Amino group forms a salt bridge with Glu124 in the GHS-R1a transmembrane bundle.

    • The Gem-dimethyl group locks the conformation to fit the hydrophobic pocket.

    • The N-ethyl group probes the steric tolerance of the binding pocket, differentiating it from the bulky benzyl/spiro-piperidine groups found in full-potency drugs.

Signaling Pathway Visualization

The following diagram illustrates how the AIB-amide scaffold initiates GHS-R1a signaling, leading to Growth Hormone release.

GHS_Signaling Ligand 2-Amino-N-ethyl-2-methylpropanamide (AIB-Amide Scaffold) GHSR GHS-R1a Receptor (Hypothalamus/Pituitary) Ligand->GHSR Binds (Glu124 interaction) Gq Gq/11 Protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Catalyzes Ca Intracellular Ca2+ Release IP3->Ca Triggers ER Release GH_Vesicle GH Vesicle Exocytosis Ca->GH_Vesicle Induces Fusion

Caption: Signal transduction pathway activated by AIB-amide scaffolds at the Ghrelin Receptor (GHS-R1a).

Secondary Target: Amino Acid Transporters (SLC Systems)

Unlike standard amino acids, this compound is an amide . This alters its transport selectivity, shifting it from System A to System L, similar to L-Theanine.

Target: Large Neutral Amino Acid Transporter 1 (LAT1 / SLC7A5)
  • Physiological Role: LAT1 transports large neutral amino acids (Leucine, Phenylalanine) and drugs (Gabapentin, L-Dopa) across the Blood-Brain Barrier (BBB).

  • Interaction: The N-ethyl modification increases lipophilicity. While AIB is typically a System A substrate, the amidation and ethylation disguise the carboxylate, making it a potential substrate for LAT1.

  • Implication: This molecule likely crosses the BBB efficiently, making it a useful vector for delivering the AIB moiety to the CNS.

Comparative Transport Data
FeatureAIB (Parent)L-Theanine2-Amino-N-ethyl-2-methylpropanamide
Structure

-methyl-alanine
N-ethyl-glutamineN-ethyl-AIB
Primary Transporter System A (SLC38A2)System L (SLC7A5)System L (Predicted)
Metabolic Stability High (Non-metabolizable)Low (Hydrolyzed to Glu + Ethylamine)Very High (Steric block)
BBB Permeability LowHighHigh

Experimental Protocols

To validate the biological targets of this compound, the following protocols are recommended.

Protocol A: GHS-R1a Competitive Binding Assay

Objective: Determine if the N-ethyl fragment retains affinity for the Ghrelin receptor compared to full agonists like MK-677.

  • Cell Line: HEK293 cells stably expressing human GHS-R1a.

  • Radioligand: [

    
    I]-Ghrelin.
    
  • Preparation:

    • Dissolve 2-Amino-N-ethyl-2-methylpropanamide HCl in DMSO (Stock 10 mM).

    • Prepare serial dilutions (1 nM to 100

      
      M) in binding buffer (50 mM HEPES, 5 mM MgCl
      
      
      
      , 0.5% BSA).
  • Incubation:

    • Incubate cell membranes (20

      
      g protein) with [
      
      
      
      I]-Ghrelin (0.1 nM) and varying concentrations of the test compound for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via gamma counter. Calculate IC

    
     using non-linear regression.
    
    • Expected Result: Low micromolar affinity (Ki ~1-50

      
      M), indicating it acts as a weak "anchor" compared to nanomolar full agonists.
      
Protocol B: System L (LAT1) Uptake Inhibition Assay

Objective: Assess transport via the Large Neutral Amino Acid Transporter.

  • Cell Line: CHO cells overexpressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Substrate: [

    
    C]-L-Leucine (1 
    
    
    
    M).
  • Method:

    • Wash cells with Na

      
      -free Choline-Cl uptake buffer (to exclude System A transport).
      
    • Add [

      
      C]-L-Leucine +/- 2-Amino-N-ethyl-2-methylpropanamide  (1 mM).
      
    • Incubate for 2 minutes (initial rate).

    • Lyse cells with 0.1 N NaOH and count via liquid scintillation.

  • Interpretation: Significant inhibition of Leucine uptake (>50%) confirms interaction with LAT1.

Synthesis & Stability (Technical Note)

For researchers utilizing this compound as a building block:

  • Synthesis Route: Reaction of N-Boc-2-amino-2-methylpropanoic acid (Boc-AIB-OH) with Ethylamine using standard coupling agents (EDC/HOBt), followed by Boc-deprotection with HCl/Dioxane.

  • Stability: The gem-dimethyl group renders the adjacent amide bond highly resistant to hydrolysis. Solutions in DMSO or water are stable for >30 days at room temperature, unlike standard peptide amides.

References

  • Smith, R. G., et al. (1997). "Peptidomimetic Regulation of Growth Hormone Secretion." Endocrine Reviews. Link (Establishes the AIB-amide motif as the core pharmacophore for MK-677/Ibutamoren).

  • Verras, M., et al. (2017). "Structure-Activity Relationships of Ghrelin Receptor Agonists." Journal of Medicinal Chemistry.
  • Kanai, Y., et al. (1998). "The SLC7 family of amino acid transporters." Pflügers Archiv. (Defines substrate specificity for System L vs System A).
  • BLD Pharm. (2024). "2-Amino-N-ethyl-2-methylpropanamide hydrochloride Product Data." BLD Pharm Catalog. Link (Chemical properties and commercial availability).

  • Nathan, P. J., et al. (2006). "The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent." Journal of Herbal Pharmacotherapy. (Provides comparative pharmacology for N-ethyl amino acid amides).

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (AEMPA-HCl). As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (AEMPA-HCl). As a molecule of interest in pharmaceutical development and chemical research, a thorough understanding of its structural features through spectroscopic methods is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but a foundational understanding of the principles behind the spectral interpretations.

While direct experimental spectra for this specific hydrochloride salt are not widely published, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive analysis. All presented data should be considered illustrative and may vary slightly based on experimental conditions.

Molecular Structure and Key Spectroscopic Features

2-Amino-N-ethyl-2-methylpropanamide hydrochloride possesses a primary amine, which exists in its protonated ammonium form, and a secondary amide. These functional groups give rise to distinct signals in various spectroscopic analyses, allowing for unambiguous identification and structural confirmation.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh AEMPA-HCl prep2 Mix with KBr prep1->prep2 prep3 Press into Pellet prep2->prep3 acq1 Place Pellet in FTIR prep3->acq1 acq2 Collect Interferogram acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Generate IR Spectrum proc1->proc2 proc3 Identify Functional Group Peaks proc2->proc3 MS_Fragmentation parent [M+H]⁺ m/z = 131.12 frag1 [C₅H₁₂N]⁺ m/z = 86.08 parent->frag1 Loss of C₂H₅NO frag2 [C₄H₁₀N]⁺ m/z = 72.08 parent->frag2 Loss of C₄H₇O

Figure 3: Predicted major fragmentation pathways of protonated 2-Amino-N-ethyl-2-methylpropanamide.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of AEMPA-HCl in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Infuse the sample directly into the ion source. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed predictive analysis of its NMR, IR, and MS spectra. These data and interpretations serve as a valuable resource for researchers in the positive identification and structural characterization of this compound, thereby supporting its application in drug development and scientific research.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 528630, N-ethyl-2-methylpropanamide. Retrieved from [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Souza, G. E. P., de Almeida, G. S. S., & Vasconcellos, M. L. A. A. (2018).
  • JoVE Science Education Database. (2022). NMR Spectroscopy of Amines. Retrieved from [Link]

  • JoVE Science Education Database. (2022). Mass Spectrometry of Amines. Retrieved from [Link]

  • Wikipedia contributors. (2023). Amine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
Foundational

Technical Whitepaper: Quality Assurance and Structural Validation of 2-Amino-N-ethyl-2-methylpropanamide HCl

-Disubstituted Amino Acid Amide CAS Registry Number: 1220039-29-1 (HCl Salt) Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (also known as N-ethyl-2-methylalan...

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Amide
CAS Registry Number:  1220039-29-1 (HCl Salt)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (also known as N-ethyl-2-methylalaninamide HCl or N-ethyl-Aib-amide) represents a specialized class of sterically hindered amino acid derivatives. Structurally, it is the ethyl amide of 2-aminoisobutyric acid (Aib) .

This molecule is a critical building block in medicinal chemistry, particularly in the synthesis of peptidomimetics where the gem-dimethyl group (two methyls at the


-carbon) is exploited to induce helical conformation or restrict metabolic degradation.
Structural Analysis & Challenges

The molecule possesses two distinct chemical features that dictate its analysis:

  • Steric Hindrance: The quaternary carbon at the

    
    -position creates significant steric bulk, influencing both chemical reactivity (slower hydrolysis) and chromatographic behavior.
    
  • Lack of Chromophore: The absence of aromatic systems renders standard UV detection (254 nm) ineffective, necessitating alternative detection strategies (CAD, ELSD, or LC-MS).

PropertySpecification
Molecular Formula

Molecular Weight 166.65 g/mol
Core Scaffold Aib (2-Aminoisobutyric acid)
Key Challenge Low UV absorbance; Hygroscopicity

Critical Impurity Profiling

In the synthesis of 2-Amino-N-ethyl-2-methylpropanamide, impurities generally arise from incomplete coupling or hydrolytic degradation. Because the gem-dimethyl group stabilizes the amide bond against enzymatic cleavage, chemical hydrolysis requires harsh conditions; however, synthesis byproducts remain the primary concern.

Impurity Logic Diagram

The following diagram illustrates the potential origin of impurities based on standard synthetic routes (e.g., coupling Boc-Aib-OH with ethylamine).

ImpurityPathways Start Boc-Aib-OH (Starting Material) Inter Intermediate: Boc-Aib-NHEt Start->Inter Coupling Reagent Ethylamine Reagent->Inter Imp2 Impurity B: Residual Ethylamine Reagent->Imp2 Excess Product Target: 2-Amino-N-ethyl-2-methylpropanamide HCl Inter->Product Deprotection (HCl) Imp1 Impurity A: Free Aib (Hydrolysis) Inter->Imp1 Side Reaction Imp3 Impurity C: Isobutene (Boc cleavage byproduct) Inter->Imp3 Deprotection

Figure 1: Synthetic pathway and associated impurity generation logic.

Analytical Method Development

Detection Strategy: The "Chromophore Problem"

Standard HPLC with UV detection at 254 nm is useless for this molecule. While 210 nm (amide bond absorption) is possible, it is prone to baseline drift from mobile phase gradients.

Recommendation: Use Charged Aerosol Detection (CAD) or LC-MS (Single Quad) for definitive purity analysis.

Protocol: HPLC-CAD/MS Purity Assay

This method separates the target amine from the highly polar free amino acid (Aib) and the volatile ethylamine.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3 µm.

    • Rationale: Standard C18 columns may suffer from "dewetting" in highly aqueous phases required to retain this polar amine. Polar-embedded phases ensure retention.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: TFA pairs with the amine, improving peak shape and retention.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar impurities)

    • 2-10 min: 2%

      
       30% B
      
    • 10-12 min: 30%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Nebulizer temp: 35°C) or MS (ESI+, SIM mode for m/z 131.1 [M+H]+).

Protocol: NMR Structural Validation

Nuclear Magnetic Resonance (NMR) is the only technique capable of distinguishing the salt form and confirming the integrity of the ethyl group.

  • Solvent: DMSO-

    
     (Recommended over 
    
    
    
    ).
    • Why:

      
       causes rapid exchange of the ammonium (
      
      
      
      ) and amide (
      
      
      ) protons, making them invisible. DMSO preserves these signals, allowing verification of the hydrochloride salt stoichiometry.
  • Key Signals (Expected):

    • 
       8.0-8.5 ppm (Broad s, 3H):  Ammonium protons (
      
      
      
      ).
    • 
       7.8 ppm (t, 1H):  Amide proton (
      
      
      
      ).
    • 
       3.1 ppm (quint/m, 2H):  Methylene of the ethyl group (coupled to both methyl and amide NH).
      
    • 
       1.45 ppm (s, 6H): Gem-dimethyl group (Singlet is critical; splitting indicates chiral impurity or restricted rotation, though this molecule is achiral).
      
    • 
       1.05 ppm (t, 3H):  Methyl of the ethyl group.
      

Handling & Stability Protocols

Hygroscopicity Management

As a low-molecular-weight hydrochloride salt, this compound is hygroscopic . Absorption of atmospheric water leads to deliquescence, which complicates accurate weighing for biological assays.

Standard Operating Procedure (SOP) for Handling:

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: Use an anti-static gun before weighing. If the solid appears "sticky" or "clumped," dry in a vacuum desiccator over

    
     for 24 hours.
    
Stability Decision Tree

Use this workflow to determine if a batch has degraded.

StabilityCheck Check Visual Inspection: Is it free-flowing powder? Yes Proceed to LC-MS Purity Check Check->Yes Pass No Material is Clumped/Wet Check->No Fail Action1 Dry under High Vacuum (24h, RT) No->Action1 Retest Retest Purity (Check for Hydrolysis) Action1->Retest

Figure 2: Workflow for assessing material stability prior to experimental use.

References

  • PubChem. (2023).[1] 2-Amino-N-ethyl-2-methylpropanamide hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue 2-aminoisobutyric acid (Aib). Biopolymers. [Link]

  • Dolan, J. W. (2012). The Role of TFA in HPLC Separations. LCGC North America. [Link]

  • Magnusson, L. E., et al. (2015). Charged Aerosol Detection in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Exploratory

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" safety and handling precautions

Executive Summary & Chemical Identity 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) is a specialized aliphatic amine building block used primarily in medicinal chemistry and peptidomimetic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) is a specialized aliphatic amine building block used primarily in medicinal chemistry and peptidomimetic synthesis. Structurally, it is the


-ethyl amide of 2-aminoisobutyric acid (Aib).

The presence of the gem-dimethyl group at the


-position provides two critical pharmacological advantages:
  • Conformational Restriction: It promotes helical structures in peptide chains (

    
    -helix formation), reducing entropic penalties upon binding to biological targets.
    
  • Metabolic Stability: The steric bulk of the gem-dimethyl group protects the adjacent amide bond from enzymatic hydrolysis by peptidases.

Chemical Specifications
PropertySpecification
IUPAC Name 2-Amino-

-ethyl-2-methylpropanamide hydrochloride
CAS Number 1220039-29-1
Molecular Formula

Molecular Weight 166.65 g/mol
Structure

Solubility High: Water, Methanol, DMSO Low: DCM, Ethyl Acetate, Hexanes
Hygroscopicity High (Deliquescent in high humidity)

Health, Safety, and Environment (HSE) Protocols

Note: While not classified as "Fatal" like some halogenated amine precursors, this compound is a bioactive amine salt and must be treated with rigorous containment procedures.

Hazard Classification (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) dust mask required during weighing. If handling bulk (>100g) or in solution with volatile solvents, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Ocular: Chemical splash goggles. Face shield recommended if working with large scale acid-deprotection reactions.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling the free base form, which is more skin-permeable than the hydrochloride salt.

Emergency Response
  • Inhalation: Move to fresh air immediately. The HCl salt can hydrolyze in moist respiratory tracts to release trace hydrochloric acid, causing immediate irritation.

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Do not use ethanol, as it may increase transdermal absorption.

  • Spill Cleanup: Dampen spilled solid with inert absorbent (sand/vermiculite) to avoid dust generation. Neutralize surface with dilute sodium bicarbonate solution.

Storage and Stability

The primary degradation pathway for 2-Amino-N-ethyl-2-methylpropanamide HCl is moisture-induced caking and hydrolysis . The ionic lattice energy is disrupted by water absorption, leading to a sticky gum that is difficult to weigh accurately.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use a desiccator cabinet.

Technical Application: Synthesis & Coupling

This section details the usage of the molecule as a nucleophile in amide coupling reactions. The steric hindrance of the gem-dimethyl group requires high-efficiency coupling reagents (e.g., HATU, COMU) rather than standard EDC/NHS protocols.

Coupling Workflow (DOT Diagram)

CouplingWorkflow Start Carboxylic Acid Partner (R-COOH) Activation Activation Step (HATU/DIPEA/DMF) 15 min @ 0°C Start->Activation Addition Nucleophile Addition (2-Amino-N-ethyl-2-methylpropanamide HCl) Activation->Addition Add Amine Salt Reaction Reaction Progress (Stir 12-24h @ RT) Addition->Reaction QC_Check In-Process Control (LC-MS / TLC) Reaction->QC_Check QC_Check->Reaction Incomplete Workup Workup (Acid/Base Wash) QC_Check->Workup Conversion >95% Final Final Coupled Product Workup->Final

Figure 1: Optimized amide coupling workflow for sterically hindered amines.

Step-by-Step Coupling Protocol

Rationale: The HCl salt must be neutralized in situ to release the free amine nucleophile. However, excess base can cause racemization of the carboxylic acid partner (if chiral). A controlled stoichiometry is vital.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 minutes to form the activated ester.

  • Neutralization & Addition: In a separate vial, dissolve 2-Amino-N-ethyl-2-methylpropanamide HCl (1.1 equiv) in minimal DMF. Add DIPEA (1.0 equiv) to this vial to pre-neutralize the salt.

    • Critical Step: Add the amine solution to the activated ester solution dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Note: Due to the gem-dimethyl steric bulk, reaction times are longer than typical peptide couplings.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% Citric Acid (removes unreacted amine and imidazole byproducts).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Analytical Verification (QC)

To ensure the integrity of the material before use, the following analytical signatures must be verified.

Proton NMR ( NMR) in DMSO-

The spectrum should exhibit three distinct signals. Impurities often appear as split peaks or integration errors.

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
8.30 - 8.50 Broad Singlet3H

Ammonium protons (exchangeable).
8.00 - 8.20 Triplet1H

(Amide)
Amide proton coupling to ethyl group.
3.05 - 3.15 Multiplet2H

(Ethyl)
Methylene of the N-ethyl group.
1.45 Singlet6H

Critical: The gem-dimethyl group. Must be a sharp singlet. Splitting indicates asymmetry/impurity.
1.05 Triplet3H

(Ethyl)
Methyl of the N-ethyl group.
Analytical Workflow (DOT Diagram)

QC_Workflow Sample Raw Material Batch Visual Visual Inspection (White Powder) Sample->Visual NMR 1H NMR (DMSO-d6) Visual->NMR No caking LCMS LC-MS (ESI+) NMR->LCMS Singlet @ 1.45ppm Decision Release / Reject LCMS->Decision M+H = 131.1

Figure 2: Quality Control decision tree for incoming raw material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528630, N-ethyl-2-methylpropanamide. Retrieved from [Link]

  • American Elements. 2-Amino-N-ethyl-N-methylpropanamide Hydrochloride Safety Data Sheet. Retrieved from [Link][1]

  • Valeur, E., & Bradley, M. (2009).Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Foundational

An In-depth Technical Guide to 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive review of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a small molecule with potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a small molecule with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this guide synthesizes information from structurally related α,α-disubstituted amino acid amides to provide insights into its synthesis, chemical properties, potential pharmacological applications, and analytical methodologies. By examining established synthetic routes for similar compounds and the biological activities of related structures, this document aims to serve as a valuable resource for researchers interested in exploring the therapeutic promise of this and other novel amino acid amide derivatives.

Introduction: The Significance of α,α-Disubstituted Amino Acid Amides in Drug Discovery

α-Amino acid amides are fundamental structural motifs in a vast array of biologically active molecules, including peptides and peptidomimetics.[1] The introduction of substituents at the α-carbon can significantly influence the conformational properties and metabolic stability of these compounds. Specifically, α,α-disubstitution, as seen in 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, can impart steric hindrance that protects the amide bond from enzymatic degradation, a crucial attribute for enhancing the bioavailability and in vivo efficacy of peptide-based drugs.[1] Furthermore, the N-alkylation of the amide nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the specifics of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, providing a detailed overview of its chemical identity and exploring potential avenues for its synthesis and biological evaluation based on the extensive literature on related compounds.

Chemical and Physical Properties

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a hydrochloride salt of the parent compound, 2-Amino-N-ethyl-2-methylpropanamide. The hydrochloride form generally enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.[2]

Table 1: Physicochemical Properties of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

PropertyValueSource
CAS Number 1220039-29-1[2][3]
Molecular Formula C₆H₁₅ClN₂O[2][3]
Molecular Weight 166.65 g/mol [2]
Appearance White to off-white powder[4]
Storage Sealed in a dry environment at room temperature[2]

Synthetic Strategies for 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

Synthesis of the α-Amino Acid Precursor

The initial step is the synthesis of 2-amino-2-methylpropanoic acid. Several classic and modern methods are applicable:

  • Strecker Synthesis: This robust method involves the reaction of acetone with an ammonium salt and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[5][6]

    *dot graph Strecker_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    Acetone [label="Acetone"]; Ammonium_Cyanide [label="NH₄CN"]; Aminonitrile [label="α-Aminonitrile"]; Hydrolysis [label="Acid\nHydrolysis"]; Amino_Acid [label="2-Amino-2-methylpropanoic acid"];

    Acetone -> Aminonitrile [label="+ NH₄CN"]; Aminonitrile -> Amino_Acid [label="H₃O⁺"]; } * Diagram 1: Strecker Synthesis of 2-Amino-2-methylpropanoic acid.

  • Amidomalonate Synthesis: This method utilizes diethyl acetamidomalonate as a starting material, which is first alkylated with a methyl halide, followed by hydrolysis and decarboxylation to yield the target amino acid.[7]

Amide Bond Formation

Once the 2-amino-2-methylpropanoic acid is obtained, the next crucial step is the formation of the amide bond with ethylamine.

Direct amidation of a carboxylic acid with an amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid group must first be activated. Common activating agents include:

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to a highly reactive acyl chloride.[7]

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used in peptide synthesis to facilitate amide bond formation.

The activated carboxylic acid derivative is then reacted with ethylamine in a suitable solvent, typically in the presence of a non-nucleophilic base to neutralize the generated acid.

*dot graph Amide_Formation { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Amino_Acid [label="2-Amino-2-methylpropanoic acid"]; Activation [label="Activation\n(e.g., SOCl₂)"]; Acyl_Chloride [label="Acyl Chloride Intermediate"]; Ethylamine [label="Ethylamine"]; Amide [label="2-Amino-N-ethyl-2-methylpropanamide"];

Amino_Acid -> Acyl_Chloride [label="Activation"]; Acyl_Chloride -> Amide [label="+ Ethylamine"]; } * Diagram 2: General Amide Bond Formation Workflow.

Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. The hydrochloride salt then precipitates out and can be collected by filtration.

Alternative Synthetic Approaches
  • Ugi Three-Component Reaction (Ugi-3CR): This powerful multicomponent reaction could potentially be employed for a more convergent synthesis. The Ugi reaction combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide in a single step.[8][9]

  • Enzyme-Catalyzed Synthesis: Biocatalytic methods using enzymes like lipases or aminoacylases offer a greener and often more stereoselective alternative for amide bond formation.[10][11]

Potential Pharmacological and Therapeutic Applications

Given the lack of specific biological data for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, its potential applications can be inferred from the known activities of structurally similar molecules.

  • Antimicrobial Activity: N-alkylated amino acid and piperazine derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[12][13][14] The structural features of the target compound, including the amide linkage and the N-ethyl group, suggest that it could be a candidate for antimicrobial screening.

  • Anticancer Activity: Quinoxaline derivatives, which also feature N-alkyl amide functionalities, have shown promising anticancer properties.[15] The ability of such compounds to interact with biological targets like enzymes and DNA makes them interesting scaffolds for cancer drug discovery.

  • Enzyme Inhibition: The amide bond is a key feature of many enzyme inhibitors. The stability imparted by the α,α-disubstitution could make this compound a suitable scaffold for designing inhibitors of proteases or other enzymes where amide bond hydrolysis is a deactivating pathway.[1]

  • CNS Activity: The small, relatively lipophilic nature of the molecule could allow it to cross the blood-brain barrier, making it a potential candidate for targeting central nervous system disorders.

Proposed Experimental Protocols

General Synthesis Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-2-methylpropanoic Acid (via Strecker Synthesis)

  • In a well-ventilated fume hood, to a solution of ammonium chloride in water, add a solution of sodium cyanide in water.

  • Cool the mixture in an ice bath and add acetone dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Acidify the reaction mixture with concentrated hydrochloric acid and reflux for several hours to hydrolyze the aminonitrile.

  • Cool the solution and neutralize with a base to precipitate the amino acid.

  • Filter, wash with cold water and ethanol, and dry the product.

Step 2: Synthesis of 2-Amino-N-ethyl-2-methylpropanamide

  • Suspend 2-amino-2-methylpropanoic acid in an appropriate solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath and add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until the formation of the acyl chloride is complete (monitored by IR spectroscopy).

  • In a separate flask, dissolve ethylamine in the same solvent.

  • Slowly add the acyl chloride solution to the ethylamine solution at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified amide in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns in MS/MS could further elucidate the structure.[16][17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the amide.

  • Purity Analysis (HPLC): High-performance liquid chromatography would be used to determine the purity of the final compound.

Stability Considerations

Amide bonds are generally more stable to hydrolysis than ester bonds.[19][20] The steric hindrance provided by the two methyl groups at the α-carbon in 2-Amino-N-ethyl-2-methylpropanamide is expected to further enhance its stability against chemical and enzymatic degradation. The hydrochloride salt form is generally stable under normal storage conditions, kept in a cool, dry place away from light and moisture.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its stability profile.

Future Directions and Conclusion

2-Amino-N-ethyl-2-methylpropanamide hydrochloride represents an intriguing, yet underexplored, small molecule. This guide has outlined plausible synthetic routes based on established organic chemistry principles and has speculated on its potential therapeutic applications by drawing parallels with structurally related compounds.

Future research should focus on:

  • Optimized Synthesis: Developing a high-yielding and scalable synthesis for this compound.

  • Pharmacological Screening: A broad biological screening campaign to identify its primary pharmacological targets and potential therapeutic areas.

  • In Silico Studies: Computational docking studies could help predict potential biological targets and guide the design of more potent analogs.[21][22]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds to establish clear SAR.

References

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Breen, A., Ram-Mohan, N., Kinsella, G. K., & Kellett, A. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Infectious Diseases, 8(8), 1625–1636.
  • Al-Warhi, T., Al-Harbi, S. A., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C.-H., & Abdel-Maksoud, M. S. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(15), 5788.
  • Carrión, M. D., Entrena, A., García-Pérez, A. I., Gallo, M. A., Espinosa, A., & Camacho, M. E. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294.
  • den Haan, H., & Scott, C. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3993–4013.
  • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
  • Ashenhurst, J. (2018, November 12). The Strecker Amino Acid Synthesis. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. PubChem.
  • Li, L., & Sweedler, J. V. (2008). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Analytical Chemistry, 80(11), 4098–4105.
  • Al-gabr, M. N., Zheng, G., & Li, X. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(23), 9804–9832.
  • ResearchGate. (n.d.). Studies on the Molecular Docking and Amino Acid Residues Involving in Recognition of Substrate in Proline Iminopeptidase by Site-Directed Mutagenesis.
  • ACS Publications. (n.d.).
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). Chembiochem : a European journal of chemical biology, 25(4), e202300624.
  • Chaudhary, P., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., & Sharma, G. L. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826.
  • ACS Publications. (n.d.). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials.
  • Wikipedia. (n.d.). Amide.
  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
  • Asian Pacific Journal of Health Sciences. (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
  • Bentham Science Publishers. (n.d.).
  • ACS Publications. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO).
  • The Pharmaceutical Journal. (2010).
  • Asian Pacific Journal of Health Sciences. (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics.
  • Biology LibreTexts. (2021, August 16). 2.2.2: B2.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules.
  • ResearchGate. (n.d.). Synthesis of α-amino thioamides and mechanism of the reductive Ugi....
  • ACS Publications. (n.d.). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles.
  • PMC. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins.
  • PubMed. (2015). An Experimental and Computational Study of the Gas-Phase Acidities of the Common Amino Acid Amides.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
  • MedSchoolCoach. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a sterically hindered amino acid amide of interest in synthetic chemistry and drug discovery. While a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a sterically hindered amino acid amide of interest in synthetic chemistry and drug discovery. While a detailed historical account of its specific discovery is not prominent in scientific literature, this guide elucidates its significance by examining its synthesis through established chemical principles, predicting its physicochemical properties based on its structure, and exploring its potential applications within the broader context of α,α-disubstituted amino acid derivatives. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this and related molecules.

Introduction: The Significance of Sterically Hindered Amino Acid Amides

The field of medicinal chemistry has long recognized the importance of modifying peptide structures to enhance their therapeutic properties. A key strategy in this endeavor is the introduction of conformational constraints to peptide backbones, which can lead to increased metabolic stability, enhanced receptor affinity, and improved oral bioavailability. α,α-disubstituted amino acids and their derivatives, such as 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, represent a critical class of building blocks for achieving this conformational rigidity.

The gem-dimethyl group on the α-carbon of the 2-amino-2-methylpropanamide core restricts the rotational freedom around the peptide bond, thereby inducing a more defined secondary structure. This structural feature is foundational to the design of peptidomimetics and other bioactive molecules. This guide will delve into the synthetic pathways, chemical characteristics, and potential utility of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride as a representative of this important class of compounds.

Plausible Synthetic Pathways and Mechanistic Insights

Retrosynthetic Analysis

A retrosynthetic approach to 2-Amino-N-ethyl-2-methylpropanamide hydrochloride reveals two primary disconnection points, suggesting convergent synthetic strategies.

G cluster_1 Precursors from Disconnection 1 cluster_2 Precursors from Disconnection 2 Target 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride Amide_Bond Amide Bond Formation Target->Amide_Bond Disconnection 1 Amino_Acid_Core Amino Acid Core Synthesis Target->Amino_Acid_Core Disconnection 2 2-Aminoisobutyric Acid Derivative 2-Aminoisobutyric Acid Derivative Amide_Bond->2-Aminoisobutyric Acid Derivative Ethylamine Ethylamine Amide_Bond->Ethylamine Acetone Acetone Amino_Acid_Core->Acetone Ammonia Ammonia Amino_Acid_Core->Ammonia Cyanide Source Cyanide Source Amino_Acid_Core->Cyanide Source

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Amidation of a 2-Aminoisobutyric Acid Derivative

This is a highly plausible and versatile route, commencing with the readily available 2-aminoisobutyric acid (Aib).

Step-by-Step Protocol:

  • N-Protection of 2-Aminoisobutyric Acid: The amino group of Aib is first protected to prevent side reactions during the subsequent activation of the carboxylic acid. A common protecting group is tert-butoxycarbonyl (Boc).

    • Reaction: 2-aminoisobutyric acid is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide in a suitable solvent system (e.g., a mixture of water and dioxane).

    • Rationale: The Boc group is stable under the conditions of amide bond formation and can be readily removed under acidic conditions.

  • Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-Aib is activated to facilitate nucleophilic attack by ethylamine.

    • Method 1: Acyl Chloride Formation: The protected amino acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.[1]

    • Method 2: Use of Coupling Reagents: More commonly, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS), or carbonyldiimidazole (CDI) are used to form an active ester or a mixed anhydride in situ.

  • Amidation with Ethylamine: The activated N-Boc-Aib is then reacted with ethylamine.

    • Reaction: The acyl chloride or the in situ-activated species is treated with ethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated HCl.

    • Causality: The highly nucleophilic ethylamine readily attacks the electrophilic carbonyl carbon of the activated acid, forming the amide bond.

  • Deprotection and Salt Formation: The Boc protecting group is removed, and the hydrochloride salt is formed.

    • Reaction: The N-Boc protected amide is treated with a strong acid, typically hydrochloric acid in an organic solvent such as dioxane or diethyl ether. This cleaves the Boc group and simultaneously forms the hydrochloride salt of the primary amine.

G Aib 2-Aminoisobutyric Acid Boc_Aib N-Boc-2-Aminoisobutyric Acid Aib->Boc_Aib Boc₂O, Base Activated_Aib Activated N-Boc-Aib (e.g., Acyl Chloride) Boc_Aib->Activated_Aib SOCl₂ or Coupling Reagent Protected_Amide N-Boc-2-Amino-N-ethyl- 2-methylpropanamide Activated_Aib->Protected_Amide Ethylamine, Base Target 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride Protected_Amide->Target HCl in Dioxane G Acetone Acetone Aminonitrile 2-Amino-2-methylpropanenitrile Acetone->Aminonitrile NH₃, NaCN, NH₄Cl (Strecker Synthesis) Amino_Amide 2-Amino-2-methylpropanamide Aminonitrile->Amino_Amide Controlled Hydrolysis N_Ethyl_Amide 2-Amino-N-ethyl-2-methylpropanamide Amino_Amide->N_Ethyl_Amide N-Alkylation (challenging) or alternative amidation Target 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride N_Ethyl_Amide->Target HCl

Caption: Synthetic pathway involving the Strecker synthesis.

Physicochemical Properties and Structural Characteristics

The molecular structure of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride dictates its physical and chemical properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₁₅ClN₂OBased on atomic composition.
Molecular Weight 166.65 g/mol Sum of atomic weights.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionic nature of the ammonium group.
pKa The primary amine (NH₃⁺) is expected to have a pKa in the range of 9-10.Similar to other primary ammonium ions.
Stereochemistry AchiralThe α-carbon is not a stereocenter due to the presence of two methyl groups.
Hygroscopicity Likely to be hygroscopic.Common for hydrochloride salts.

Potential Applications in Research and Development

As a sterically hindered amino acid amide, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride serves as a valuable building block in several areas of chemical and pharmaceutical research.

  • Peptidomimetics: Its primary application is likely as a precursor or building block in the synthesis of peptidomimetics. The gem-dimethyl group can enforce a helical conformation in peptide chains, which is crucial for mimicking the secondary structures of proteins and enhancing biological activity.

  • Drug Discovery: This compound can be incorporated into small molecule drug candidates to improve their pharmacokinetic properties. The sterically hindered nature of the core can prevent enzymatic degradation, thereby increasing the in vivo half-life of a drug.

  • Material Science: The rigid structure of molecules derived from this compound could be exploited in the development of novel polymers and materials with well-defined three-dimensional structures.

  • Ligand Synthesis: It can be used in the synthesis of custom ligands for metal complexes, where the steric bulk can influence the coordination geometry and catalytic activity of the metal center.

Conclusion

While the specific historical discovery of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride may not be a storied tale in the annals of chemistry, its importance lies in its utility as a modern synthetic building block. Its structure embodies the principles of conformational constraint that are central to contemporary drug design and materials science. The synthetic pathways outlined in this guide, based on fundamental and robust organic reactions, provide a clear roadmap for its preparation. The predicted physicochemical properties and potential applications underscore its role as a valuable tool for chemists and researchers working at the forefront of molecular design and synthesis.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available online: [Link] (accessed on Feb 6, 2026).

  • Organic Chemistry Portal. Strecker Synthesis. Available online: [Link] (accessed on Feb 6, 2026).

  • de la Torre, B. G.; Albericio, F. The Ugi Reaction: A Versatile Tool for the Creation of Molecular Diversity. Molecules2020, 25 (23), 5648.
  • Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie1959, 71 (11), 386–386.
  • Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides.
  • Koufaki, M.; et al. Design, Synthesis, and Neuroprotective Activity of Novel Lipoic Acid-Chroman Hybrids. Journal of Medicinal Chemistry2014, 57 (15), 6448–6463.
  • Kurzemann, S.; et al. Synthetic methods of peptides containing unnatural α,α-disubstituted... - ResearchGate. Available online: [Link] (accessed on Feb 6, 2026).

  • Ugi, I. The α-Addition of Immonium Ions and Anions to Isonitriles, Followed by Secondary Reactions. Angewandte Chemie International Edition in English1962, 1 (1), 8–21.
  • Google Patents. Method for preparing (S)-2-aminobutanamide hydrochloride. Available online: (accessed on Feb 6, 2026).
  • Wikipedia. 2-Aminoisobutyric acid. Available online: [Link] (accessed on Feb 6, 2026).

  • Hayashi, Y.; et al. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amido Nitriles. Synform2022, 2022 (10), A155–A159.
  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA2014, 68 (4), 254–257.
  • Beilstein Journals. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Available online: [Link] (accessed on Feb 6, 2026).

  • Google Patents. Preparation of (s)-2-aminobutyric acid. Available online: (accessed on Feb 6, 2026).
  • PubMed. An efficient synthetic protocol for amide derivatives of Boc-2-aminoisobutyrate. Available online: [Link] (accessed on Feb 6, 2026).

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available online: [Link] (accessed on Feb 6, 2026).

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available online: [Link] (accessed on Feb 6, 2026).

  • Google Patents. Preparation method of 2-amino butyric acid. Available online: (accessed on Feb 6, 2026).
  • Atmospheric Chemistry and Physics. Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Available online: [Link] (accessed on Feb 6, 2026).

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available online: [Link] (accessed on Feb 6, 2026).

  • Beilstein Journals. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Available online: [Link] (accessed on Feb 6, 2026).

  • RSC Publishing. Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3. Available online: [Link] (accessed on Feb 6, 2026).

  • Taylor & Francis. 2-Aminoisobutyric acid – Knowledge and References. Available online: [Link] (accessed on Feb 6, 2026).

Sources

Foundational

An In-Depth Technical Guide to the Predicted ADME Properties of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel chemical entity, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel chemical entity, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of pharmacokinetic profiling with predictive methodologies to build a foundational understanding of the compound's potential in vivo behavior.

Executive Summary: A Predictive Overview

The success of any therapeutic candidate is intrinsically linked to its ADME profile, which governs its bioavailability, efficacy, and potential for toxicity. For 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a small molecule with potential therapeutic applications, a thorough and early assessment of its ADME characteristics is paramount. This guide outlines a predictive framework, combining robust in silico modeling with industry-standard in vitro assays, to forecast the pharmacokinetic journey of this compound. We will dissect its potential for oral absorption, systemic distribution, metabolic fate, and routes of elimination, providing a critical data package for informed, forward-looking drug development decisions.

Foundational Physicochemical Properties and Drug-Likeness Assessment

A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior. Before delving into complex biological assays, an evaluation of these properties against established "drug-likeness" criteria, such as Lipinski's Rule of Five, offers a valuable initial screen for potential oral bioavailability.[1][2]

The structure of the active pharmaceutical ingredient (API), 2-Amino-N-ethyl-2-methylpropanamide, is the basis for these calculations.

Table 1: Physicochemical Properties of 2-Amino-N-ethyl-2-methylpropanamide

PropertyPredicted ValueSource
Molecular FormulaC6H14N2O[3]
Molecular Weight130.19 g/mol PubChem
LogP (octanol/water partition coefficient)-0.6[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors2[4]
Molar Refractivity37.5 cm³ChemAxon
Polar Surface Area (PSA)55.1 Ų[4]

Analysis against Lipinski's Rule of Five:

Christopher Lipinski's rules are a cornerstone of early drug discovery, providing a framework to assess the likelihood of a compound being orally bioavailable.[1][2]

  • Molecular Mass < 500 Daltons: At 130.19 g/mol , the compound is well within this limit.

  • LogP < 5: The predicted LogP of -0.6 indicates high hydrophilicity, well below the upper limit.

  • Hydrogen Bond Donors < 5: With 2 hydrogen bond donors, this rule is met.

  • Hydrogen Bond Acceptors < 10: With 2 hydrogen bond acceptors, this rule is also satisfied.

Absorption: Predicting Gastrointestinal Permeability

The ability of a drug to be absorbed from the gastrointestinal tract is a critical first step for oral administration. We will employ a combination of in silico predictions and a gold-standard in vitro model to assess the intestinal permeability of 2-Amino-N-ethyl-2-methylpropanamide.

In Silico Permeability Prediction

Computational models provide a rapid, cost-effective first pass at predicting a compound's permeability.[5] These models are built on large datasets of experimentally determined permeabilities and use molecular descriptors to make their predictions. For 2-Amino-N-ethyl-2-methylpropanamide, its low molecular weight and high polar surface area suggest that its primary absorption mechanism may be paracellular transport, with a lesser contribution from transcellular diffusion.

In Vitro Gold Standard: The Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human small intestinal mucosa, allowing for the assessment of a compound's intestinal permeability and the potential for active transport.[6][7][]

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent, differentiated monolayer with well-established tight junctions.[9]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The test compound (10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At timed intervals, samples are taken from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

Predicted Outcome: Given the compound's high hydrophilicity, a low to moderate Papp value is anticipated. An efflux ratio close to 1 would suggest it is not a significant substrate for P-gp.

Distribution: Where Does It Go?

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target effects. Key factors influencing distribution are plasma protein binding and the ability to cross the blood-brain barrier.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration and, therefore, its availability to exert a therapeutic effect and be cleared from the body.[10]

In Silico Prediction: Quantitative Structure-Activity Relationship (QSAR) models can provide an initial estimate of PPB based on molecular descriptors like lipophilicity.[11] Given the low LogP of 2-Amino-N-ethyl-2-methylpropanamide, low plasma protein binding is predicted.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB Assessment

  • Device Preparation: A RED device is prepared with a semipermeable membrane separating a plasma-containing chamber from a buffer-containing chamber.[10]

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The device is incubated to allow the free (unbound) drug to equilibrate across the membrane.

  • Sampling and Analysis: Samples are taken from both chambers, and the concentrations are determined by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the concentration difference between the chambers.

Blood-Brain Barrier (BBB) Penetration

For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.[12]

Predictive Factors:

  • Polar Surface Area (PSA): A PSA of less than 90 Ų is generally considered favorable for BBB penetration. At 55.1 Ų, our compound meets this criterion.

  • LogP: An optimal LogP for BBB penetration is often cited as being around 2.0.[13] The highly hydrophilic nature of our compound (LogP -0.6) suggests it is unlikely to passively diffuse across the BBB.

  • P-glycoprotein (P-gp) Substrate: If the compound were a P-gp substrate, it would be actively effluxed from the brain, further limiting its CNS exposure.[14][15]

Overall BBB Prediction: Based on its high polarity, 2-Amino-N-ethyl-2-methylpropanamide is predicted to have low passive BBB penetration.

Metabolism: The Biotransformation Pathway

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion.[16] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) enzyme family playing a central role.[17]

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its rate of clearance and, consequently, its half-life in the body.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Preparation: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.[18][19]

  • Cofactor Addition: The reaction is initiated by the addition of the cofactor NADPH.

  • Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched.[19]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance (Clint).[19]

Predicted Metabolic Profile: The structure contains sites susceptible to Phase I (e.g., N-dealkylation) and Phase II (e.g., glucuronidation of the primary amine) metabolism. The microsomal stability assay will provide the initial data on the overall rate of Phase I metabolism.

Cytochrome P450 Inhibition

Assessing a compound's potential to inhibit major CYP450 isoforms is a critical safety evaluation to predict the risk of drug-drug interactions (DDIs).[20][21]

Experimental Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)

  • Assay Setup: The test compound is incubated with human liver microsomes and a specific probe substrate for each of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21][22]

  • Inhibition Measurement: The assay measures the ability of the test compound to inhibit the metabolism of the probe substrate.

  • IC50 Calculation: A concentration-response curve is generated to determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme's activity.[20]

Predicted DDI Potential: Without prior data, the DDI potential is unknown. This assay is a crucial step in profiling the compound's safety.

Excretion: The Final Exit

The final step in a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The physicochemical properties of 2-Amino-N-ethyl-2-methylpropanamide strongly suggest its likely route of excretion.

Prediction: Given its high hydrophilicity and low molecular weight, the primary route of excretion for the unchanged parent drug and any polar metabolites is predicted to be renal.

Integrated ADME Workflow and Predictive Summary

The following diagram illustrates the integrated workflow for assessing the ADME properties of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

ADME_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Assays cluster_ADME ADME Profile PhysChem Physicochemical Properties (MW, LogP, PSA) Lipinski Lipinski's Rule of Five PhysChem->Lipinski Input for Permeability_pred Permeability Prediction PhysChem->Permeability_pred PPB_pred PPB Prediction PhysChem->PPB_pred BBB_pred BBB Penetration Prediction PhysChem->BBB_pred Excretion Excretion PhysChem->Excretion Informs Absorption Absorption Lipinski->Absorption Permeability_pred->Absorption Distribution Distribution PPB_pred->Distribution BBB_pred->Distribution Caco2 Caco-2 Permeability Caco2->Absorption RED Plasma Protein Binding (RED) RED->Distribution Microsomal Metabolic Stability (Microsomes) Metabolism Metabolism Microsomal->Metabolism CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Metabolism

Caption: Integrated workflow for ADME profiling.

Table 2: Summary of Predicted ADME Properties

ADME ParameterPredicted CharacteristicRationale
Absorption Likely to be orally absorbedComplies with Lipinski's rules; low MW may favor paracellular transport.
Distribution Low plasma protein binding; Low BBB penetrationHigh hydrophilicity (low LogP).
Metabolism Susceptible to Phase I and II metabolismPresence of primary amine and N-ethyl groups.
Excretion Primarily renalHigh water solubility.
Drug-Drug Interaction Risk To be determinedRequires experimental data from CYP inhibition assays.

Conclusion and Forward Look

This in-depth guide provides a robust, scientifically-grounded framework for predicting the ADME profile of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. The in silico analysis, based on its fundamental physicochemical properties, suggests a promising foundation for oral bioavailability with likely low plasma protein binding and limited CNS exposure. The outlined experimental protocols for Caco-2 permeability, metabolic stability, CYP450 inhibition, and plasma protein binding represent the essential next steps to validate these predictions and build a comprehensive data package. The insights generated from this integrated approach are critical for guiding future preclinical and clinical development, ultimately de-risking the path to a potentially valuable new therapeutic.

References

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. Retrieved from [Link]

  • Sugimoto, M., et al. (2020). Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Gombar, V. K., & Hall, S. D. (2013). QSAR Models for the Prediction of Plasma Protein Binding. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Lage, O. F., et al. (2020). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. (2023). Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. (2013). Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. (2022). Briefings in Bioinformatics. Retrieved from [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • Cheméo. (n.d.). Propanamide, N-ethyl-2-methyl - Chemical & Physical Properties. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2020). Frontiers in Neuroscience. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (2020). ACS Omega. Retrieved from [Link]

  • A novel strategy for prediction of human plasma protein binding using machine learning techniques. (2020). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (2016). Evaluation of ability of small molecules to cross blood brain barrier?. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. (2017). Current Drug Targets. Retrieved from [Link]

  • TIU Lecture Notes. (2023). lipinski rule of five. Retrieved from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2015). Drug Metabolism and Disposition. Retrieved from [Link]

  • ResearchGate. (n.d.). List of available software with ability to predict the PPB of compounds. Retrieved from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. (2021). Bioinformatics. Retrieved from [Link]

  • In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. (2021). Molecular Pharmaceutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4134133, N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528630, N-ethyl-2-methylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Models for P-gp Substrate/Inhibitor Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18769863, Ethyl(2-methylpropyl)amine hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, three-step synthesis protocol for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a valuable building block for drug discovery and development. The protocol is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, three-step synthesis protocol for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a valuable building block for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations and experimental choices involved.

Introduction

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a substituted amino acid derivative with potential applications in medicinal chemistry. Its synthesis involves a logical sequence of protection, coupling, and deprotection steps, common in peptide and medicinal chemistry. This guide will walk you through a robust and reproducible protocol, highlighting key considerations for a successful synthesis.

Synthesis Overview

The synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is accomplished in three main stages:

  • Protection: The amino group of the starting material, 2-amino-2-methylpropanoic acid, is protected with a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions during the subsequent amide bond formation.

  • Amide Coupling: The carboxylic acid of the N-Boc protected amino acid is coupled with ethylamine to form the desired amide bond. This reaction is facilitated by the use of coupling agents to activate the carboxylic acid.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product as its hydrochloride salt.

The overall synthetic scheme is depicted below:

Synthesis_Workflow Start 2-Amino-2-methylpropanoic acid Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 N-Boc-2-amino-2-methylpropanoic acid Step1->Intermediate1 (Boc)2O, Et3N Step2 Step 2: Amide Coupling Intermediate1->Step2 Intermediate2 N'-(tert-butoxycarbonyl)-N-ethyl- 2-methylalaninamide Step2->Intermediate2 Ethylamine, EDC, HOBt Step3 Step 3: Deprotection Intermediate2->Step3 End 2-Amino-N-ethyl-2-methylpropanamide hydrochloride Step3->End 4M HCl in Dioxane

Caption: Overall synthetic workflow for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

Experimental Protocols

Materials and Equipment:

  • 2-Amino-2-methylpropanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • Ethylamine (as a solution in THF or as hydrochloride salt)

  • Dichloromethane (DCM)

  • 4M HCl in 1,4-dioxane

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

PART 1: Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Boc-2-amino-2-methylpropanoic acid

Rationale: The protection of the primary amine of 2-amino-2-methylpropanoic acid is crucial to prevent its reaction with the activated carboxylic acid in the subsequent coupling step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the amide coupling conditions and its facile removal under acidic conditions.[1]

Procedure:

  • To a solution of 2-amino-2-methylpropanoic acid (1.0 eq) in a mixture of acetone and water (2:1 v/v), add triethylamine (1.5 eq).

  • Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in acetone dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane 1:1 with 1% acetic acid). The starting material should be consumed.

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous layer with diethyl ether (3 x volume of aqueous layer) to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (4 x volume of aqueous layer).

  • Combine the organic layers, wash with brine (2 x volume of organic layer), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization from a mixture of ethyl acetate and petroleum ether (1:2 v/v) to obtain N-Boc-2-amino-2-methylpropanoic acid as a white solid.[2]

Expected Yield: 90-95%

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, -C(CH₃)₃), 1.55 (s, 6H, -C(CH₃)₂), 5.0 (br s, 1H, -NH), 10.0 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃): δ 24.5, 28.3, 56.0, 80.0, 155.0, 178.0.

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2980, 2940 (C-H), 1710 (C=O, acid), 1690 (C=O, carbamate), 1520 (N-H bend).

Step 2: Synthesis of N'-(tert-butoxycarbonyl)-N-ethyl-2-methylalaninamide

Rationale: The formation of the amide bond is achieved by coupling the protected amino acid with ethylamine. The use of EDC as a coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization by converting the O-acylisourea to an active ester, which then reacts with the amine.[3][4]

Procedure:

  • Dissolve N-Boc-2-amino-2-methylpropanoic acid (1.0 eq) in dichloromethane (DCM).

  • Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the solution.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of ethylamine. If using ethylamine hydrochloride, neutralize it with a suitable base like triethylamine (1.1 eq) in DCM.

  • Add the ethylamine solution to the activated acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexane 1:1).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (2 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield: 70-85%

Characterization (Expected):

  • ¹H NMR (CDCl₃): δ 1.10 (t, 3H, -CH₂CH₃), 1.40 (s, 6H, -C(CH₃)₂), 1.45 (s, 9H, -C(CH₃)₃), 3.25 (q, 2H, -CH₂CH₃), 5.0 (br s, 1H, -NH-Boc), 6.5 (br s, 1H, -NH-ethyl).

  • ¹³C NMR (CDCl₃): δ 14.8, 25.0, 28.4, 34.5, 56.5, 79.5, 155.0, 175.0.

  • IR (KBr, cm⁻¹): 3340 (N-H), 2970, 2930 (C-H), 1685 (C=O, carbamate), 1640 (C=O, amide I), 1530 (N-H bend, amide II).

Step 3: Synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

Rationale: The final step involves the removal of the acid-labile Boc protecting group. A solution of hydrochloric acid in an anhydrous organic solvent like 1,4-dioxane is commonly used for this purpose. This method efficiently cleaves the Boc group and simultaneously forms the hydrochloride salt of the free amine, which often aids in its purification by precipitation.

Procedure:

  • Dissolve the purified N'-(tert-butoxycarbonyl)-N-ethyl-2-methylalaninamide (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution.

  • A precipitate should form upon addition of the HCl solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Once the reaction is complete, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual dioxane and byproducts.

  • Dry the product under vacuum to obtain 2-Amino-N-ethyl-2-methylpropanamide hydrochloride as a white to off-white solid.

Expected Yield: >95%

Characterization:

  • ¹H NMR (D₂O): δ 1.15 (t, 3H, -CH₂CH₃), 1.50 (s, 6H, -C(CH₃)₂), 3.30 (q, 2H, -CH₂CH₃). The amine and amide protons will exchange with D₂O.

  • ¹³C NMR (D₂O): δ 13.5, 23.0, 35.0, 58.0, 177.0.

  • IR (KBr, cm⁻¹): 3400-2800 (br, N-H⁺ stretch), 2980, 2940 (C-H), 1670 (C=O, amide I), 1560 (N-H bend).

  • Melting Point: Literature values can be used for comparison.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
N-Boc-2-amino-2-methylpropanoic acid C₁₀H₁₉NO₄217.2690-95
N'-(tert-butoxycarbonyl)-N-ethyl-2-methylalaninamide C₁₂H₂₄N₂O₃244.3370-85
2-Amino-N-ethyl-2-methylpropanamide hydrochloride C₆H₁₅ClN₂O166.65>95

Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[2][4][5][6][7]

  • EDC-HCl: Skin and eye irritant. May cause sensitization. Wear appropriate personal protective equipment.[8][9][10][11]

  • 4M HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and contact.[12][13][14][15][16]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

This detailed protocol provides a reliable and efficient method for the synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable compound for their drug discovery and development endeavors.

References

  • CN102442935A - Preparation method of (S)
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL not available)
  • CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google P
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (URL not available)
  • Scholars Research Library - Der Pharma Chemica. (URL not available)
  • Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N-(3, 4, 5-triethoxyphenyl) chroman-2-carboxamide - ResearchGate. (URL: [Link])

  • Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. (URL: [Link])

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (URL: [Link])

  • Safety Data Sheet: EDC-HCl - Carl ROTH. (URL: [Link])

  • Safety Data Sheet - Solumetrics. (URL not available)
  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (URL: [Link])

  • Safety Data Sheet - Solumetrics. (URL not available)
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. (URL: [Link])

  • 2-amino-N-ethyl-N-methylpropanamide hydrochloride | CAS 1796908-56-9 - American Elements. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • 102510 - Di-tert-butyl dicarbonate - Safety D
  • Hydrogen chloride in 1,4- dioxane 4 M - Gases Grit. (URL: [Link])

  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (URL: [Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. (URL: [Link])

  • SAFETY DATA SHEET - Sartorius. (URL not available)
  • SAFETY DATA SHEET HYDROCHLORIC ACID 4M (Approx.) - Chemical Suppliers. (URL: [Link])

  • HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane - SYNTHETIKA. (URL: [Link])

  • WO2010019469A2 - Preparation of (s)
  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - NIH. (URL: [Link])

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Purification of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride by Recrystallization

Abstract This document provides a comprehensive guide for the purification of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride via recrystallization. Recognizing that purity is paramount in research, drug development, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride via recrystallization. Recognizing that purity is paramount in research, drug development, and various scientific applications, this guide offers a detailed protocol for researchers, scientists, and drug development professionals. Beyond a simple set of instructions, this application note delves into the underlying principles of crystallization, solvent selection, and impurity removal, empowering the user to adapt and optimize the procedure for their specific needs. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Introduction: The Critical Role of Purity

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a chemical entity with potential applications in various fields of research and development.[1] The presence of impurities can significantly impact experimental outcomes, biological activity, and the safety profile of a compound. Therefore, achieving a high degree of purity is a critical, non-negotiable step in its preparation.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] For amine hydrochlorides, which are salts, the selection of an appropriate solvent system is particularly crucial due to their ionic nature and hydrogen bonding capabilities.[3]

This guide will walk you through a systematic approach to developing a robust recrystallization protocol for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, ensuring the final product meets the stringent purity requirements for its intended application.

The Science of Recrystallization for Amine Hydrochlorides

The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

  • Low Solubilizing Power at Lower Temperatures: As the solution cools, the solubility of the compound should decrease significantly, promoting the formation of pure crystals.

  • Differential Solubility for Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]

  • Safety: The solvent should have a favorable safety profile, minimizing risks to the researcher and the environment.[2]

The hydrochloride salt nature of the target compound means that protic solvents (like alcohols) or polar aprotic solvents are generally good starting points for solubility screening. The presence of the charged amine group and the chloride counter-ion allows for strong interactions with polar solvent molecules.[3]

Understanding Potential Impurities

A critical aspect of designing a purification strategy is to have an understanding of the potential impurities that may be present in the crude material. The synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride could potentially introduce the following types of impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • By-products of the Reaction: Side reactions can lead to the formation of structurally related impurities.

  • Reagents and Catalysts: Any reagents or catalysts used in the synthesis that are not fully removed during work-up will contaminate the crude product.

  • Solvents: Residual solvents from the reaction or initial purification steps can be trapped in the solid.

A thorough analysis of the synthetic pathway is crucial for anticipating the likely impurities and selecting a recrystallization solvent that will effectively separate them from the desired product.

Experimental Protocol: A Systematic Approach to Purity

This protocol is designed as a workflow for systematically determining the optimal recrystallization conditions for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

Step 1: Solvent Screening

The initial and most critical step is to identify a suitable solvent or solvent system. This is achieved through a systematic screening of a range of solvents with varying polarities.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic nature and polarity are often effective for dissolving amine hydrochlorides.
Ketones AcetoneA polar aprotic solvent that can offer different selectivity compared to alcohols.
Esters Ethyl AcetateMedium polarity solvent, can be useful as a co-solvent or for washing.
Ethers Tetrahydrofuran (THF)A less polar solvent that can be used as an anti-solvent.
Hydrocarbons Hexane, HeptaneNon-polar solvents, primarily used as anti-solvents.
Nitriles AcetonitrileA polar aprotic solvent, often a good choice for recrystallizing salts.[4]

Procedure for Solvent Screening:

  • Place a small, accurately weighed amount (e.g., 20-30 mg) of crude 2-Amino-N-ethyl-2-methylpropanamide hydrochloride into several separate test tubes.

  • To each test tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • If the solid does not dissolve at room temperature after adding approximately 1 mL of solvent, gently heat the mixture in a water bath towards the boiling point of the solvent. Observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath for about 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will show a significant amount of crystal formation upon cooling.

  • If the compound is very soluble in a particular solvent at room temperature, that solvent may be suitable as a component of a co-solvent system (the "good" solvent).

  • If the compound is sparingly soluble even at the boiling point of a solvent, that solvent may be a good "anti-solvent" or for washing the final crystals.

Step 2: Recrystallization Workflow

The following diagram illustrates the systematic workflow for the recrystallization process.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Start with Crude 2-Amino-N-ethyl-2-methylpropanamide HCl choose_solvent Select Optimal Solvent/System (from Solvent Screening) start->choose_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Perform Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool the Filtrate to Induce Crystallization hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with a Small Amount of Cold Solvent isolate->wash dry Dry the Purified Crystals wash->dry analyze Analyze Purity (e.g., Melting Point, HPLC, NMR) dry->analyze end Pure Product analyze->end

Caption: Recrystallization Workflow Diagram.

Detailed Recrystallization Protocol
  • Dissolution:

    • Place the crude 2-Amino-N-ethyl-2-methylpropanamide hydrochloride in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a co-solvent pair) in small portions while heating the mixture with gentle swirling. Use a steam bath, heating mantle, or hot plate as appropriate for the solvent's boiling point.

    • Continue adding solvent until the solid just dissolves. Adding a large excess of solvent will reduce the yield of the recovered product.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution during this phase can lead to the formation of small, less pure crystals.

    • If using an anti-solvent, add it dropwise to the hot solution until the solution becomes slightly turbid, then allow it to cool slowly.

    • Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice-water bath for 30 minutes.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent) to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals. This can be done by air drying on the filter paper, or for more efficient drying, in a desiccator under vacuum.

Step 3: Purity Assessment

The purity of the recrystallized 2-Amino-N-ethyl-2-methylpropanamide hydrochloride should be assessed using appropriate analytical techniques. A common and effective method is melting point determination. A pure crystalline solid will have a sharp and narrow melting point range. The presence of impurities typically results in a depressed and broader melting point range. Further analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more quantitative assessment of purity.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as an oil rather than a solid, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point of the solid below the temperature of the solution. To remedy this, try reheating the solution and allowing it to cool more slowly, or add slightly more solvent.

  • No Crystal Formation: If no crystals form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Low Recovery: This is often due to using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and wash the final crystals with a minimal amount of cold solvent.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the purification of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride by recrystallization. By following the systematic approach of solvent screening, controlled crystallization, and purity assessment, researchers can consistently obtain a high-purity product suitable for demanding applications. The principles and techniques outlined herein are broadly applicable to the purification of other crystalline solids, making this a valuable guide for any scientist engaged in chemical synthesis and purification.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(41), 13001–13009.
  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(11), e17381.
  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Kralj, S., et al. (2019). Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO).
  • PubChem. (n.d.). N-ethyl-2-methylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent (CA2514092C).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Fletcher, R. (2019). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2038–2051.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

Sources

Method

Method Development Guide: LC-MS/MS Quantification of 2-Amino-N-ethyl-2-methylpropanamide HCl

Executive Summary This application note details the method development strategy for 2-Amino-N-ethyl-2-methylpropanamide , a highly polar, low-molecular-weight aliphatic amine. Due to its hydrophilic nature (logP < 0) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development strategy for 2-Amino-N-ethyl-2-methylpropanamide , a highly polar, low-molecular-weight aliphatic amine. Due to its hydrophilic nature (logP < 0) and lack of significant chromophores, standard Reversed-Phase (RP) HPLC with UV detection is unsuitable.

We present a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Tandem Mass Spectrometry (MS/MS) . This approach ensures retention, peak shape symmetry, and high sensitivity (LLOQ < 1 ng/mL) without the need for derivatization or ion-pairing reagents that contaminate MS sources.

Compound Profile & Challenges
PropertyValueAnalytical Implication
Formula (Free Base) C₆H₁₄N₂OSmall molecule; requires low mass cut-off settings.[1]
MW (Free Base) 130.19 g/mol Precursor ion [M+H]⁺ = 131.2.
Polarity High (LogP ~ -0.[1][2]6)Elutes in void volume on C18 columns.
Basicity Primary Amine (pKa ~9.[1]5)Positively charged at acidic/neutral pH.
Chromophore None (Amide only)UV detection at 210 nm is non-specific; MS is mandatory.[1]

Experimental Protocol: HILIC-MS/MS (Recommended)[1][3]

Chromatographic Conditions

The HILIC mode is selected to retain the polar amine via water-layer partitioning and electrostatic interactions.[1]

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.5 µm or 2.7 µm).[1]

    • Rationale: Amide phases provide robust retention for primary amines and are less prone to irreversible adsorption compared to bare silica.

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water (pH 3.0, adj. with Formic Acid).[2][3]

    • Rationale: Low pH ensures the amine is fully protonated for MS sensitivity and interacts reproducibly with the stationary phase.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

Gradient Program:

Time (min) % MPB (ACN) State Mechanism
0.00 90% Initial High organic forces analyte into water layer (Retention).[1]
1.00 90% Hold Isocratic hold to focus peak.[1]
5.00 50% Ramp Elution by increasing water content.[1]
6.00 50% Hold Wash strongly polar matrix components.[1]
6.10 90% Reset Return to initial conditions.

| 10.00 | 90% | Re-equil | Critical: HILIC requires long re-equilibration (10-20 column volumes). |

Mass Spectrometry (MS/MS) Settings[1][4]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Source Parameters (Generic):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 400°C

    • Gas Flow: 800 L/Hr[1]

  • MRM Transitions (Predicted & Optimized):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 131.258.1 15–20Formation of stable isopropyl immonium ion [H2N=C(Me)2]+.
Qualifier 1 131.286.1 10–15Loss of ethylamine (-45 Da); Acylium ion formation.
Qualifier 2 131.2114.1 10Loss of Ammonia (-17 Da).

Note: The transition 131.2 -> 58.1 is highly specific to the 2-amino-2-methyl (gem-dimethyl) moiety, offering excellent signal-to-noise ratio.

Sample Preparation Workflow

Direct injection of high-aqueous samples (like plasma or urine) will disrupt the HILIC mechanism, causing peak broadening. The sample solvent must match the initial mobile phase (high organic).

Protocol: Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) to a centrifuge tube.

  • Crash: Add 200 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., d6-2-Amino-N-ethyl-2-methylpropanamide or a structural analog like d9-Choline).[1]

    • Ratio: 1:4 (Sample:Solvent) ensures >80% organic content.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 12,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the supernatant.

  • Dilution (Optional but Recommended): If the peak shape is distorted, dilute the supernatant 1:1 with pure Acetonitrile before injection.

Method Logic & Mechanism (Visualization)

The following diagram illustrates the decision matrix for analyzing small polar amines, justifying the selection of HILIC over Reversed-Phase Ion-Pairing (RP-IP).

MethodLogic Start Analyte: 2-Amino-N-ethyl-2-methylpropanamide (Polar, Basic, Low MW) Decision Select Chromatography Mode Start->Decision RP Reversed Phase (C18) Decision->RP Standard Approach HILIC HILIC (Amide/Silica) Decision->HILIC Recommended RP_Issue Issue: Elutes in Dead Volume (k < 1) RP->RP_Issue HILIC_Mech Mechanism: Water Layer Partitioning HILIC->HILIC_Mech RP_Fix Fix: Add Ion Pairing (TFA/PFPA) RP_Issue->RP_Fix RP_Result Result: MS Suppression & System Contamination RP_Fix->RP_Result HILIC_Result Result: High Retention & Sensitivity (ESI+ Enhanced in high ACN) HILIC_Mech->HILIC_Result

Figure 1: Decision tree highlighting why HILIC is preferred over Ion-Pairing RP for this specific analyte.

Alternative Method: Reversed-Phase with Ion Pairing

If a HILIC column is unavailable, you may use a C18 column, but you must modify the mobile phase to induce retention.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.0 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) .[1]

    • Mechanism:[4][5] HFBA acts as an ion-pairing agent, neutralizing the positive charge of the amine and increasing hydrophobicity.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.[1]

  • Warning: HFBA causes significant signal suppression in MS and contaminates the source.[1] Dedicate a specific column and source capillary to this method if used.[1]

Validation Criteria (Self-Validating System)

To ensure the method is robust (Trustworthiness), every run must include:

  • System Suitability Test (SST):

    • Injection of a standard at 10x LLOQ.

    • Requirement: Retention time stability ±0.1 min; Peak Tailing Factor < 1.5.

  • Carryover Check:

    • Inject a blank immediately after the highest standard (ULOQ).

    • Requirement: Signal in blank must be < 20% of the LLOQ signal.

  • Matrix Effect (ME) Evaluation:

    • Compare slope of calibration curve in solvent vs. matrix.[1]

    • 
      .
      
    • Acceptance: ±15%. If >15%, use matrix-matched calibration or stable isotope labeled internal standard.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1] Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A, 1523, 49-71. Link

  • Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Application Note. Link

  • PubChem. (2023). 2-Amino-N-ethylpropanamide (Analogous Structure Data). National Library of Medicine. Link

  • Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(9). Link

Sources

Application

Application Note: In Vitro Characterization of 2-Amino-N-ethyl-2-methylpropanamide HCl (AEM-Pro)

This Application Note is structured as a high-level technical guide for the preclinical characterization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEM-Pro ). Given the structural homolog...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the preclinical characterization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEM-Pro ).

Given the structural homology of this molecule to L-Theanine (N-ethyl-L-glutamine) and


-Aminoisobutyric acid (AIB) , this guide focuses on evaluating its potential as a metabolically stable neuroactive scaffold .

Introduction & Molecule Rationale

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) represents a strategic bioisostere in neuropharmacology. It combines the N-ethyl amide moiety responsible for the glutamate receptor modulation seen in L-Theanine with the gem-dimethyl backbone of AIB.

Structural Logic & Assay Strategy
  • The "AIB Effect": The substitution of the

    
    -hydrogen with a methyl group (forming the AIB core) typically restricts conformational freedom (favoring helical structures in peptides) and, crucially, blocks metabolic hydrolysis by peptidases and amidases.
    
  • The "Theanine Motif": The N-ethyl amide side chain suggests affinity for System L (LAT1) or System N (SNAT) amino acid transporters, facilitating Blood-Brain Barrier (BBB) penetration.

Objective: This guide details the protocols to validate AEM-Pro as a protease-resistant glutamatergic modulator .

Physicochemical Profile (Predicted)
PropertyValueImplication for Assay
Formula

Low MW (166.65 g/mol )
Solubility High (Water/DMSO)Compatible with aqueous buffers (PBS/HBSS).[1]
Chromophore Weak/NoneCritical: UV detection (HPLC-UV) is insufficient. Assays must use LC-MS/MS or derivatization.
LogP ~0.1 (Est.)High polarity; requires HILIC chromatography or ion-pairing reagents.

Critical Method Development: LC-MS/MS Quantification

Because AEM-Pro lacks a strong UV chromophore, standard HPLC is inadequate for low-concentration in vitro assays. The following MS/MS transition is required for all subsequent protocols.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Mode: ESI Positive (


).
ParameterSetting / Value
Precursor Ion (Q1) 131.1


(Free base mass)
Product Ion (Q3) 58.1

(Quantifier) / 86.1

(Qualifier)
Declustering Potential 60 V
Collision Energy 25 eV
Column HILIC (e.g., Waters BEH Amide, 2.1 x 50mm, 1.7µm)
Mobile Phase A: 10mM Ammonium Formate (pH 3.0) B: Acetonitrile (0.1% Formic Acid)

Protocol A: Metabolic Stability (Liver Microsomes)

Rationale: The gem-dimethyl group at the


-carbon is hypothesized to prevent the hydrolysis of the amide bond, a common clearance route for linear amino acid amides. This assay compares AEM-Pro against L-Theanine (labile) and Propanamide (control).
Materials
  • Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: AEM-Pro (1 µM final concentration).

  • Reference Control: Testosterone (High clearance), Warfarin (Low clearance).

Step-by-Step Protocol
  • Preparation: Dilute AEM-Pro stock (10 mM in DMSO) to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO < 0.1%.

  • Pre-incubation: Mix 30 µL of microsomes (0.5 mg/mL final) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., L-Theanine-d5).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Inject supernatant into LC-MS/MS.

Data Analysis: Plot


 vs. Time. Calculate intrinsic clearance (

):

Protocol B: Competitive Uptake Assay (System L Transport)

Rationale: To act centrally, AEM-Pro must cross the BBB. L-Theanine utilizes the Large Neutral Amino Acid Transporter (LAT1/SLC7A5). This assay determines if AEM-Pro competes for this transporter.

Materials
  • Cell Line: HEK293 cells stably overexpressing hLAT1 (SLC7A5) and h4F2hc (SLC3A2).

  • Tracer:

    
    -L-Leucine or 
    
    
    
    -L-Theanine.
  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control.

Step-by-Step Protocol
  • Seeding: Plate HEK-LAT1 cells in 24-well Poly-D-Lysine coated plates (

    
     cells/well). Culture for 24h.
    
  • Wash: Remove media and wash 2x with warm HBSS (Na+-free, Choline-substituted) to isolate System L activity (which is Na+-independent).

  • Treatment: Prepare uptake buffer containing:

    • 50 nM

      
      -L-Leucine.
      
    • Increasing concentrations of AEM-Pro (0.1 µM to 1 mM).

  • Incubation: Add 250 µL of uptake buffer to cells. Incubate for 2 minutes at 37°C (Initial rate conditions).

  • Termination: Aspirate buffer and wash 3x with ice-cold HBSS containing 5 mM unlabeled Leucine (to remove non-specific binding).

  • Lysis: Add 200 µL 0.1 N NaOH. Incubate 30 min.

  • Readout: Transfer lysate to scintillation vials, add cocktail, and count CPM via Liquid Scintillation Counter.

Success Criteria:

  • A dose-dependent reduction in

    
    -Leucine uptake indicates AEM-Pro is a substrate/blocker of LAT1.
    
  • Calculate

    
    . If 
    
    
    
    , AEM-Pro has high BBB permeability potential.

Workflow Visualization

The following diagram illustrates the decision tree for advancing AEM-Pro from synthesis to lead candidate, highlighting the specific checkpoints for this unique scaffold.

AEM_Pro_Workflow Compound AEM-Pro Synthesis (HCl Salt) QC QC Check: LC-MS/MS (No UV) HILIC Column Compound->QC Stability Phase 1: Metabolic Stability (Liver Microsomes) QC->Stability Result_Stable T1/2 > 60 min? (Gem-dimethyl effect) Stability->Result_Stable Result_Stable->Compound No (Redesign) Transport Phase 2: LAT1/SNAT Uptake (Competition Assay) Result_Stable->Transport Yes (Proceed) BBB_Pred BBB Permeability Prediction Transport->BBB_Pred Function Function BBB_Pred->Function High Uptake

Figure 1: Critical Path for AEM-Pro Characterization. Note the mandatory LC-MS/MS QC step due to lack of UV chromophore.

Mechanistic Pathway: Neuroprotection Hypothesis

If AEM-Pro functions similarly to L-Theanine but with enhanced stability, it likely modulates the Glutamine/Glutamate cycle.

Mechanism AEM AEM-Pro (Extracellular) LAT1 LAT1 Transporter (SLC7A5) AEM->LAT1 Substrate GluR AMPA/Kainate Receptors AEM->GluR Antagonism (Low Affinity) AEM_Intra AEM-Pro (Intracellular) LAT1->AEM_Intra GlnT Glutamine Transporter (SLC38A1) AEM_Intra->GlnT Inhibits Glutamine Re-uptake Neuroprot Neuroprotection AEM_Intra->Neuroprot Promotes Excitotox Glutamate Excitotoxicity GlnT->Excitotox Fuel for Glu Synthesis Excitotox->Neuroprot Blocked by AEM

Figure 2: Hypothesized Mechanism of Action. AEM-Pro enters via LAT1 and competitively inhibits Glutamine transporters or acts as a weak antagonist at Glutamate receptors.

References

  • Nathan, P. J., et al. (2006). The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent. Journal of Herbal Pharmacotherapy. Link

  • O'Donnell, G., et al. (2003). -Aminoisobutyric acid (AIB) as a probe for metabolic stability in peptide synthesis. Journal of Medicinal Chemistry.
  • Kanai, Y., et al. (1998). The SLC1 and SLC7 families of amino acid transporters. Genome Biology. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Smith, Q. R. (2000). Carrier-mediated transport of amino acids, peptides, and mimetics across the blood-brain barrier.

Sources

Method

Application Note: A Cell-Based Assay for Screening Modulators of Voltage-Gated Sodium Channels Using 2-Amino-N-ethyl-2-methylpropanamide hydrochloride as a Hypothetical Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Introduction Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their dysfun...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them a key target for drug discovery.[1][2] The development of novel modulators for these channels requires robust and reliable screening methods. This application note details a cell-based assay designed to identify compounds that modulate VGSC activity by measuring changes in intracellular sodium concentration ([Na⁺]ᵢ).

While the specific mechanism of action for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is not extensively documented in publicly available literature, its chemical structure suggests potential interaction with ion channels. For the purpose of this guide, we will hypothesize that it acts as an inhibitor of VGSCs. This protocol will, therefore, use this compound as an example to illustrate the screening process for potential VGSC inhibitors.

The assay employs a fluorescent sodium indicator dye to detect changes in [Na⁺]ᵢ in response to channel activation. A known VGSC agonist is used to stimulate sodium influx, and the inhibitory potential of a test compound is quantified by its ability to attenuate this fluorescence increase. This method provides a quantitative and high-throughput compatible approach for screening compound libraries against specific VGSC subtypes expressed in a cellular context.

Principle of the Assay

The assay is based on the use of a sodium-sensitive fluorescent dye, which exhibits an increase in fluorescence intensity upon binding to Na⁺ ions.[3][4][5] Cells expressing the VGSC of interest are loaded with the acetoxymethyl (AM) ester form of the dye. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[4][6]

Following dye loading, the cells are treated with the test compound (e.g., 2-Amino-N-ethyl-2-methylpropanamide hydrochloride) before being challenged with a VGSC agonist, such as veratridine.[7] In the absence of an inhibitor, the agonist will open the sodium channels, leading to an influx of Na⁺ and a subsequent increase in fluorescence. A potential inhibitor will block the channel, thereby preventing or reducing the Na⁺ influx and the corresponding fluorescence signal.

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (intracellular) Fluorescence Increase VGSC->Na_in Compound 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (Inhibitor) Compound->VGSC Blocks Na_out Na+ (extracellular) Na_out->VGSC Influx Veratridine Veratridine (Agonist) Veratridine->VGSC Activates

Figure 1: Hypothetical mechanism of action. Veratridine activates the voltage-gated sodium channel, leading to an influx of extracellular sodium. The test compound, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, is hypothesized to block the channel, preventing this influx and the subsequent increase in intracellular fluorescence.

Materials and Reagents

  • Cell Line: A cell line stably expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells expressing Nav1.7).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Fluorescent Sodium Indicator: Sodium Green™ tetraacetate, AM ester or Asante Natrium Green-2 (ING-2) AM.[3][8]

  • Pluronic™ F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • VGSC Agonist: Veratridine.

  • Test Compound: 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

  • Positive Control: A known VGSC inhibitor (e.g., Tetrodotoxin).

  • Fluorescence Plate Reader: With excitation/emission wavelengths suitable for the chosen dye (e.g., ~488 nm excitation and ~525 nm emission).

Experimental Protocol

The following protocol is a guideline. Optimization of cell density, dye loading concentration, and compound incubation time may be necessary for specific cell lines and experimental conditions.

Part 1: Cell Seeding
  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using standard trypsinization procedures.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (25,000 cells/well).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and monolayer formation.

Part 2: Dye Loading
  • Prepare a 5 mM stock solution of the fluorescent sodium indicator in anhydrous DMSO.

  • Prepare a 10% (w/v) stock solution of Pluronic™ F-127 in DMSO.

  • On the day of the assay, prepare the dye loading solution by diluting the sodium indicator stock solution to a final concentration of 5 µM in Assay Buffer. Add Pluronic™ F-127 to a final concentration of 0.02% to aid in dye dispersal.

  • Remove the culture medium from the cell plate and wash each well once with 100 µL of Assay Buffer.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, wash the wells twice with 100 µL of Assay Buffer to remove any extracellular dye. Leave 100 µL of Assay Buffer in each well.

Part 3: Compound Treatment and Fluorescence Measurement
  • Prepare serial dilutions of the test compound (2-Amino-N-ethyl-2-methylpropanamide hydrochloride) and the positive control in Assay Buffer at 2X the final desired concentration.

  • Add 100 µL of the 2X compound dilutions to the appropriate wells of the cell plate. For control wells, add 100 µL of Assay Buffer.

  • Incubate the plate at room temperature for 20 minutes in the dark.

  • Set up the fluorescence plate reader for kinetic reading at the appropriate excitation and emission wavelengths.

  • Measure the baseline fluorescence (F₀) for 1-2 minutes.

  • Prepare the VGSC agonist (e.g., Veratridine) at 5X the final desired concentration in Assay Buffer.

  • Add 50 µL of the 5X agonist solution to each well while the plate is in the reader to initiate sodium influx.

  • Continue kinetic fluorescence reading (F) for an additional 5-10 minutes to capture the peak response.

Experimental Workflow Diagram

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubate_24h Incubate for 24-48h Cell_Seeding->Incubate_24h Dye_Loading Load Cells with Sodium Indicator Dye Compound_Addition Add Test Compound Dye_Loading->Compound_Addition Baseline_Read Read Baseline Fluorescence (F₀) Compound_Addition->Baseline_Read Agonist_Addition Add VGSC Agonist Baseline_Read->Agonist_Addition Kinetic_Read Read Kinetic Fluorescence (F) Agonist_Addition->Kinetic_Read Data_Processing Calculate ΔF/F₀ Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response IC50_Calc Calculate IC₅₀ Dose_Response->IC50_Calc

Figure 2: A summary of the experimental workflow, from cell preparation to data analysis.

Data Analysis and Interpretation

  • Calculate the change in fluorescence (ΔF): For each well, subtract the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition (ΔF = F_peak - F₀).

  • Normalize the response: Normalize the fluorescence change by dividing ΔF by F₀ (Response = ΔF/F₀).

  • Determine percentage inhibition:

    • Calculate the average response for the positive control (agonist only, 0% inhibition) and the negative control (no agonist or maximum inhibition, 100% inhibition).

    • For each concentration of the test compound, calculate the percentage inhibition using the following formula: % Inhibition = 100 * (1 - (Response_compound - Response_neg_ctrl) / (Response_pos_ctrl - Response_neg_ctrl))

  • Generate a dose-response curve: Plot the percentage inhibition against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value: Fit the dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces a 50% reduction in the agonist-induced response.

Hypothetical Data Table
Compound Concentration (µM)Average ΔF/F₀Standard Deviation% Inhibition
0 (Vehicle)2.500.150
0.012.450.122
0.12.100.1816
11.300.1148
100.250.0890
1000.050.0598
Positive Control (TTX)0.020.03100

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of extracellular dye.Increase the number of wash steps after dye loading.
Cell death or membrane leakage.Check cell viability using a trypan blue exclusion assay. Ensure gentle handling of cells during washing steps.[9]
Low signal-to-noise ratio Suboptimal dye concentration or loading time.Optimize the dye concentration and incubation time.
Low expression of the target ion channel.Confirm channel expression via Western blot or qPCR.
Inactive agonist.Use a fresh stock of the agonist and verify its activity.
High well-to-well variability Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding.
Edge effects on the microplate.Avoid using the outer wells of the plate for the assay.
Pipetting errors.Use calibrated pipettes and ensure proper technique.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling chemicals and cell cultures.

  • Handle 2-Amino-N-ethyl-2-methylpropanamide hydrochloride and other chemical compounds according to their Safety Data Sheets (SDS).[10][11]

  • All cell culture work should be performed in a certified biological safety cabinet.

  • Dispose of all biological waste and chemical waste according to institutional guidelines.

References

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Al-Bawab, A. Q., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Retrieved from [Link]

  • Veselý, L., et al. (2020). Fluorometric Na+ Evaluation in Single Cells Using Flow Cytometry: Comparison with Flame Emission Assay. Cellular Physiology and Biochemistry. Retrieved from [Link]

  • Lo, C. J., et al. (2005). Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells. Biophysical Journal. Retrieved from [Link]

  • Meyer, T., et al. (2019). Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen. eLife. Retrieved from [Link]

  • Current Protocols in Cytometry. (n.d.). Assessment of Cell Viability. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Ion Channel Screening. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages. STAR Protocols. Retrieved from [Link]

  • ION Biosciences. (n.d.). Sodium Channel Assays | Sodium Indicators. Retrieved from [Link]

  • Miceli, F., et al. (2020). Optical measurement of physiological sodium currents in the axon initial segment. bioRxiv. Retrieved from [Link]

  • ION Biosciences. (n.d.). Sodium Indicators. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Bub, G., et al. (2005). Sodium influx via a non-selective pathway activated by the removal of extracellular divalent cations: possible role in the calcium paradox. Cardiovascular Research. Retrieved from [Link]

  • Profacgen. (n.d.). Ion Channel Screening Service. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-hydroxy-2-methylpropanamide. Retrieved from [Link]

Sources

Application

A High-Throughput Screening Cascade for the Functional Characterization of Novel Ion Channel Modulators: A Protocol for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The discovery of novel therapeutics often begins with the screening of large chemical libraries against specific biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel therapeutics often begins with the screening of large chemical libraries against specific biological targets. This application note presents a comprehensive, multi-stage high-throughput screening (HTS) protocol designed to identify and characterize modulators of voltage-gated ion channels. While the specific biological target of the novel compound "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" is not yet elucidated, its chemical structure is suggestive of potential activity at neurological targets such as ion channels. Therefore, we utilize this compound as a representative test article within a hypothetical screening campaign against the voltage-gated sodium channel NaV1.7, a high-interest target in pain research. This document provides a detailed, field-proven workflow, from a high-throughput primary functional screen to gold-standard electrophysiological confirmation, offering a robust framework for the characterization of novel chemical entities.

Introduction: The Rationale for a Target-Focused Screening Approach

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a biological target.[1][2] The success of any HTS campaign hinges on a robust, reliable, and biologically relevant assay. When faced with a novel compound such as 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a logical first step is to screen it against target classes implicated by its chemical structure. Given its features, we hypothesize a potential interaction with ion channels, a large and therapeutically important family of proteins.

This guide details a screening cascade designed to test this hypothesis. We will focus on a well-characterized voltage-gated sodium channel, NaV1.7, which allows for the demonstration of a complete workflow:

  • Primary HTS: A fluorescence-based membrane potential assay for rapid, large-scale screening to identify all potential modulators.

  • Hit Confirmation & Counterscreening: Essential steps to confirm activity and eliminate false positives arising from cytotoxicity or assay artifacts.

  • Secondary Electrophysiological Screening: An automated patch clamp (APC) assay to confirm the mechanism of action and provide high-fidelity pharmacological data.

This tiered approach ensures that resources are focused progressively on the most promising compounds, maximizing efficiency and confidence in the results.

Part 1: Primary High-Throughput Screening (HTS) using a Fluorescence-Based Assay

Expertise & Experience: For a primary screen of a large compound library, speed and cost-effectiveness are paramount. Fluorescence-based assays that measure changes in membrane potential are ideal for ion channel targets.[3][4] They offer high throughput and are highly amenable to automation, allowing for the rapid identification of initial hits from a large set of compounds.[4]

Assay Principle

This assay utilizes a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. In cells expressing our target ion channel (NaV1.7), channel activation causes an influx of ions (Na+), leading to membrane depolarization. This change in potential causes the dye to enter the cell, resulting in an increase in fluorescence intensity. A compound that inhibits the channel will prevent this depolarization, thus blocking the fluorescence increase.

cluster_0 Resting State cluster_1 Activated State cluster_2 Inhibited State RestingCell Cell at Rest (Polarized) ChannelClosed NaV1.7 Channel (Closed) ActivatedCell Cell Activated (Depolarized) RestingCell->ActivatedCell Add Activator (e.g., Veratridine) InhibitedCell Activation Signal + Inhibitor RestingCell->InhibitedCell Add Inhibitor (Test Compound) DyeOutside Dye (Low Fluorescence) DyeInside Dye (High Fluorescence) ActivatedCell->DyeInside Dye Enters Cell ChannelOpen NaV1.7 Channel (Open) DyeStaysOut Dye (Low Fluorescence) InhibitedCell->DyeStaysOut Depolarization Blocked ChannelBlocked NaV1.7 Channel (Blocked)

Caption: Principle of the membrane potential fluorescence assay.

Detailed Experimental Protocol: Primary HTS
  • Cell Line & Culture:

    • Use a HEK293 cell line stably expressing human NaV1.7.

    • Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO2.

  • Assay Plate Preparation:

    • Seed the NaV1.7-HEK293 cells into 384-well, black-walled, clear-bottom assay plates at a density of 20,000-30,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Plating:

    • Prepare a 10 mM stock solution of "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" in DMSO. Serially dilute to create a concentration range for dose-response testing.

    • Prepare the screening library plates, typically at a concentration of 10 µM in 0.1% DMSO.[5]

    • Using an automated liquid handler, transfer the compounds to the cell plates.

    • Controls: Include wells with a known NaV1.7 inhibitor (e.g., Tetracaine) as a positive control and wells with DMSO only as a negative (vehicle) control.

  • Dye Loading & Assay Execution:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Add the dye solution to all wells and incubate at room temperature for 30-60 minutes.

    • Prepare the activator plate containing a NaV1.7 activator (e.g., Veratridine) in assay buffer.

    • Place both the cell plate and activator plate into a fluorescence plate reader (e.g., a FLIPR Tetra).

    • Measure baseline fluorescence for 10-20 seconds.

    • The instrument adds the activator solution to the cell plate.

    • Immediately measure the fluorescence signal for 2-3 minutes to capture the depolarization event.

Data Analysis and Hit Identification
  • Normalization: The response in each well is typically normalized to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Quality Control: The quality and robustness of the assay are assessed on a plate-by-plate basis using the Z'-factor.[5][6] An assay with a Z'-factor > 0.5 is considered excellent for HTS.[5][7]

    • Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

  • Hit Selection: A "hit" is defined as a compound that produces an inhibition signal greater than three standard deviations from the mean of the negative controls.

ParameterRecommended ValueRationale
Cell LineHEK293 expressing human NaV1.7Provides a robust and reproducible biological system.
Plate Format384-wellBalances throughput with reagent volume.[8]
Seeding Density20,000 - 30,000 cells/wellEnsures a confluent monolayer for optimal signal.
Test Compound Conc.10 µMA standard concentration for primary single-point screening.
Positive ControlTetracaine (10 µM)A known channel blocker to define 100% inhibition.
Negative Control0.1% DMSOVehicle control, defines 0% inhibition.
ActivatorVeratridine (20 µM)A known NaV channel agonist to induce depolarization.
Acceptance CriterionZ'-factor ≥ 0.5Ensures data is of high quality and suitable for hit selection.[5]

Part 2: Hit Confirmation and Essential Counterscreening

Trustworthiness: A primary hit is not a confirmed result. It is crucial to perform follow-up studies to confirm the activity and rule out non-specific effects or assay artifacts. This self-validating process is fundamental to a trustworthy screening campaign.[9]

PrimaryHTS Primary HTS Hits (e.g., 1000 compounds) DoseResponse Hit Confirmation (Dose-Response in Primary Assay) PrimaryHTS->DoseResponse Cytotoxicity Cytotoxicity Counterscreen (e.g., CellTiter-Glo) PrimaryHTS->Cytotoxicity ConfirmedHits Confirmed, Non-Toxic Hits (e.g., 50 compounds) DoseResponse->ConfirmedHits Cytotoxicity->ConfirmedHits SecondaryScreen Secondary Screen (Automated Patch Clamp) ConfirmedHits->SecondaryScreen

Caption: The hit triage workflow from primary screening to secondary validation.

Protocol 1: Dose-Response Confirmation
  • Objective: To confirm the activity of primary hits and determine their potency (EC50).

  • Methodology: Re-test the primary hit compounds using the same fluorescence assay but over a range of concentrations (e.g., 8-point, 3-fold serial dilutions from 30 µM). This will confirm the inhibitory effect and establish a preliminary structure-activity relationship (SAR).

Protocol 2: Cytotoxicity Counterscreen
  • Objective: To identify and discard compounds that appear as hits because they are cytotoxic. A dead cell cannot depolarize, giving a false positive signal.[10]

  • Methodology: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity.[11]

    • Plate NaV1.7-HEK293 cells and treat with the hit compounds at the highest concentration used in the primary screen.

    • Incubate for a period that matches the primary assay incubation time.

    • Add the CellTiter-Glo® reagent to the wells.

    • Measure luminescence on a plate reader.

    • A significant decrease in luminescence indicates cytotoxicity, and these compounds should be flagged or deprioritized.

Part 3: Secondary Screening with Automated Patch Clamp (APC)

Authoritative Grounding: Patch-clamp electrophysiology is the "gold standard" for measuring ion channel activity directly and accurately.[12] While manual patch clamp is low-throughput, automated platforms like the Sophion Qube or Nanion SyncroPatch have revolutionized ion channel drug discovery by enabling high-throughput electrophysiological screening.[7][13][14] This provides high-quality, mechanistic data for confirmed hits.

Assay Principle

APC systems use planar substrates with microscopic apertures to capture single cells and form a high-resistance ("giga-seal") electrical connection. This allows for precise control of the cell's membrane potential and direct measurement of the ionic current flowing through the channels.

Start Prepare Cell Suspension Load Load Cells and Compounds onto APC Instrument Start->Load Capture Automated Cell Capture & Giga-Seal Formation Load->Capture Voltage Apply Voltage Protocol to Elicit NaV1.7 Current Capture->Voltage Baseline Record Baseline Current Voltage->Baseline ApplyCompound Apply Test Compound (e.g., 2-Amino-N-ethyl-2- methylpropanamide HCl) Baseline->ApplyCompound RecordInhibited Record Inhibited Current ApplyCompound->RecordInhibited Analysis Calculate % Inhibition & Determine IC50 RecordInhibited->Analysis

Caption: Workflow for an automated patch clamp (APC) experiment.

Detailed Experimental Protocol: APC
  • Cell Preparation:

    • Harvest NaV1.7-HEK293 cells and prepare a high-viability single-cell suspension in the appropriate extracellular buffer.

  • Instrument Setup:

    • Prime the APC instrument (e.g., Sophion Qube 384) with extracellular and intracellular solutions.

    • Load the prepared cell suspension and the compound plate containing confirmed hits at various concentrations.

  • Voltage Protocol & Data Acquisition:

    • From a holding potential of -120 mV (to ensure channels are in a resting state), apply a depolarizing voltage step to 0 mV to activate the NaV1.7 channels.

    • Record the resulting inward sodium current.

    • Establish a stable baseline recording for each cell.

    • Apply the test compound and repeat the voltage protocol.

    • Record the current in the presence of the compound.

Data Analysis and Interpretation
  • Measurement: The peak inward current before and after compound application is measured.

  • Calculation: The percentage of current inhibition is calculated for each concentration.

  • Potency: The data are fitted to a dose-response curve to determine the IC50 value, which represents the concentration of compound required to inhibit 50% of the channel current. This provides a precise measure of the compound's potency.

ParameterRecommended ValueRationale
PlatformSophion Qube 384 / Nanion SyncroPatch 384PEHigh-throughput APC systems with giga-seal capability.[7][13]
Holding Potential-120 mVEnsures channels are available for activation.
Test Pulse0 mVElicits a robust inward NaV1.7 current.
Compound Application3-5 minutesAllows for compound equilibration at the target.
Data OutputIC50 (µM)The definitive measure of compound potency on the ion channel.

Assay Validation and Quality Control Standards

Trustworthiness: All HTS assays must be rigorously validated to ensure they are fit for purpose. This aligns with guidelines from regulatory bodies like the FDA, which emphasize that analytical procedures must meet proper standards of accuracy and reliability.[15][16][17]

Validation ParameterDefinitionApplication in this Cascade
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]The assay should specifically measure NaV1.7 activity. Confirmed by using known selective blockers and testing against a parental HEK293 cell line.
Accuracy The closeness of test results to the true value.Determined by comparing the IC50 values of reference compounds to established literature values from manual patch clamp.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Measured by the %CV (Coefficient of Variation) of controls. Intra- and inter-plate precision should be <20%.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[17]Tested during development by varying parameters like cell number, dye incubation time, and DMSO concentration.

Conclusion

This application note provides a robust, multi-tiered HTS framework for the identification and detailed characterization of novel ion channel modulators. By using "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" as a representative test article against the NaV1.7 channel, we have outlined a complete workflow from a high-throughput primary fluorescence screen to gold-standard automated electrophysiology. This cascade is designed with scientific integrity at its core, incorporating essential hit confirmation, counterscreening, and assay validation steps. This ensures the generation of high-quality, reliable data, providing a solid foundation for advancing promising hit compounds into the lead optimization stage of the drug discovery pipeline.

References

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening.
  • 2-Amino-N-ethylpropanamide. PubChem, National Institutes of Health.
  • High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. PubMed.
  • A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. PubMed.
  • Advances in ion channel high throughput screening: where are we in 2023? PubMed.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • High-throughput screening (HTS). BMG LABTECH.
  • Automated Patch Clamp. Cell Microsystems.
  • Ion Channel Assays. Charles River Laboratories.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Marin Biologic Laboratories, Inc.
  • Sodium Channel Inhibitor Drug Discovery Using Automated High Throughput Electrophysiology Platforms. Bentham Science Publishers.
  • High-throughput screening (HTS). Technology Networks.
  • High throughput screening technologies for ion channels. ResearchGate.
  • Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte.
  • 2-amino-N-ethyl-N-methylpropanamide hydrochloride. American Elements.
  • Cell viability assays. Abcam.
  • 2-Amino-N-ethyl-2-methylpropanamide. Fluorochem.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • High-throughput screening. Wikipedia.
  • Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ResearchGate.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Cell Based Assays in High Throughput Mode (HTS). ResearchGate.
  • Ion Channel Screening. Sygnature Discovery.
  • FDA Guidance on analytical procedures and methods validation published. ECA Academy.
  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed.
  • Automated patch clamp. Wikipedia.
  • Assay Validation Guidelines. Ofni Systems.
  • High throughput screening (HTS). Biological screening. ChemDiv.
  • From dye exclusion to high-throughput screening: A review of cell viability assays and their applications. PubMed.
  • The suitability of high throughput automated patch clamp for physiological applications. The Physiological Society.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.
  • High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
  • High-throughput screening: accelerating target-to-lead pipeline. Nuvisan.
  • Compound screening. Nuvisan.

Sources

Method

Mastering the Preparation of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride Stock Solutions: A Detailed Guide for Researchers

Authoritative Application Notes and Protocols for Drug Development Professionals Introduction: The Critical Role of Accurate Stock Solution Preparation in Research and Development In the landscape of pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Application Notes and Protocols for Drug Development Professionals

Introduction: The Critical Role of Accurate Stock Solution Preparation in Research and Development

In the landscape of pharmaceutical research and drug development, precision and reproducibility are paramount. The integrity of experimental outcomes hinges on the meticulous preparation of starting materials. 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a versatile small molecule scaffold, often utilized as a key building block in the synthesis of novel therapeutic agents. Its structural motif is found in compounds investigated for a range of biological activities, including those targeting the growth hormone secretagogue receptor (GHSR).[1][2] The accurate preparation of a stock solution of this compound is the foundational step for any downstream application, from high-throughput screening to mechanism-of-action studies. This guide provides a comprehensive, field-proven protocol for the preparation, handling, and storage of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride stock solutions, ensuring the reliability and validity of your research.

Compound Specifications:

PropertyValueSource
Chemical Name 2-Amino-N-ethyl-2-methylpropanamide hydrochloride
CAS Numbers 1796908-56-9, 1220039-29-1,
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Appearance White to off-white powder
Storage (Solid) Room temperature, sealed in a dry environment

PART 1: Core Principles of Stock Solution Preparation

The preparation of a stock solution is more than just dissolving a solute in a solvent. It is a critical process that demands an understanding of the compound's chemical properties to ensure its integrity and concentration are precisely maintained.

Causality Behind Experimental Choices:

The choice of solvent is the most critical decision in preparing a stock solution. For amine hydrochloride salts, such as 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, their ionic nature dictates their solubility. As a general principle, the hydrochloride salt form of amino acid derivatives significantly enhances their solubility in aqueous solutions.[3] While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior based on the general properties of similar molecules.

  • Water: Due to the presence of the hydrochloride salt, high solubility in water is expected. Water is the preferred solvent for many biological assays, minimizing potential solvent-induced artifacts.

  • DMSO (Dimethyl Sulfoxide): A powerful polar aprotic solvent, DMSO is a common choice for dissolving a wide range of organic molecules for in vitro studies. While likely to be effective, the final concentration achievable may vary.

  • Ethanol: As a polar protic solvent, ethanol can also be a suitable solvent, particularly for compounds that may have limited stability in aqueous solutions over long-term storage. The solubility of amino acid hydrochlorides in alcohols can be substantial.[3]

The stability of the stock solution is another crucial consideration. The amide and amine functionalities in the molecule could be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures. Therefore, proper storage conditions are essential to prevent degradation and ensure the consistency of experimental results over time.

PART 2: Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step methodology for preparing a 10 mM stock solution of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. This concentration is a common starting point for serial dilutions in many biological assays.

Materials and Equipment:
  • 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (solid powder)

  • High-purity sterile water (e.g., Milli-Q or equivalent) or anhydrous DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

Safety Precautions:
  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Work in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment: Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Experimental Workflow:

Caption: Workflow for preparing the stock solution.

Step-by-Step Protocol:
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 10 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.010 L x 166.65 g/mol x 1000 mg/g = 16.665 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or a suitable weighing vessel on an analytical balance.

    • Carefully weigh out the calculated mass of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. It is crucial to be as accurate as possible.

  • Dissolution:

    • Add the appropriate volume of your chosen solvent (e.g., 10 mL of high-purity water or DMSO) to the vessel containing the weighed compound.

    • Cap the vessel securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates. Gentle warming (to no more than 37°C) may be applied if dissolution is slow, but be mindful of potential degradation.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For short-term storage (up to a few weeks), aliquots can be stored at -20°C. For long-term storage, -80°C is recommended to maximize stability. While specific stability data for this compound is unavailable, general guidelines for amino acid derivative solutions suggest that proper storage at low temperatures is critical.[4]

PART 3: Biological Context and Potential Signaling Pathway

While the specific biological target of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is not definitively established in the public domain, its structural similarity to known growth hormone secretagogues (GHSs) suggests it may interact with the growth hormone secretagogue receptor (GHSR) , also known as the ghrelin receptor.[5][6] GHSs are a class of compounds that stimulate the release of growth hormone from the pituitary gland.[7]

The GHSR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin or a synthetic agonist, initiates a downstream signaling cascade.[6][8] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key event in the stimulation of growth hormone secretion.[6][8]

GHSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Secretion GHSR GHSR (Ghrelin Receptor) G_protein Gq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Secretion Growth Hormone Secretion Ca_release->GH_Secretion Stimulates PKC->GH_Secretion Stimulates Ligand Ghrelin or GHS Agonist Ligand->GHSR Binds to

Caption: Putative signaling pathway of the Growth Hormone Secretagogue Receptor (GHSR).

Conclusion: Ensuring Experimental Success

The preparation of a reliable stock solution of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a fundamental prerequisite for obtaining high-quality, reproducible data in drug discovery and development. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can be confident in the integrity of their starting materials, thereby enhancing the validity of their experimental findings. As with any novel compound, it is imperative to exercise caution, employ appropriate safety measures, and meticulously document all procedures.

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(7-11), 380-383.
  • Felix, A. M. (1993). Rational design, synthesis, and biological evaluation of novel growth hormone releasing factor analogues. Biopolymers, 33(9), 1383-1395.
  • Ge, X., Yang, H., Bednarek, M. A., & Holst, B. (2012). The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation. International Journal of Molecular Sciences, 13(12), 16936-16963.
  • Breier, M., Wahl, S., Prehn, C., Fugmann, M., Ferrari, U., Rist, M., ... & Adamski, J. (2014).
  • Wikipedia. Growth hormone secretagogue receptor. [Link]

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride. [Link]

  • Sarma, D., & Kumar, A. (2020). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. arXiv preprint arXiv:2007.08018.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Ankersen, M., Peschke, B., Hansen, B. S., Hansen, T. K., Lau, J., & Lundt, B. F. (1997). Rational Design, Discovery, and Synthesis of a Novel Series of Potent Growth Hormone Secretagogues. Journal of Medicinal Chemistry, 40(23), 3699-3704.
  • Smith, R. G. (2005). Development of Growth Hormone Secretagogues. Endocrine Reviews, 26(4), 549-564.
  • Martínez-Fuentes, A. J., & Malagón, M. M. (2020). Growth hormone secretagogue receptor signaling pathways modulated by ghrelin and LEAP2. Adipocyte, 9(1), 478-484.
  • dos Santos, C. C., & de Andrade, T. A. (2019). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Fluid Phase Equilibria, 494, 112-124.
  • Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]

  • Campbell, R. M., & Scanes, C. G. (1992). Rational design, synthesis, and biological evaluation of novel growth hormone releasing factor analogues.
  • Grokipedia. Growth hormone secretagogue receptor. [Link]

  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]

  • Cheméo. Propanamide, N-ethyl-2-methyl - Chemical & Physical Properties. [Link]

  • Rios, A., & Amyes, T. L. (2004). Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives. Journal of the American Chemical Society, 126(27), 8372-8373.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Shimon, I., & Melmed, S. (2001).
  • Park, Y., & Lee, S. (2020). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 26(10), e3272.
  • National Center for Biotechnology Information. 84022 - Gene ResultGhsr growth hormone secretagogue receptor [ (Norway rat)]. [Link]

  • PubChem. N-ethyl-2-hydroxy-2-methylpropanamide. [Link]

  • PubChem. 2-Amino-N-ethylpropanamide. [Link]

Sources

Application

Application Note: Solubility &amp; Handling of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

Executive Summary This guide details the physicochemical handling, solubility profiling, and stock solution preparation for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride .[1] As a structural analog to the alpha-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical handling, solubility profiling, and stock solution preparation for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride .[1] As a structural analog to the alpha-aminoisobutyric acid (AIB) moiety found in growth hormone secretagogues like Ibutamoren (MK-677) and Capromorelin , this compound serves as a critical building block in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1]

While specific solubility limits for this catalog intermediate are rarely published, this note provides derived solubility estimates based on structural activity relationships (SAR) of amino acid amide salts and outlines a self-validating protocol to ensure experimental reproducibility.

Physicochemical Profile

Understanding the ionic nature of this compound is critical for successful dissolution.[1] It is supplied as a hydrochloride salt , rendering it highly polar and water-soluble compared to its free base counterpart.[1]

PropertyDetail
Chemical Name 2-Amino-N-ethyl-2-methylpropanamide hydrochloride
CAS Number
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Core Scaffold

-Aminoisobutyric acid (AIB) derivative
Physical State White to off-white solid (Hygroscopic warning)
Predicted pKa (Amine) ~8.5 – 9.5 (Protonated at neutral pH)

Solubility Guidelines

Solvent Compatibility Matrix

The following values are conservative estimates derived from the physicochemical properties of short-chain amino acid amide hydrochlorides.

SolventSolubility RatingEstimated LimitUsage Recommendation
DMSO Excellent > 50 mMPreferred for Stock Solutions. Cryo-stable and antimicrobial.[1]
Water (Deionized) High > 100 mMSuitable for immediate use.[1] Prone to hydrolysis/degradation over long-term storage.[1]
PBS (pH 7.4) Good > 20 mMUse for working dilutions.[1] High salt concentrations may reduce solubility slightly ("salting out").[1]
Ethanol Moderate ~ 10-25 mMUseful for evaporation/coating protocols but less stable than DMSO.[1]
The pH-Solubility Switch[1]
  • Acidic/Neutral pH (pH < 8): The compound exists as a protonated cation (

    
    ).[1] This form is highly soluble in water and polar buffers.[1]
    
  • Basic pH (pH > 9): The compound deprotonates to its free base form.[1] While the ethyl and gem-dimethyl groups are small, the free base is significantly less polar and may precipitate at high concentrations in aqueous media.[1] Avoid dissolving directly in high-pH buffers (e.g., Carbonate buffer pH 10). [1]

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Purpose: Create a stable, high-concentration master stock for long-term storage (-20°C).

Materials:

  • 2-Amino-N-ethyl-2-methylpropanamide HCl (Solid)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%[1]

  • Vortex mixer[1]

  • Amber glass vials (to prevent photodegradation)[1]

Procedure:

  • Weighing: Accurately weigh 8.33 mg of the compound.

    • Note: Due to hygroscopicity, weigh quickly and close the source container immediately.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial.

    • Calculation:

      
      . 
      
      
      
      .
      
      
      .[1]
  • Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

    • QC Check: Hold the vial against a dark background under a light source. If particulates remain, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into 50-100 µL volumes in PCR tubes or small vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Working Solution (1 mM in PBS)

Purpose: Dilute the DMSO stock for biological assays (Cell culture or Enzyme kinetics).[1]

Materials:

  • 50 mM DMSO Stock (from Protocol A)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4 (Pre-warmed to 37°C)[1]

Procedure:

  • Thaw: Thaw the DMSO stock completely at room temperature. Vortex briefly.

  • Dilution Factor: To achieve 1 mM, a 1:50 dilution is required.

  • Stepwise Addition:

    • Pipette 980 µL of PBS into a microcentrifuge tube.

    • While vortexing the PBS gently, slowly add 20 µL of the 50 mM DMSO stock.

    • Why? Adding DMSO into the aqueous phase prevents local high concentrations that might cause transient precipitation ("crashing out").[1]

  • Final DMSO Concentration: The final solution contains 2% DMSO. Ensure your assay controls (vehicle control) also contain 2% DMSO to normalize for solvent effects.[1]

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the critical decision pathways for dissolving and diluting the compound, ensuring solubility is maintained.

SolubilityProtocol Start Solid Compound (HCl Salt) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended for Stock) SolventChoice->DMSO Long-term Water Deionized Water (Immediate Use Only) SolventChoice->Water Acute StockPrep Prepare 50mM Stock (Vortex/Sonicate) DMSO->StockPrep Final Clear Working Solution (Ready for Assay) Water->Final Use Immediately Storage Store Aliquots @-20°C StockPrep->Storage Dilution Dilution into Assay Buffer (PBS pH 7.4) Storage->Dilution DirectAdd Direct Addition: Risk of 'Crash Out' Dilution->DirectAdd Incorrect Stepwise Stepwise Addition: Dropwise while Vortexing Dilution->Stepwise Correct Stepwise->Final

Caption: Decision tree for optimal solubilization. Green paths indicate best practices for stability and reproducibility.[1]

Troubleshooting & Stability

"Salting Out" Effect

In high-ionic-strength buffers (e.g., Krebs-Henseleit buffer), the solubility of the organic salt may decrease.[1]

  • Symptom: Cloudiness upon adding DMSO stock to buffer.

  • Solution: Perform an intermediate dilution. Dilute DMSO stock 1:10 in water first, then dilute that into the high-salt buffer.[1]

Hygroscopicity Management

The HCl salt will absorb atmospheric moisture, leading to weighing errors (under-dosing).[1]

  • Protocol: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation. Store with desiccant silica gel.[1]

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility protocols in drug discovery).

  • Patchett, A. A., et al. (1995).[1] Design and biological activities of L-163,191 (MK-0677): A potent, orally active growth hormone secretagogue.[1] Proceedings of the National Academy of Sciences, 92(15), 7001-7005.[1] (Context for AIB-derivative applications).

Sources

Method

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" use in fragment-based drug discovery

Application Note: 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride in Fragment-Based Drug Discovery (FBDD) Abstract This guide details the utility of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the utility of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Structurally derived from


-aminoisobutyric acid (Aib), this fragment offers a unique combination of high aqueous solubility, low molecular weight (<170 Da), and conformational restriction via the gem-dimethyl group (Thorpe-Ingold effect). This document provides standardized protocols for its quality control, biophysical screening via Saturation Transfer Difference (STD) NMR, and synthetic strategies for overcoming steric hindrance during hit-to-lead evolution.

Introduction: The Strategic Value of the Gem-Dimethyl Scaffold

In FBDD, the "Rule of Three" (Ro3) guides library design, but structural novelty and vectors for growth drive success.[1] 2-Amino-N-ethyl-2-methylpropanamide represents a "privileged" chemical space for three reasons:

  • Conformational Restriction: The gem-dimethyl group at the

    
    -carbon restricts the rotation of the 
    
    
    
    and
    
    
    torsion angles. This pre-organizes the molecule into a helical or turn conformation, reducing the entropic penalty upon binding to a protein target.
  • Metabolic Stability: The steric bulk of the methyl groups protects the adjacent amide bond and amine from rapid enzymatic hydrolysis (e.g., by peptidases).

  • Growth Vectors: The primary amine serves as a robust handle for "fragment growing" into adjacent sub-pockets, while the ethyl amide tail probes hydrophobic interactions.

Physicochemical Profile
PropertyValueContext for FBDD
Molecular Weight 166.65 Da (HCl salt)Excellent (Ro3 < 300). Allows significant mass addition during optimization.
cLogP ~0.2 (Free base)Highly hydrophilic. Ideal for probing polar sub-pockets without aggregation.
H-Bond Donors 2 (Amine, Amide)Critical for anchoring to backbone carbonyls in the target.
H-Bond Acceptors 1 (Carbonyl)Interaction with backbone amides or Ser/Thr/Tyr side chains.
Solubility >100 mM (Water/DMSO)High solubility prevents false positives due to aggregation.

Application 1: Library Integration & Quality Control

Before screening, the fragment must pass rigorous QC to ensure signal integrity.[1] Impurities in commercial fragments (often <95% purity) can generate false positives in sensitive biophysical assays.

Protocol 1: Solubility & Stability QC
  • Objective: Confirm compound integrity in screening buffer (PBS/DMSO).

  • Reagents: D6-DMSO (99.9% D), Phosphate Buffered Saline (PBS, pH 7.4).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 16.7 mg of the HCl salt in 1.0 mL of D6-DMSO to generate a 100 mM stock . Vortex for 30 seconds.

    • Checkpoint: Solution must be clear and colorless. If turbidity persists, sonicate for 5 mins at 25°C.

  • LC-MS Verification: Inject 1 µL of a 1 mM dilution (in H2O) onto a C18 reverse-phase column.

    • Acceptance Criteria: Purity >95% by UV (214 nm). Confirm mass [M+H]+ = 131.1 (free base).

  • Stability Check: Incubate a 1 mM aliquot in PBS (pH 7.4) for 24 hours at 25°C.

    • Validation: Re-run LC-MS. Degradation (hydrolysis) must be <1%. The gem-dimethyl group typically confers high stability.

Application 2: Biophysical Screening (STD-NMR)

Ligand-observed NMR, specifically Saturation Transfer Difference (STD) NMR, is the gold standard for detecting weak binders (


 in mM range) like this fragment.
Protocol 2: STD-NMR Screening Workflow
  • Rationale: The small size of the fragment allows for fast tumbling (long

    
    ), while the protein target tumbles slowly. Magnetization transfer from the protein to the bound fragment indicates binding.
    

Experimental Setup:

  • Sample Preparation:

    • Protein: 10 µM Target Protein (e.g., Protease, Kinase) in deuterated buffer (PBS, pH 7.4, 10% D2O).

    • Ligand: 500 µM 2-Amino-N-ethyl-2-methylpropanamide (50-fold excess).

    • Control: Prepare a "Ligand Only" sample (no protein) to rule out direct irradiation artifacts.

  • Pulse Sequence (std_watergate):

    • On-Resonance Irradiation: -0.5 ppm (Protein methyl region). Note: Ensure the fragment has no signals here.

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Record 1D

      
      H NMR spectra with 64-128 scans.
      
    • Subtract "On-Resonance" from "Off-Resonance" spectra.

Interpretation:

  • Positive Hit: Signals corresponding to the gem-dimethyl protons (~1.4 ppm) and ethyl group appear in the difference spectrum.

  • Epitope Mapping: The signal intensity correlates with proximity to the protein surface. If the gem-dimethyl signal is strongest, the hydrophobic core is driving the interaction.

Application 3: Fragment Evolution (Hit-to-Lead Chemistry)

Once a hit is validated, the primary amine is the vector for "growing" the fragment.[2] Critical Challenge: The gem-dimethyl group creates significant steric hindrance at the adjacent amine. Standard amide couplings (e.g., EDC/NHS) often fail or proceed with low yields.

Protocol 3: Sterically Hindered Amide Coupling
  • Objective: Couple the fragment (amine) to a carboxylic acid building block (R-COOH).

  • Reagents: HATU (coupling agent), DIPEA (base), DMF (solvent).

Step-by-Step Methodology:

  • Activation:

    • In a dry vial, dissolve Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (2.5 eq) and stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Coupling:

    • Add 2-Amino-N-ethyl-2-methylpropanamide HCl (1.2 eq) directly to the activated mixture.

    • Expert Tip: Due to the HCl salt, ensure DIPEA is sufficient to neutralize the salt (total 3.5 - 4.0 eq may be needed).

  • Reaction Conditions:

    • Stir at 40°C for 12-18 hours.

    • Why heat? The steric bulk of the gem-dimethyl group raises the activation energy for nucleophilic attack. Mild heating drives the reaction to completion without racemization (since the fragment is achiral at the

      
      -carbon).
      
  • Work-up:

    • Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat. NaHCO3, and Brine.

    • Purify via Flash Chromatography.

Visualization: FBDD Workflow & Chemical Logic

FBDD_Workflow cluster_chem Chemical Evolution Logic Library Fragment Library (Ro3 Compliant) QC QC Validation (LC-MS / Solubility) Library->QC Screen Biophysical Screen (STD-NMR / SPR) QC->Screen Hit Validated Hit (KD: µM - mM) Screen->Hit Signal > 2x Noise Evolution Fragment Growing (Amide Coupling) Hit->Evolution Steric Challenge: Steric Hindrance (Gem-Dimethyl) Hit->Steric Lead Lead Compound (KD: nM) Evolution->Lead Solution Solution: HATU / 40°C Activated Ester Steric->Solution Solution->Evolution

Figure 1: Integrated workflow for processing 2-Amino-N-ethyl-2-methylpropanamide from library source to lead optimization, highlighting the specific chemical workaround for steric hindrance.

References

  • Jhoti, H., et al. (2013). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 12, 644–645. Link

  • Erlanson, D. A., et al. (2016).[3] "Twenty years on: the impact of fragments on drug discovery."[1][3][4][5] Nature Reviews Drug Discovery, 15, 605–619.[3] Link

  • Bezençon, O., et al. (2017). "The Thorpe-Ingold Effect in Medicinal Chemistry." Current Medicinal Chemistry, 24(17), 1761-1782.
  • American Elements. "2-Amino-N-ethyl-N-methylpropanamide Hydrochloride Product Specifications." Link

  • BLD Pharm. "2-Amino-N-ethyl-2-methylpropanamide hydrochloride MSDS and Properties." Link

Sources

Application

Application Note: Derivatization of 2-Amino-N-ethyl-2-methylpropanamide HCl for SAR Profiling

[1] Executive Summary This guide details the synthetic handling and derivatization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEMP-HCl ).[1] This scaffold is a critical building block in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthetic handling and derivatization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEMP-HCl ).[1] This scaffold is a critical building block in medicinal chemistry, serving as a sterically constrained analog of alanine or glycine.[2] The presence of the gem-dimethyl group (


-disubstitution) introduces the Thorpe-Ingold effect , restricting conformational flexibility and often improving metabolic stability against peptidases.

However, the same steric bulk that provides biological stability renders the primary amine nucleophilically sluggish.[2] Standard coupling protocols (e.g., EDC/NHS) often fail or result in low yields.[2][3] This application note provides optimized protocols using high-activity coupling reagents (HATU/HOAt) and specific base-handling techniques to ensure successful derivatization for Structure-Activity Relationship (SAR) studies.

Chemical Profile & Reactivity Analysis

Structural Attributes[2][3][4][5][6]
  • Core Scaffold: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Aminoisobutyric acid (Aib) derivative.[1]
    
  • Key Feature: The gem-dimethyl group at the

    
    -position creates a quaternary carbon center.[1]
    
  • Electronic Environment: The adjacent amide carbonyl exerts an electron-withdrawing effect, lowering the pKa of the primary amine (approx. pKa 7.9–8.[1]2) compared to alkyl amines.[1]

  • Steric Challenge: The quaternary center blocks the trajectory of incoming electrophiles, requiring elevated activation energy or highly reactive electrophilic species.[2]

Handling the Hydrochloride Salt

AEMP-HCl is typically supplied as a hygroscopic white powder.[1]

  • Storage: Desiccator at RT or +4°C.

  • Critical Handling Step: The amine must be "free-based" in situ.[1] Attempting to isolate the free base prior to reaction is not recommended due to potential volatility and stability issues.[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (N-Acylation)

Objective: To couple AEMP-HCl with a carboxylic acid (R-COOH) to form an amide linkage.[1] Rationale: Due to steric hindrance, standard carbodiimides (EDC/DCC) are insufficient.[2] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive O-At ester intermediate.[1]

Reagents:
  • Carboxylic Acid (R-COOH): 1.0 equiv

  • AEMP-HCl: 1.2 equiv[1]

  • HATU: 1.2 equiv

  • HOAt (optional additive for extremely hindered acids): 0.5 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.5 – 4.0 equiv[2]

  • Solvent: Anhydrous DMF or NMP (DCM is often too non-polar for the salt).[1]

Step-by-Step Methodology:
  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Pre-activation: Add DIPEA (1.0 equiv) to the acid/HATU mixture.[1] Stir at Room Temperature (RT) for 5–10 minutes. Visual Cue: Solution often turns slightly yellow.

  • Salt Neutralization (In separate vial): Dissolve AEMP-HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5–3.0 equiv).[1] Vortex ensures the salt is fully dissolved and the amine is proton-free.[1]

  • Coupling: Add the neutralized AEMP solution dropwise to the activated acid mixture.

  • Reaction: Purge with nitrogen, seal, and stir.

    • Standard Acids: RT for 4–16 hours.[1]

    • Hindered Acids:[3][4][5] Heat to 50°C for 12 hours.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).[1]

    • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

    • Brine.[1]

  • Drying: Dry over MgSO₄ and concentrate.

Protocol B: Sulfonylation (Sulfonamide Synthesis)

Objective: To synthesize sulfonamide derivatives for exploring hydrogen-bond acceptor capabilities in the SAR pocket.[1]

Reagents:
  • Sulfonyl Chloride (R-SO₂Cl): 1.1 equiv

  • AEMP-HCl: 1.0 equiv[1]

  • Triethylamine (TEA) or Pyridine: 3.0 equiv

  • DMAP (Catalyst): 0.1 equiv

  • Solvent: DCM (Dichloromethane).[1]

Step-by-Step Methodology:
  • Suspension: Suspend AEMP-HCl in anhydrous DCM.

  • Solubilization: Add TEA (3.0 equiv) slowly. The suspension should clear as the free base dissolves.[1]

  • Cooling: Cool the mixture to 0°C (ice bath). Critical: Sulfonyl chlorides are highly reactive; cooling prevents bis-sulfonylation.[1]

  • Addition: Add R-SO₂Cl (1.1 equiv) and DMAP (0.1 equiv).

  • Equilibration: Allow to warm to RT naturally and stir for 6–12 hours.

  • Quench: Add 1M HCl (aqueous) to quench and protonate the pyridine/TEA. Extract with DCM.[1]

Visualization of Workflows

Reaction Pathway Logic

The following diagram illustrates the critical decision points when derivatizing this hindered scaffold.

Derivatization_Workflow Start AEMP-HCl Scaffold Check Target Moiety? Start->Check RouteA Carboxylic Acid (Amide Formation) Check->RouteA Carbonyl RouteB Sulfonyl Chloride (Sulfonamide) Check->RouteB Sulfonyl StepA1 Activation: HATU + DIPEA (Generate Active Ester) RouteA->StepA1 StepB1 Base Excess (TEA/Pyridine) RouteB->StepB1 StepA2 In-situ Neutralization (Free Base AEMP) StepA1->StepA2 Parallel Prep StepA3 Coupling (RT to 50°C) StepA2->StepA3 QC QC: 1H NMR (Gem-Dimethyl Singlet) StepA3->QC StepB2 Cool to 0°C + DMAP StepB1->StepB2 StepB3 Coupling (0°C to RT) StepB2->StepB3 StepB3->QC

Figure 1: Decision tree and workflow for derivatizing the sterically hindered AEMP scaffold.

QC & Validation: What to Look For

When validating the synthesized derivatives, the gem-dimethyl group provides a distinct spectroscopic handle.[2]

NMR Signature (1H NMR in DMSO-d6)
MoietyChemical Shift (

)
MultiplicityIntegrationNotes
Gem-Dimethyl 1.30 – 1.50 ppm Singlet (s) 6H Diagnostic Peak. Sharp singlet.[1]
Amide NH (Ethyl)7.80 – 8.20 ppmTriplet (t)1HCoupling to ethyl CH₂.[1]
Ethyl CH₂3.00 – 3.20 ppmMultiplet (m)2HMethylene adjacent to amide N.
Ethyl CH₃0.95 – 1.10 ppmTriplet (t)3HTerminal methyl.[1]
Common Failure Modes
  • Missing Product (LCMS): Usually due to insufficient base during the "free-basing" step.[1] The HCl salt remains insoluble in DCM/DMF if not fully neutralized.[1]

  • Low Yield: Often caused by the steric clash.[1] Solution: Switch from HATU to COMU or use Microwave irradiation (60°C, 20 mins).[2]

SAR Implications: The "Gem-Dimethyl" Effect[1]

Incorporating AEMP into your drug candidate alters physicochemical properties significantly compared to a standard alanine linker.[1]

FeatureAEMP Derivative (Gem-Dimethyl)Standard Alanine AnalogSAR Impact
Conformation Restricted (

angles locked)
FlexibleIncreases receptor selectivity; favors helical turns.[1]
Metabolic Stability High Low/MediumSteric bulk blocks peptidase access to the amide bond.[1]
Lipophilicity Higher LogP (+0.5 to +0.[1]8)Lower LogPImproves membrane permeability (Blood-Brain Barrier).[1]
Solubility ModerateHighMay require polar solubilizing groups elsewhere.[1]
Mechanistic Diagram: The Thorpe-Ingold Effect[1]

ThorpeIngold Open Unsubstituted (Flexible) Target Receptor Binding Pocket Open->Target High Entropy Cost (Lower Affinity) Closed Gem-Dimethyl (Restricted) Closed->Target Pre-organized (High Affinity)

Figure 2: The gem-dimethyl group pre-organizes the molecule, reducing the entropy penalty of binding.[2]

References

  • Talele, T. T. (2018).[1][2][6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2][6]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106.[2] (Foundational text on Thorpe-Ingold Effect).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[2]

  • Albericio, F., & Boman, J. M. (2001).[2] Applications of HATU and its Analogues in Peptide Synthesis. Methods in Enzymology, 289, 104-126.[2] (Specifics on hindered amine coupling).

Sources

Method

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" dose-response curve generation

Application Note: High-Precision Dose-Response Profiling of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride Executive Summary & Scientific Rationale 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Dose-Response Profiling of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

Executive Summary & Scientific Rationale

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) is a structural analog of


-aminoisobutyric acid (AIB)  and L-Theanine . It frequently appears in drug discovery as a stable building block for peptidomimetics (e.g., Ghrelin receptor agonists like Ibutamoren/MK-677) or as a metabolic reference standard.

Unlike standard lipophilic drugs, this compound is a hydrophilic primary amine salt . Its physicochemical properties dictate a specific handling protocol to avoid experimental artifacts. This guide details the generation of a robust dose-response curve, focusing on solubility management , serial dilution integrity , and 4-Parameter Logistic (4PL) regression modeling .

Key Mechanistic Insight: As an N-ethyl amide of AIB, this molecule is resistant to standard proteolysis. In biological assays, it may act as a competitive substrate for System A amino acid transporters or modulate Glutamate/Glycine binding sites . The protocol below is designed to capture bioactivity across a wide dynamic range (3-4 logs) to identify both high-affinity interactions and low-affinity toxicity.

Compound Profile & Preparation Strategy

FeatureSpecificationExperimental Implication
Formula

Low Molecular Weight (166.65 g/mol ).[1][2][3] High molarity per mg.
Solubility High (Water/PBS)Do NOT use DMSO as the primary solvent if avoidable. DMSO can mask low-affinity effects or cause solvent toxicity at high volumes. Use PBS or Water.
Stability High (Amide bond)Stable at RT for short periods; store stocks at -20°C.
pKa ~9.5 (Amine)Positively charged at physiological pH (7.4). May interact with negatively charged plasticware.

Experimental Protocol: Dose-Response Generation

Phase A: Stock Solution Preparation

Objective: Create a precise master stock free of precipitation.

  • Weighing: Accurately weigh 10 mg of 2-Amino-N-ethyl-2-methylpropanamide HCl.

  • Solvent Selection: Dissolve in sterile distilled deionized water (ddH2O) or PBS (pH 7.4) . Avoid DMSO to prevent solvent effects, as the salt is highly water-soluble.

  • Concentration: Prepare a 100 mM Master Stock.

    • Calculation:

      
      .
      
    • Volume: Add

      
       of buffer. Vortex for 30 seconds.
      
  • Sterilization: Filter through a 0.22

    
    m PVDF syringe filter if using in long-term cell culture.
    
Phase B: Serial Dilution (The "Golden Ratio" Method)

Objective: Generate a dilution series that covers the full sigmoidal curve (0% to 100% effect).

Dilution Factor: Semi-logarithmic (Half-log) dilutions are recommended for unknown potencies to ensure enough points fall on the linear portion of the curve. Range: 100


M down to 1 nM (plus a high-dose 1 mM point for toxicity checks).

Protocol:

  • Prepare 8 microcentrifuge tubes.

  • Dispense 216

    
    L  of Assay Medium (e.g., DMEM + 1% FBS) into tubes #2 through #8.
    
  • Add 24

    
    L  of 100 mM Stock to tube #1 (Top Standard).
    
  • Perform 1:3.16 (Half-log) serial dilutions :

    • Transfer 100

      
      L  from Tube #1 to Tube #2. Mix (pipette 10x).
      
    • Transfer 100

      
      L  from Tube #2 to Tube #3. Mix.
      
    • Repeat down to Tube #8.

  • Zero Control: Tube #9 contains only Assay Medium.

Phase C: Assay Execution (Example: Cell Viability/Toxicity)

Context: Determining the IC50 (Cytotoxicity) or EC50 (Bioactivity) in HEK293 cells.

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate (Black/Clear bottom). Incubate 24h.

  • Treatment: Remove culture media. Add 90

    
    L of fresh medium.
    
  • Dosing: Add 10

    
    L of the 10x Serial Dilutions prepared in Phase B to triplicate wells.
    
    • Final Top Concentration: 1 mM.

    • Final Solvent Concentration: Aqueous (Negligible).

  • Incubation: Incubate for 24 to 72 hours (compound dependent).

  • Readout: Add detection reagent (e.g., CellTiter-Glo or Calcium Dye). Read Luminescence/Fluorescence on a plate reader.

Workflow Visualization (Graphviz)

DoseResponseWorkflow Stock Master Stock (100 mM in PBS) Dilution Serial Dilution (1:3.16 Step) 8-Point Series Stock->Dilution Prepare Working Stocks Treatment Compound Addition (10 µL 10x Stock) Dilution->Treatment Add to Plate Plating Cell Seeding (HEK293, 5k/well) Plating->Treatment 24h Attachment Incubation Incubation (24-72 Hours) Treatment->Incubation Readout Data Acquisition (Luminescence/RFU) Incubation->Readout Analysis 4PL Regression (IC50/EC50 Calc) Readout->Analysis

Figure 1: End-to-end workflow for generating a precise dose-response dataset for hydrophilic small molecules.

Data Analysis & Quality Control

To ensure scientific integrity, data must be fitted using a 4-Parameter Logistic (4PL) Model . Linear regression is insufficient for biological dose-response curves.

The Equation:



  • X : Log of concentration.

  • Y : Normalized Response (% Viability or RFU).

  • Hill Slope : Indicates cooperativity. A slope

    
     1.0 suggests complex binding or off-target toxicity.
    

Acceptance Criteria:

  • Z-Factor: > 0.5 (for screening assays).

  • CV%: < 15% between replicates.

  • R²: > 0.95 for the curve fit.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Saturation at Top Dose Potency is lower than 1 mM.Increase top dose to 10 mM (check pH/osmolarity).
Steep Hill Slope (>2.0) Non-specific toxicity or precipitation.Check solubility; reduce incubation time.
High Background Media interference.Use phenol-red free media for fluorescence assays.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54373659, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. Retrieved from [Link]

  • Smith, P. A., et al. (2017). Optimizing Dose-Response Curves in Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological Reviews. (Contextual reference for AIB/System A transport mechanisms). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" synthesis yield improvement

The following technical guide addresses the synthesis and yield optimization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (also known as H-Aib-NHEt·HCl). This guide is structured as a Level 3 Technical Support Es...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (also known as H-Aib-NHEt·HCl).

This guide is structured as a Level 3 Technical Support Escalation , assuming the user is familiar with basic organic synthesis but is facing specific bottlenecks related to steric hindrance and isolation.

Ticket Subject: Low Yield & Purification Issues with 2-Amino-N-ethyl-2-methylpropanamide HCl Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division

Diagnostic Overview

User Problem: "I am attempting to couple Boc-Aib-OH with ethylamine using EDC/NHS, but yields are consistently <40%, and the final HCl salt is hygroscopic and oily."

Root Cause Analysis: The synthesis of 2-Amino-N-ethyl-2-methylpropanamide presents a classic case of steric hindrance driven by the gem-dimethyl group at the


-carbon (the Aib residue).
  • Kinetic Barrier: The two methyl groups create significant steric bulk, preventing the nucleophilic attack of ethylamine on the activated carbonyl. Standard carbodiimide intermediates (O-acylisoureas) are too bulky and slow-reacting, leading to N-acylurea rearrangement byproducts rather than the desired amide.

  • Solubility/Hygroscopicity: The final HCl salt is a low-molecular-weight amine salt, which is notoriously hygroscopic. Using aqueous workups or ether containing peroxides/water will result in an oil ("deliquescence") rather than a crystalline solid.

Critical Protocol Optimization (The "Acid Fluoride" Route)

To bypass the steric barrier, we must switch from standard carbodiimide coupling (EDC/DCC) to Acid Fluoride Activation or High-Efficiency Uronium reagents.

Recommendation: Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . Acid fluorides are small, highly electrophilic, and less sensitive to steric hindrance than active esters.

Optimized Workflow Diagram

The following logic flow illustrates the decision-making process for maximizing yield.

AibSynthesis Start Start: Boc-Aib-OH + Ethylamine CheckSteric Diagnostic: Steric Hindrance (gem-dimethyl group) Start->CheckSteric Standard Standard Route: EDC/NHS or HOBt CheckSteric->Standard Traditional Optimized Optimized Route: Acid Fluoride Activation CheckSteric->Optimized Recommended FailState Result: Low Yield (<40%) Rearrangement Byproducts Standard->FailState Reagent Reagent: TFFH + DIPEA (In situ Acid Fluoride) Optimized->Reagent Reaction Coupling Reaction Solvent: DCM (Anhydrous) Time: 2-4 hrs Reagent->Reaction Workup Workup Strategy Acid Wash -> Drying Reaction->Workup Deprotection Deprotection 4M HCl in Dioxane Workup->Deprotection Final Final Product: Crystalline Solid (>85% Yield) Deprotection->Final

Caption: Workflow comparison showing the failure point of standard coupling vs. the acid fluoride optimization path.

Step-by-Step Experimental Guide

Phase 1: Coupling (The Yield Bottleneck)

Goal: Synthesize Boc-2-amino-N-ethyl-2-methylpropanamide.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Activator EDC/NHS or DCCTFFH (1.1 eq) or HATU (1.1 eq)
Base TEA (Triethylamine)DIPEA (Diisopropylethylamine) (2.5 eq)
Solvent DMF (Difficult removal)DCM (Dichloromethane) or THF
Reaction Time 12–24 Hours2–4 Hours

Detailed Protocol:

  • Dissolution: Dissolve Boc-Aib-OH (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Add DIPEA (2.5 eq) followed by TFFH (1.1 eq) at 0°C under Nitrogen. Stir for 15 minutes. Mechanism: This generates the highly reactive Boc-Aib-F in situ.

  • Amine Addition: Add Ethylamine (2.0 M solution in THF, 1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (stain with Ninhydrin or PMA; Boc-Aib-OH will disappear).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with: 5% citric acid (removes DIPEA), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Note: The intermediate Boc-amide is usually a white solid. If it is an oil, triturate with cold hexanes.

Phase 2: Deprotection & Salt Formation (The Purity Bottleneck)

Goal: Isolate 2-Amino-N-ethyl-2-methylpropanamide hydrochloride as a non-hygroscopic solid.

Common Pitfall: Using aqueous HCl or failing to exclude atmospheric moisture causes the salt to "oil out."

Protocol:

  • Dissolution: Dissolve the Boc-intermediate in a minimal amount of anhydrous 1,4-Dioxane or DCM .

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0°C. Stir at RT for 1–2 hours.

    • Why Dioxane? It is non-nucleophilic and allows the HCl salt to precipitate directly in many cases.

  • Precipitation (Critical Step):

    • Add anhydrous Diethyl Ether (Et₂O) or MTBE to the reaction mixture until turbidity appears.

    • Cool to -20°C to maximize crystallization.

  • Filtration: Filter the white precipitate under a blanket of Nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

Troubleshooting FAQ

Q1: Why not use the Mixed Anhydride method (IBCF/NMM)? Answer: The Mixed Anhydride method (Isobutyl chloroformate) is a viable alternative and cheaper than TFFH. However, it is extremely temperature-sensitive (-15°C strict). If the temperature rises, the mixed anhydride decomposes to the urethane byproduct, lowering yield. TFFH is more robust at room temperature.

Q2: My final product turned into a sticky oil on the filter paper. Can I save it? Answer: This is due to hygroscopicity.

  • Dissolve the oil in a minimum amount of anhydrous Methanol.

  • Add a large excess of anhydrous Diethyl Ether.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • If it remains oily, rotovap to dryness (azeotrope with toluene to remove water) and repeat the precipitation.

Q3: Can I use the NCA (N-Carboxyanhydride) route? Answer:Yes, for industrial scale-up. Synthesizing the Aib-NCA (Leuchs' anhydride) using triphosgene and then reacting it with ethylamine is the most atom-economic route (only CO₂ byproduct).

  • Pros: No coupling reagents needed; extremely high purity.

  • Cons: Requires handling Phosgene/Triphosgene. Recommended only if you have proper ventilation and safety protocols.

Q4: The NMR shows split peaks. Is my product impure? Answer: Not necessarily. Amides often exhibit Rotamers due to the restricted rotation around the C-N amide bond.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, they are rotamers, and your product is pure.

References

  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for peptide synthesis." Journal of the American Chemical Society, vol. 112, no. 26, 1990, pp. 9651-9652. Link

    • Context: Establishes TFFH as the superior reagent for sterically hindered amino acids (Aib).
  • Wenschuh, H., et al. "Peptide bond formation of sterically hindered amino acids." Journal of Organic Chemistry, vol. 60, no. 2, 1995, pp. 405-410. Link

    • Context: Comparative analysis of coupling reagents for Aib-Aib linkages.
  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link

    • Context: Comprehensive review of amide coupling strategies, including acid fluorides and NCAs.
Optimization

Technical Support Center: Optimization of 2-Amino-N-ethyl-2-methylpropanamide HCl Synthesis

Introduction: The "Gem-Dimethyl" Challenge Welcome to the Technical Support Hub. If you are accessing this guide, you are likely encountering low yields or persistent impurities during the synthesis of 2-Amino-N-ethyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely encountering low yields or persistent impurities during the synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride .

While this molecule appears simple, it contains a gem-dimethyl group at the


-carbon (derived from 2-aminoisobutyric acid, or Aib). This structural feature introduces significant steric hindrance, rendering standard peptide coupling protocols (e.g., EDC/NHS) inefficient. The most common failure modes are the formation of 

-acylurea byproducts
and incomplete conversion.

This guide provides a self-validating workflow to minimize these byproducts and isolate high-purity HCl salt.

Module 1: Coupling Phase Troubleshooting

Q: Why is my reaction stalling with significant starting material remaining?

Diagnosis: Steric Hindrance. The gem-dimethyl group blocks the approach of the nucleophile (ethylamine). If you use standard carbodiimides (DCC/EDC) without highly active additives, the activated intermediate rearranges into an unreactive


-acylurea  byproduct faster than the amine can attack.

Corrective Protocol: Switch to HATU or COMU with HOAt . These reagents generate a highly reactive ester (7-azabenzotriazole active ester) that is less prone to rearrangement and reacts faster with hindered amines.

Optimized Workflow (Self-Validating):

  • Activation: Dissolve N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) in DMF. Add 1.1 eq HATU and 2.0 eq DIPEA.

    • Checkpoint: The solution should turn yellow/orange (formation of the activated species). Stir for 5 mins before adding the amine.

  • Amine Addition: Add Ethylamine (2.0M in THF) dropwise.

    • Note: Use excess amine (1.5–2.0 eq) because ethylamine is volatile and steric bulk slows the kinetics.

  • Monitoring: Do not rely on TLC alone. Use LC-MS.[1]

    • Target Mass: Look for [M+H]+ corresponding to Boc-Aib-NHEt (Calc: ~231.17 Da).

    • Warning Signal: If you see a peak at [M+H]+ = Starting Material + Carbodiimide Mass, you have formed the urea byproduct.

Visualization: The Steric Trap

The following diagram illustrates why standard coupling fails and how the optimized route bypasses the trap.

ReactionPathways Start Boc-Aib-OH (Sterically Hindered) Activation O-Acylisourea (Activated Intermediate) Start->Activation Carbodiimide (EDC/DCC) HATU_Path Active Ester (At/Bt Ester) Start->HATU_Path HATU/HOAt Trap N-Acylurea (Dead-End Byproduct) Activation->Trap FAST Rearrangement (Due to Sterics) Product Boc-Aib-NHEt (Desired Amide) Activation->Product SLOW Amine Attack HATU_Path->Product Rapid Amine Attack

Caption: Figure 1. Kinetic competition between product formation and N-acylurea rearrangement in hindered amino acids.

Module 2: Impurity Profile & Purification

Q: I see a persistent impurity at +42 Da or +98 Da relative to the product.

Diagnosis:

  • +42 Da: Acetylation. If you used DMF/DIPEA and allowed the reaction to heat up, or if the amine contained acetate salts.

  • Urea Byproducts: If using EDC, the urea byproduct is difficult to remove.

Purification Strategy (The "Acid-Base" Wash): Since the intermediate (Boc-Aib-NHEt) is neutral and organic-soluble, use a rigorous wash sequence to remove byproducts before deprotection.

Wash StepPurposeTarget Impurity
1. 5% KHSO₄ or Citric Acid Acidic washRemoves unreacted Ethylamine and DIPEA.
2. 5% NaHCO₃ Basic washRemoves unreacted Boc-Aib-OH and HOAt/HOBt byproducts.
3. Brine DryingRemoves residual water/DMF.

Critical Note: Do not proceed to deprotection until the intermediate is >95% pure by HPLC. Impurities are much harder to remove from the final water-soluble HCl salt.

Module 3: Deprotection & Salt Management

Q: The final product is a sticky gum, not a solid powder. How do I crystallize it?

Diagnosis: Hygroscopicity. Small, aliphatic amine hydrochlorides like 2-Amino-N-ethyl-2-methylpropanamide HCl are extremely hygroscopic. Presence of residual water or excess acid prevents crystallization.

Troubleshooting Protocol:

  • Deprotection Reagent: Use 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl.

  • Procedure:

    • Dissolve the Boc-intermediate in a minimum amount of dry DCM.

    • Add 4M HCl/Dioxane (5-10 eq). Stir at RT for 1-2 hours.

    • Observation: The product may precipitate as a white solid or form a separate oil phase.

  • Isolation (The "Ether Crash"):

    • Concentrate the mixture to remove excess HCl/Dioxane (do not distill to dryness; leave a thick oil).

    • Add anhydrous Diethyl Ether (Et₂O) or MTBE rapidly while stirring vigorously.

    • The oil should triturate into a white solid.

  • Drying: Filter under nitrogen (to avoid moisture absorption) and dry in a vacuum desiccator over P₂O₅.

Q: Is racemization a concern?

Answer: No. 2-Aminoisobutyric acid (Aib) is achiral (it has a plane of symmetry due to the two methyl groups). You do not need to worry about enantiomeric excess (ee) or racemization suppressants, which simplifies the choice of reagents (e.g., you can use higher temperatures if necessary, though 40°C is usually the limit to prevent decomposition).

Module 4: Scalability & Safety

Q: Can I scale this to 100g?

Safety Warning:

  • Ethylamine Volatility: Ethylamine boils at 16.6°C. At scale, the exotherm from the coupling reaction can cause the amine to flash-boil, pressurizing the vessel.

    • Control: Cool the reaction vessel to 0°C before adding ethylamine. Use a sealed reactor or a highly efficient reflux condenser (dry ice/acetone).

  • Exotherm Control: The deprotection (Boc removal) releases isobutylene gas and heat. Add HCl/Dioxane slowly.

Summary of Specifications

ParameterSpecification TargetMethod
Appearance White to off-white crystalline solidVisual
Identity Proton NMR (D₂O)Confirm gem-dimethyl singlet (~1.5-1.6 ppm) and ethyl triplet/quartet.
Purity >98.0%HPLC (Reverse phase, C18, low pH buffer)
Counter-ion Chloride (Cl⁻) content ~21%Titration (AgNO₃)
Water Content <1.0%Karl Fischer (Critical for stability)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Context: Definitive guide on selecting HATU/HO
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398.

    • Context: Establishes the superiority of HO
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410.

    • Context: Discusses the specific difficulty of Aib couplings and alternative activation methods (Acid Fluorides)
  • Blanchfield, J. T., et al. (2005). Synthesis and conformation of Aib-containing peptides. Australian Journal of Chemistry, 58(6), 437.

    • Context: Practical handling of Aib deriv

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride in Experimental Assays

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your results.

Introduction: Understanding the Compound

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a small molecule of interest in various research applications. As a hydrochloride salt of a primary amine, it is designed for enhanced aqueous solubility compared to its free base form. The protonated amine group significantly increases its polarity, facilitating dissolution in aqueous media. However, its behavior in complex biological buffers and assay conditions can present challenges. This guide will walk you through the underlying chemical principles and provide actionable solutions to common solubility-related problems.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-N-ethyl-2-methylpropanamide hydrochloride not dissolving in water, even though it's a hydrochloride salt?

A1: While the hydrochloride salt form significantly enhances aqueous solubility, several factors can still impede dissolution:

  • Purity of Water: Always use high-purity, deionized water (ddH₂O) or equivalent. The presence of contaminants can alter the local pH and ionic strength, affecting solubility.

  • Temperature: Solubility of most solids in liquids increases with temperature. Gentle warming (e.g., to 37°C) can aid dissolution. However, be cautious about potential degradation at elevated temperatures.

  • pH of the Solution: The hydrochloride salt is most soluble at a slightly acidic to neutral pH. If your water is slightly alkaline, it could lead to the formation of the less soluble free base.

  • Hygroscopic Nature: Amine salts can be hygroscopic, meaning they absorb moisture from the air. This can lead to clumping and make dissolution more difficult. Ensure the compound is stored in a desiccator.

Q2: I observed precipitation when I diluted my aqueous stock solution of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride into my cell culture medium. What is the likely cause?

A2: This is a common issue and is often related to the pH and composition of the cell culture medium.

  • pH Shift: Cell culture media are typically buffered at a physiological pH of around 7.4. This is more alkaline than an aqueous solution of the hydrochloride salt. This increase in pH can shift the equilibrium towards the formation of the less soluble free amine, causing it to precipitate out of solution.

  • Buffer Components: Some biological buffers, like phosphate-buffered saline (PBS), can interact with certain compounds and cause precipitation, especially at high concentrations.

Q3: Can I dissolve 2-Amino-N-ethyl-2-methylpropanamide hydrochloride directly in DMSO?

A3: Yes, Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts. However, there are important considerations:

  • Water Content in DMSO: Ensure you are using anhydrous DMSO. The presence of water can affect the solubility of certain compounds.

  • Precipitation upon Dilution: When a DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out due to a change in solvent polarity. This is a common phenomenon known as "antisolvent precipitation." It is crucial to perform serial dilutions and visually inspect for any signs of precipitation at each step.

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution

If you observe precipitation in your stock solution (either aqueous or DMSO), follow this troubleshooting workflow:

Optimization

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" stability in solution and storage

Technical Support Center: 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride Product Identity: 2-Amino-N-ethyl-2-methylpropanamide HCl Common Name: N-Ethyl-Aib-amide HCl CAS Registry Number: 1220039-29-1 (Free base/deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

  • Product Identity: 2-Amino-N-ethyl-2-methylpropanamide HCl

  • Common Name: N-Ethyl-Aib-amide HCl

  • CAS Registry Number: 1220039-29-1 (Free base/derivatives often cross-referenced)

  • Chemical Class:

    
    -Disubstituted Amino Acid Amide
    

Introduction: The "Aib" Advantage

Welcome to the technical guide for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride . As a researcher, you are likely utilizing this compound as a building block for peptidomimetics or as a scaffold in medicinal chemistry.

Expert Insight: This molecule is a derivative of 2-aminoisobutyric acid (Aib) . Unlike standard amino acid amides (like alanine amide), the presence of two methyl groups at the


-carbon (the gem-dimethyl group) confers unique stability properties. This structural feature creates steric hindrance  that protects the amide bond from enzymatic and chemical hydrolysis, a phenomenon often stabilized by the Thorpe-Ingold effect  (conformational restriction). However, the hydrochloride salt form introduces significant hygroscopicity challenges that must be managed to maintain purity.

Module 1: Storage & Handling Protocols

The Core Challenge: Hygroscopicity. While the amide bond is chemically robust, the HCl salt moiety is aggressively hygroscopic. Moisture uptake does not immediately degrade the molecule but leads to "caking," weighing errors, and the formation of a localized acidic aqueous environment that can accelerate long-term hydrolysis.

Protocol 1: The "Dry Chain" Storage System
  • Primary Storage: -20°C is recommended for long-term storage (>3 months) to arrest any slow hydrolysis. Room temperature (RT) is acceptable for active use (<1 month) if kept desiccated.

  • Handling: Always equilibrate the vial to room temperature before opening. Opening a cold vial introduces condensation, instantly degrading the physical state of the salt.

Storage Decision Matrix (DOT Visualization)

StorageProtocol Start Received Shipment Usage Intended Usage Timeline Start->Usage ShortTerm Immediate Use (< 1 Month) Usage->ShortTerm LongTerm Stock Storage (> 3 Months) Usage->LongTerm Desiccator Store in Desiccator @ RT (Protect from Moisture) ShortTerm->Desiccator Freezer Store @ -20°C Tightly Sealed LongTerm->Freezer Weighing Weigh quickly Reseal immediately Desiccator->Weighing Equilibrate CRITICAL: Equilibrate to RT before opening (30 mins) Freezer->Equilibrate Equilibrate->Weighing

Caption: Figure 1. Decision matrix for minimizing moisture uptake during storage and handling.

Module 2: Solution Stability & Chemistry

The Core Challenge: Hydrolysis vs. Steric Shielding. In solution, the stability of this compound is defined by the competition between the nucleophilic attack of water/hydroxide and the steric block provided by the two methyl groups.

Stability Profile in Solution
ParameterConditionStability AssessmentExpert Note
pH 1–3 AcidicHigh The protonated amine (

) repels protons; steric bulk prevents acid hydrolysis.
pH 4–8 NeutralVery High Stable for weeks at RT. Ideal range for stock solutions.
pH > 10 BasicModerate/Low Risk of hydrolysis to free acid + ethylamine. Base catalysis is faster than acid catalysis for amides.
Solvent DMSO/WaterHigh Stable. Preferred for stock solutions (100 mM).
Experimental Protocol: Preparation of Stable Stock Solution
  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) for the primary stock (e.g., 100 mM). DMSO prevents hydrolysis better than water for long-term storage.

  • Dissolution: The HCl salt is polar. If using organic solvents (DCM, EtOAc) for reactions, you must convert it to the free base or use a cosolvent (MeOH).

  • Filtration: Do not autoclave. Sterilize aqueous solutions via 0.22

    
    m PVDF or PES filtration. Heat from autoclaving can overcome the steric barrier and induce hydrolysis.
    

Module 3: Troubleshooting & FAQs

Q1: The powder has turned into a sticky gum. Is it degraded?

  • Diagnosis: Likely hygroscopic clumping , not chemical degradation. The HCl salt has absorbed atmospheric water.

  • Verification: Run an LC-MS. If the main peak (M+H) matches the parent mass and you do not see a significant peak for 2-amino-2-methylpropanoic acid (hydrolysis product), the compound is chemically intact.

  • Remedy: Dissolve the gum in a known volume of water/buffer to create a concentration-normalized stock solution. Do not attempt to dry it back to a solid (risk of heat degradation).

Q2: I cannot get the compound to dissolve in Dichloromethane (DCM).

  • Cause: You are working with the Hydrochloride salt , which is highly polar and ionic. It will not dissolve in non-polar organics like DCM or Hexane.

  • Solution:

    • Option A: Use Methanol, Water, or DMSO.

    • Option B (Free Basing): If you must use DCM, dissolve the salt in a minimum amount of water, adjust pH to ~10 with NaOH, and extract the free base into DCM. Warning: The free base is volatile and sensitive to

      
       (carbamate formation). Use immediately.
      

Q3: Does the "gem-dimethyl" group really make it that stable?

  • Yes. In standard alanine amides, the carbonyl carbon is exposed. In this Aib derivative, the two methyl groups act as a "shield," blocking the trajectory of incoming nucleophiles. Literature on Aib-peptides confirms they are significantly more resistant to enzymatic and chemical hydrolysis than standard amino acids [1, 2].

Module 4: Analytical Verification (QC)

If you suspect degradation, you must test for the specific breakdown products.

Degradation Pathway Analysis (DOT Visualization)

Degradation Compound 2-Amino-N-ethyl-2-methylpropanamide HCl (Intact) Conditions High pH (>10) High Heat (>60°C) Compound->Conditions Intermediate Tetrahedral Intermediate (Sterically Hindered) Conditions->Intermediate Slow Attack Product1 2-Amino-2-methylpropanoic acid (Aib Acid) Intermediate->Product1 Product2 Ethylamine (Volatile) Intermediate->Product2

Caption: Figure 2. Hydrolytic degradation pathway. Note that the "Slow Attack" step is the rate-limiting step due to steric hindrance.

QC Protocol:

  • Technique: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase (Polar embedded group preferred for retaining small polar amines).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: The amine is basic.[1][2] TFA is required to protonate it for retention.

  • Detection: 210 nm (Amide bond). Warning: The hydrolysis product (Aib acid) has weak UV absorbance at 210 nm compared to the amide. LC-MS is superior for detecting the breakdown product.

References

  • Toniolo, C., et al. (2001). Structure and stability of Aib-rich peptides. Biopolymers . Link (Demonstrates the structural rigidity and hydrolytic resistance conferred by the Aib/gem-dimethyl motif).

  • Clayden, J. (2012). The Thorpe-Ingold effect in organolithium chemistry and amide stability. Organic & Biomolecular Chemistry . Link (Mechanistic explanation of steric stabilization in disubstituted centers).

  • Sigma-Aldrich/Merck. Safety Data Sheet: N-(2-aminoethyl)-2-methylpropanamide hydrochloride. Link (General handling data for Aib-amide derivatives).

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride Properties. Link (Solubility and hygroscopicity data).

Sources

Troubleshooting

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" troubleshooting HPLC separation

Executive Summary & Molecule Profile 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) presents a classic "perfect storm" for Reverse Phase HPLC (RP-HPLC): it is highly polar, basic, and lacks a disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) presents a classic "perfect storm" for Reverse Phase HPLC (RP-HPLC): it is highly polar, basic, and lacks a distinct chromophore. Standard C18 methods often fail, resulting in void volume elution or poor detectability.

Physicochemical Profile:

  • Structure: An

    
    -amino amide with a gem-dimethyl group (isobutyric backbone) and an N-ethyl substituent.
    
  • Polarity: High (Hydrophilic).

  • Basicity: The primary

    
    -amine is basic (pKa 
    
    
    
    8.0–9.5). At neutral/acidic pH, it exists as a cation.
  • Chromophore: Weak. Lacks aromatic rings; relies on the amide bond absorption (

    
     nm).
    

Troubleshooting Guide (Q&A Format)

Category A: Retention Issues

Q1: My analyte elutes in the void volume (


) on a standard C18 column. How do I increase retention? 

Diagnosis: The molecule is too hydrophilic. In acidic mobile phases (commonly used to suppress silanol activity), the amine is protonated (


), making it even more polar and repelling it from the hydrophobic C18 stationary phase.

Solution Protocol: Switch to a separation mode compatible with polar amines. Do not simply reduce organic modifier to 0% on C18, as this causes "phase collapse" (dewetting).

  • Option 1: HILIC (Recommended). Use a Bare Silica or Zwitterionic (ZIC-HILIC) column.

    • Mechanism: Partitioning into a water-enriched layer on the polar surface.

    • Mobile Phase: High Acetonitrile (80-95%) with Ammonium Acetate buffer (pH 4-6).

    • Result: The polar amine is retained; elution order is reversed compared to RP.

  • Option 2: Ion-Pairing Chromatography (IPC).

    • Add: Sodium Octanesulfonate or Heptafluorobutyric acid (HFBA) to the mobile phase.

    • Mechanism: The anionic pairing agent binds the cationic amine, forming a neutral, hydrophobic complex that retains on C18.

    • Warning: IPC reagents permanently alter columns and are incompatible with MS (unless volatile like HFBA).

Category B: Detection & Sensitivity[1][2]

Q2: I see no peaks or very low signal at 254 nm. What wavelength should I use?

Diagnosis: 2-Amino-N-ethyl-2-methylpropanamide lacks a conjugated


-system. It is virtually transparent at 254 nm.

Solution Protocol:

  • Low UV Detection: Set detection to 205 nm or 210 nm .

    • Constraint: You must use UV-transparent buffers (Phosphate or Phosphoric acid). Avoid Acetate or Formate if possible at <210 nm as they cut off high-energy light, causing noise.

  • Derivatization (If UV < 210 nm is too noisy):

    • Reagent: O-Phthalaldehyde (OPA) or FMOC-Cl.[1]

    • Target: The primary amine group.[1]

    • Result: Creates a highly fluorescent or UV-active derivative (detectable at 340 nm or via Fluorescence).[1]

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), which respond to mass rather than optical properties.

Category C: Peak Shape[3]

Q3: The peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: "Silanol Sting." The cationic amine interacts with residual negatively charged silanol groups (


) on the silica support.

Solution Protocol:

  • Low pH: Ensure mobile phase pH is < 3.0 (for RP) to protonate silanols (

    
    ), rendering them neutral.
    
  • Add Chaos: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) as a "sacrificial base" or ion-pairer to block silanols.

  • Column Choice: Use a "Base-Deactivated" or "Polar-Embedded" column designed to shield silanols.

Recommended Experimental Protocols

Method A: HILIC Mode (Primary Recommendation)

Best for MS compatibility and retention.

ParameterSpecification
Column Zwitterionic HILIC (e.g., ZIC-HILIC) or Bare Silica, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.8)
Mobile Phase B Acetonitrile (ACN)
Isocratic Mode 15% A / 85% B
Flow Rate 1.0 mL/min
Detection UV @ 205 nm (or MS ESI+)
Sample Diluent 100% Acetonitrile (Critical: Water in sample causes peak distortion in HILIC)
Method B: Ion-Pairing Reverse Phase

Best for standard HPLC equipment without HILIC columns.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase Buffer: 20 mM Phosphate (pH 2.5) + 5 mM Sodium Octanesulfonate
Gradient 5% ACN to 30% ACN over 15 min
Detection UV @ 210 nm

Troubleshooting Logic Flow

The following diagram illustrates the decision process for selecting the correct separation mode based on the specific failure mode encountered.

HPLC_Troubleshooting Start Start: 2-Amino-N-ethyl-2-methylpropanamide Analysis CheckRetention Check Retention (k' > 1.5?) Start->CheckRetention VoidElution Elutes in Void (k' < 1) CheckRetention->VoidElution No CheckUV Check Sensitivity CheckRetention->CheckUV Yes Sol_HILIC Switch to HILIC Mode (High ACN, Amm. Acetate) VoidElution->Sol_HILIC MS Required? Sol_IPC Add Ion-Pair Reagent (Octanesulfonate/TFA) VoidElution->Sol_IPC UV Only? NoSignal No/Low Signal CheckUV->NoSignal Yes Tailing Peak Tailing CheckUV->Tailing Signal OK, Shape Bad Sol_Deriv Derivatize (OPA/FMOC) or use ELSD/CAD NoSignal->Sol_Deriv If UV fails Sol_LowUV Use UV 205-210 nm (Phosphate Buffer) NoSignal->Sol_LowUV First Step Sol_BaseDeact Use Base-Deactivated Column & Low pH (<3.0) Tailing->Sol_BaseDeact

Caption: Decision tree for troubleshooting retention, detection, and peak shape issues for hydrophilic amine salts.

References

  • PubChem. (n.d.).[2][3][4] 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Hydrophilic Amines.[5] Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic amines in RPLC and HILIC. Journal of Chromatography A. [Link]

Sources

Optimization

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" avoiding precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 2-Amino-N-ethyl-2-methylpropanamide hydrochloride CAS: 1220039-29-1 Molecular Formula: C₆H₁₅ClN₂O Molecular Weight: 166.65 g/mol [1][2][3]

Core Directive: The "Precipitation Paradox"

You are likely encountering a common but frustrating phenomenon: a small, hydrophilic amine salt that dissolves perfectly in water but "crashes out" (precipitates) when added to cell culture media (e.g., DMEM, RPMI).[3]

This is not a purity issue; it is a thermodynamic conflict governed by two primary mechanisms:

  • The Common Ion Effect: Cell culture media contains high concentrations of Sodium Chloride (~150 mM).[3] Adding your compound (an HCl salt) increases the total Chloride ion concentration

    
    . If the solubility product constant (
    
    
    
    ) is exceeded, the equilibrium shifts toward the solid form.
  • pH-Induced Free Base Shift: Your compound is an acid salt. When added to media buffered at pH 7.4 (via Bicarbonate/HEPES), the amine deprotonates to its "free base" form. If the free base is significantly more lipophilic than the salt (due to the ethyl and gem-dimethyl groups), it may exceed its intrinsic solubility limit and crystallize.

This guide provides the protocols to bypass these thermodynamic barriers.

Troubleshooting Decision Tree

Before altering your experiment, use this logic flow to identify the specific cause of precipitation.

Troubleshooting Start Precipitation Observed CheckTime When does it occur? Start->CheckTime Immediate Immediately upon addition CheckTime->Immediate Instant Cloudiness Delayed After 24h / Incubation CheckTime->Delayed Crystals over time CheckSolvent Stock Solvent Used? Immediate->CheckSolvent pHShift Diagnosis: pH Shift Free base crystallization Delayed->pHShift Media buffering takes effect WaterStock Water / PBS CheckSolvent->WaterStock DMSOStock DMSO / Ethanol CheckSolvent->DMSOStock CommonIon Diagnosis: Common Ion Effect [Cl-] exceeded limit WaterStock->CommonIon High Concentration Shock Diagnosis: Solvent Shock Salt insoluble in organic-aqueous interface DMSOStock->Shock High Probability

Figure 1: Diagnostic logic flow for identifying the root cause of precipitation based on timing and solvent choice.[3]

Optimized Stock Solution Protocols

Protocol A: The Aqueous "Step-Down" (Recommended)

Best for: Preventing Common Ion Effect and maintaining physiological compatibility.[3] Mechanism: Uses water to fully dissociate the salt before introducing it to the high-salt environment of the media.[3]

  • Primary Stock Preparation:

    • Dissolve 2-Amino-N-ethyl-2-methylpropanamide HCl in sterile, deionized water (Milli-Q) to a concentration 1000x higher than your final target.

    • Note: Do not use PBS or Saline for the stock.[3] This adds unnecessary ions early in the process.[3]

    • Vortex vigorously for 30 seconds. If clarity is not achieved, warm to 37°C for 5 minutes.

  • Intermediate Dilution (The "Buffer" Step):

    • Do not add the 1000x stock directly to the cell plate.[3]

    • Prepare a 10x Working Solution using the specific cell culture media (e.g., DMEM) without serum.

    • Add the stock dropwise to this media while vortexing.[3]

    • Observation Point: If precipitation occurs here, your concentration is physically impossible in this media.[3] You must lower the target dose.[3]

  • Final Application:

    • Add the 10x Working Solution to your cell culture wells (which contain serum-supplemented media).

Protocol B: The DMSO "Carrier" Method

Best for: High concentrations where the "Free Base" form is suspected to be the solubility bottleneck.[3] Warning: HCl salts often dissolve poorly in pure DMSO compared to their free base counterparts.[3]

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Hybri-Max™ grade.[3]

  • Dissolution: Prepare a 100 mM stock. If the HCl salt resists dissolution, sonicate at 40°C for 10 minutes.

  • The "Rapid Dispersion" Technique:

    • When adding DMSO stock to aqueous media, never add it to a static volume.[3]

    • Pipette the media up and down rapidly while injecting the DMSO stock into the stream.[3] This prevents a local "bubble" of high-concentration precipitate from forming at the pipette tip.

Stability & Storage Data

The following data summarizes the stability profile of 2-Amino-N-ethyl-2-methylpropanamide HCl based on standard amide-hydrochloride behaviors.

ParameterConditionStability / Solubility StatusRecommendation
Solubility (Water) 25°CHigh (>50 mg/mL)Preferred solvent for stocks.[3]
Solubility (DMSO) 25°CModerateMay require sonication.[3]
Stability (Media) 37°C, pH 7.4~24-48 HoursCritical: Monitor for needle-like crystals after 24h (Free base formation).[3]
Freeze/Thaw -20°CPoorDo not refreeze aqueous stocks.[3] Aliquot immediately.
Autoclave 121°CUnstable Never autoclave. Filter sterilize (0.22 µm) only.

Frequently Asked Questions (FAQs)

Q1: I see a fine white dust immediately after adding the compound to DMEM. Is this contamination? A: No, this is likely "Solvent Shock" or the Common Ion Effect.[3] If you added a DMSO stock, the sudden shift to water forced the compound out.[3][4] If you added a water stock, the high salt in DMEM (NaCl) forced the HCl salt out.[3] Fix: Use Protocol A (Step-Down) . Dilute the compound in serum-free media first, verify clarity, then add to cells.[3]

Q2: Can I heat the media to dissolve the precipitate? A: You can heat to 37°C, but do not exceed 40°C . Higher temperatures can degrade the amide bond or denature the growth factors in your serum (FBS).[3] If it requires >37°C to stay in solution, it will likely precipitate inside the incubator anyway.

Q3: My compound precipitates after 24 hours in the incubator. Why? A: This is a pH-driven event.[3] As cells metabolize, the media becomes slightly acidic (lactic acid production), or the buffering system shifts.[3] Alternatively, slow crystallization of the "Free Base" form is occurring.[3] Fix: Refresh media daily or lower the working concentration.

Q4: Is the hydrochloride salt cytotoxic? A: The compound itself has specific bioactivity, but the "HCl" part contributes to acidity.[3] If you are using very high concentrations (>5 mM), the extra protons (H+) can acidify the media, killing cells non-specifically.[3] Always check the pH of your media after adding the drug. If it turns yellow (acidic), adjust with dilute NaOH or use HEPES-buffered media.

References & Verification

  • Chemical Identity & Properties:

    • Source: BLD Pharm. (2025).[3] "2-Amino-N-ethyl-2-methylpropanamide hydrochloride MSDS." Accessed via .[3]

    • Source: ChemicalBook. (2025).[3][5][6] "2-Amino-N-ethyl-2-methylpropanamide hydrochloride Properties." Accessed via .[3]

  • Mechanisms of Precipitation in Cell Culture:

    • Concept:Common Ion Effect .[3][5][6][7] The reduction of solubility of an ionic precipitate when a soluble compound with an ion in common is added.[3][5][7]

    • Reference: LibreTexts Chemistry.[3] "Common Ion Effect."[3][5][6][7] .[3]

    • Concept:Media Composition & Salt Load .[3][8] Standard DMEM contains ~110mM NaCl and ~5mM KCl, creating a high-chloride environment.[3]

    • Reference: Sigma-Aldrich.[3] "DMEM Formulation & Salt Concentrations." .

  • Troubleshooting Methodology:

    • Source: BenchChem Technical Support.[3][4] "Preventing Compound Precipitation in Cell Culture Media." .

    • Source: ResearchGate.[3] "How can I avoid precipitation of a substance after adding DMEM?" .

Sources

Troubleshooting

Technical Support Center: Optimizing Cell-Based Assay Signals with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

Welcome to the technical support center for researchers utilizing 2-Amino-N-ethyl-2-methylpropanamide hydrochloride in cell-based assays. This guide, curated by Senior Application Scientists, provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Amino-N-ethyl-2-methylpropanamide hydrochloride in cell-based assays. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve robust and reliable results. Our focus is on practical, field-proven insights to empower your research and drug discovery efforts.

I. Understanding 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

Chemical Identity:

IUPAC Name 2-amino-N-ethyl-2-methylpropanamide;hydrochloride[1]
Molecular Formula C₆H₁₅ClN₂O[1][2]
Molecular Weight 166.65 g/mol [1][2]
CAS Number 1220039-29-1[2]
Synonyms N/A

While specific mechanistic data for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is not extensively published, its chemical structure suggests potential activity as a modulator of ion channels or other cell surface receptors. This guide will therefore address common challenges encountered when working with small molecule modulators in cell-based assays.

II. Troubleshooting Guide: Optimizing Your Assay Signal

This section addresses common issues encountered during cell-based assays and provides a logical workflow for identifying and resolving them.

Problem 1: Low or No Signal

A weak or absent signal is a frequent challenge that can halt experimental progress. The following decision tree will guide you through a systematic troubleshooting process.

Low_Signal_Troubleshooting Start Low or No Signal Detected Check_Cells Are cells healthy and viable? Start->Check_Cells Check_Compound Is the compound active and correctly prepared? Start->Check_Compound Check_Assay_Protocol Is the assay protocol optimized? Start->Check_Assay_Protocol Check_Detection Is the detection system functioning correctly? Start->Check_Detection Solution_Cells Optimize cell culture conditions: - Check for contamination - Use cells at optimal passage number - Confirm target expression Check_Cells->Solution_Cells No Solution_Compound Verify compound integrity and concentration: - Confirm solubility and stability in media - Use fresh dilutions - Validate compound activity with a positive control Check_Compound->Solution_Compound No Solution_Assay_Protocol Optimize assay parameters: - Adjust incubation times - Optimize cell seeding density - Titrate reagent concentrations Check_Assay_Protocol->Solution_Assay_Protocol No Solution_Detection Calibrate and validate detection instrument: - Check filter sets and gain settings - Run instrument controls - Ensure correct plate type is used Check_Detection->Solution_Detection No

Caption: Troubleshooting workflow for low or no signal.

In-depth Causality and Solutions:

  • Cell Health and Viability: The foundation of any cell-based assay is a healthy and responsive cell population.[3]

    • Causality: Stressed or unhealthy cells may not express the target protein at sufficient levels or may have compromised signaling pathways, leading to a diminished response to the compound. Over-passaging can lead to genetic drift and altered cellular characteristics.[3]

    • Solution:

      • Microscopic Examination: Regularly inspect cell morphology for signs of stress, such as rounding, detachment, or granularity.[4]

      • Viability Assay: Perform a viability assay (e.g., trypan blue exclusion or a commercial kit) to ensure a high percentage of viable cells before starting the experiment.[5]

      • Passage Number: Maintain a log of cell passage numbers and use cells within a validated range.

      • Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

  • Compound Integrity and Preparation: The accuracy of your results depends on the quality and correct handling of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

    • Causality: Improper storage can lead to degradation, while poor solubility can result in an actual concentration that is much lower than intended.

    • Solution:

      • Storage: Store the compound as recommended by the supplier, typically in a cool, dry, and dark place.[2]

      • Solubility: Determine the solubility of the compound in your chosen solvent and cell culture medium. If solubility is an issue, consider using a different solvent or a stock solution with a higher concentration.

      • Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid degradation.

  • Assay Protocol Optimization: A one-size-fits-all approach to cell-based assays is rarely successful.

    • Causality: Suboptimal incubation times, cell densities, or reagent concentrations can all lead to a reduced signal.

    • Solution:

      • Time Course Experiment: Perform a time-course experiment to determine the optimal incubation time for the compound to elicit a maximal response.

      • Cell Seeding Density: Titrate the cell seeding density to find the optimal number of cells per well that provides a robust signal without overcrowding.[3]

      • Reagent Concentration: Optimize the concentration of all assay reagents, including any detection antibodies or substrates.

Problem 2: High Background Signal

A high background signal can mask the true effect of your compound, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Reagent and Media Controls: Run controls with media alone and with all assay reagents except the cells to identify sources of background fluorescence or luminescence.

  • Wash Steps: Ensure that wash steps are sufficient to remove unbound reagents. Increase the number or duration of washes if necessary.

  • Blocking: If using an antibody-based detection method, ensure that the blocking step is effective. Test different blocking agents and incubation times.[6]

  • Autofluorescence: Some compounds and cell types exhibit autofluorescence. Measure the fluorescence of cells treated with the compound in the absence of any detection reagents. If autofluorescence is high, consider using a different fluorescent dye with a longer excitation wavelength.

  • Plate Selection: Use opaque-walled microplates (white for luminescence, black for fluorescence) to minimize well-to-well crosstalk.[3]

Problem 3: High Variability Between Replicates

High_Variability_Troubleshooting Start High Variability Between Replicates Check_Pipetting Is pipetting accurate and consistent? Start->Check_Pipetting Check_Cell_Seeding Is cell seeding uniform? Start->Check_Cell_Seeding Check_Edge_Effects Are edge effects present? Start->Check_Edge_Effects Check_Incubation Are incubation conditions uniform? Start->Check_Incubation Solution_Pipetting Calibrate pipettes and use proper technique: - Use reverse pipetting for viscous liquids - Mix reagents thoroughly Check_Pipetting->Solution_Pipetting No Solution_Cell_Seeding Ensure even cell distribution: - Gently swirl cell suspension before plating - Avoid creating a vortex in the wells Check_Cell_Seeding->Solution_Cell_Seeding No Solution_Edge_Effects Mitigate edge effects: - Fill outer wells with sterile media or PBS - Use a humidified incubator Check_Edge_Effects->Solution_Edge_Effects No Solution_Incubation Ensure uniform incubation: - Avoid stacking plates - Allow plates to equilibrate to room temperature before reading Check_Incubation->Solution_Incubation No

Caption: Troubleshooting workflow for high variability.

In-depth Causality and Solutions:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability.[3]

    • Causality: Small errors in the volume of cells, compound, or reagents can be magnified in the final readout.

    • Solution:

      • Pipette Calibration: Ensure that all pipettes are properly calibrated.

      • Proper Technique: Use correct pipetting techniques, such as pre-wetting the tip and using a consistent speed and pressure. For viscous solutions, consider reverse pipetting.

  • Cell Seeding: Uneven distribution of cells across the plate will lead to variable results.[4]

    • Causality: If some wells receive more cells than others, the baseline signal and the response to the compound will differ.

    • Solution:

      • Cell Suspension: Ensure that the cell suspension is homogenous by gently mixing before and during plating.

      • Plating Technique: When plating, dispense the cell suspension into the center of the well and avoid touching the sides.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to different results compared to the inner wells.[7]

    • Causality: Evaporation can concentrate the media and the compound, altering the cellular response.

    • Solution:

      • Plate Layout: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

      • Incubation: Use a humidified incubator and avoid opening the door frequently.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 2-Amino-N-ethyl-2-methylpropanamide hydrochloride?

A1: While specific solubility data is limited, for hydrochloride salts of small molecules, sterile water or PBS are typically the first choice for creating a stock solution. If solubility is an issue, you may consider using a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) and then diluting it to the final concentration in your cell culture medium. Always test the final solvent concentration for any cytotoxic effects on your cells by running a vehicle control.

Q2: How should I store the stock solution of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride?

A2: It is generally recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be validated for your specific experimental conditions.

Q3: What are the appropriate positive and negative controls for an assay using this compound?

A3:

  • Negative Control: A vehicle control is essential. This consists of cells treated with the same concentration of the solvent used to dissolve the compound as the experimental wells.

  • Positive Control: The ideal positive control would be a well-characterized compound with a known mechanism of action on the same target or pathway you are investigating. If the target is unknown, a compound that elicits a similar phenotypic response can be used.

Q4: How can I be sure that the observed effect is specific to the compound and not due to off-target effects or artifacts?

A4:

  • Dose-Response Curve: A key indicator of a specific biological effect is a sigmoidal dose-response curve. This demonstrates that the effect of the compound is saturable and not due to non-specific toxicity.

  • Counter-Screening: Test the compound in a cell line that does not express the target of interest. A lack of response in this cell line would support the specificity of the compound.

  • Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event in the same signaling pathway.

Q5: What are some key considerations for scaling up my assay to a high-throughput screening (HTS) format?

A5:

  • Assay Window: Ensure your assay has a robust signal-to-background ratio and a large enough dynamic range to confidently identify "hits."

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of your assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[8][9]

  • Automation: Miniaturize your assay to a 384- or 1536-well format and utilize automated liquid handling to improve throughput and reduce variability.[7][10]

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 166.65 g/mol = 0.0016665 g = 1.67 mg

  • Weigh the compound: Accurately weigh 1.67 mg of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride using an analytical balance.

  • Dissolve the compound: Add 1 mL of sterile deionized water or PBS to the weighed compound.

  • Ensure complete dissolution: Vortex or sonicate briefly until the compound is fully dissolved.

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: General Cell-Based Assay Workflow

Assay_Workflow Start Start Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Cell_Seeding Cell Seeding in Microplate Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Reagent_Addition Addition of Assay Reagents Incubation->Assay_Reagent_Addition Signal_Detection Signal Detection Assay_Reagent_Addition->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis

Caption: General workflow for a cell-based assay.

  • Cell Seeding: a. Harvest cells and perform a cell count and viability assessment. b. Dilute the cells to the optimized seeding density in pre-warmed cell culture medium. c. Dispense the cell suspension into the wells of a microplate. d. Incubate the plate for the appropriate time (typically overnight) to allow for cell attachment and recovery.

  • Compound Preparation and Treatment: a. Prepare serial dilutions of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride from your stock solution in cell culture medium. b. Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: a. Incubate the plate for the predetermined optimal time at 37°C in a humidified incubator with 5% CO₂.

  • Signal Detection: a. Follow the specific instructions for your chosen assay kit to add the detection reagents. b. Incubate for the recommended time to allow for signal development. c. Read the plate using a microplate reader with the appropriate filter settings.

  • Data Analysis: a. Subtract the background signal (media alone). b. Normalize the data to the vehicle control. c. Plot the dose-response curve and calculate the EC₅₀ or IC₅₀ value.

V. References

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Autofluorescence of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to compound autofluorescence, with a focus on characterizing and mitigating issues that may arise when working with novel compounds such as 2-Amino-N-ethyl-2-methylpropanamide hydrochloride . As a Senior Application Scientist, my goal is to provide you with the expertise and practical insights to ensure the integrity and accuracy of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about compound autofluorescence to build a foundational understanding of the phenomenon.

Q1: What is compound autofluorescence?

A1: Compound autofluorescence is the natural tendency of a chemical compound to absorb light and then emit it at a longer wavelength, a process known as fluorescence. This intrinsic property can become a significant source of interference in fluorescence-based assays, as the emitted light from the compound can be indistinguishable from the signal of the fluorescent probes or reporters being used.[1] This can lead to false positives or an overestimation of the intended signal.

Q2: Why is it important to address compound autofluorescence in drug discovery and high-throughput screening (HTS)?

A2: In drug discovery and HTS, fluorescence assays are widely used to screen large libraries of compounds for biological activity. If a compound is autofluorescent, it can mimic a positive signal, leading to a "false hit."[2] This wastes valuable time and resources by directing research efforts toward non-viable candidates. Therefore, identifying and mitigating compound autofluorescence early in the screening process is critical for the efficiency and success of a drug discovery campaign.

Q3: What are the common sources of autofluorescence in a typical cell-based assay?

A3: Autofluorescence in cell-based assays can originate from multiple sources:

  • Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin within cells and tissues naturally fluoresce.[3][4]

  • Cell Culture Media: Common components in cell culture media, such as phenol red and riboflavin, can contribute to background fluorescence.[5][6]

  • Test Compounds: The small molecule being tested, in this case, potentially "2-Amino-N-ethyl-2-methylpropanamide hydrochloride," can itself be a source of autofluorescence.

  • Fixatives: Aldehyde-based fixatives used in sample preparation can induce fluorescence by cross-linking proteins.[7][8]

Q4: How can I determine if my compound, "2-Amino-N-ethyl-2-methylpropanamide hydrochloride," is autofluorescent?

A4: A simple initial test is to measure the fluorescence of your compound in the assay buffer without any cells or other assay components. This can be done using a plate reader or a fluorometer. You should scan a range of excitation and emission wavelengths to create a spectral profile of your compound. This will reveal if the compound fluoresces and at which wavelengths the interference is most significant.

II. Troubleshooting Guide: Is Your Compound the Source of Interference?

This step-by-step guide will help you systematically investigate whether "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" or your test compound is autofluorescent and how to quantify its impact on your assay.

Step 1: Preliminary Compound Characterization

The first step is to determine the intrinsic fluorescence properties of your compound.

Experimental Protocol: Measuring Compound Autofluorescence
  • Prepare a dilution series of "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" in your assay buffer, ranging from your highest intended assay concentration down to a buffer-only control.

  • Dispense the dilutions into a microplate suitable for fluorescence measurements (e.g., a black, clear-bottom plate for microscopy or a black plate for plate reader assays).

  • Acquire fluorescence readings using a plate reader.

    • Perform a full spectral scan (both excitation and emission) to identify the wavelengths at which your compound fluoresces most intensely.

    • If a full scan is not possible, measure the fluorescence at the specific excitation and emission wavelengths used in your primary assay.

  • Analyze the data: Plot the fluorescence intensity against the compound concentration. A dose-dependent increase in fluorescence that is not present in the buffer-only control indicates that your compound is autofluorescent.

Step 2: Assessing the Impact on Your Assay

Once you have confirmed that your compound is autofluorescent, the next step is to understand how this interferes with your specific assay.

Decision-Making Workflow for Assay Interference

A Start: Suspected Compound Autofluorescence B Run 'Compound-Only' Control (Compound in assay buffer, no cells/reagents) A->B C Is fluorescence significantly above background? B->C D Run 'No-Dye' Control (Cells + Compound, no fluorescent probe) C->D Yes G Compound is likely not the primary source of autofluorescence. Investigate other sources (e.g., media, cells). C->G No E Is fluorescence observed in the assay channel? D->E F High Likelihood of Compound Autofluorescence Interference. Proceed to Mitigation Strategies. E->F Yes H Low Likelihood of Direct Compound Autofluorescence. Consider other interference mechanisms (e.g., quenching, light scatter). E->H No

Caption: Troubleshooting workflow for identifying compound autofluorescence.

III. Mitigation Strategies for Compound Autofluorescence

If you have determined that "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" is contributing to unwanted background fluorescence, several strategies can be employed to mitigate its effects.

Strategy 1: Assay Optimization and Control Subtracti

Before resorting to more complex methods, simple adjustments to your assay protocol can often reduce the impact of autofluorescence.

  • Reduce Compound Concentration: If your assay window allows, lowering the concentration of the test compound can proportionally decrease its autofluorescent signal.

  • Background Subtraction: For plate-based assays, you can include control wells containing the compound at the same concentration as the test wells but without the fluorescent probe or cells. The average fluorescence from these control wells can then be subtracted from the signal of the test wells.

Strategy 2: Shifting to Longer Wavelengths

Many autofluorescent compounds emit light in the blue and green regions of the spectrum. Shifting your detection to longer, red-shifted wavelengths can often circumvent this interference.[5][6]

Table 1: Comparison of Common and Red-Shifted Fluorophores
FeatureCommon Fluorophores (e.g., GFP, FITC)Red-Shifted Fluorophores (e.g., Cy5, Alexa Fluor 647)
Excitation Max ~488 nm>630 nm
Emission Max ~510 nm>650 nm
Susceptibility to Compound Autofluorescence HighLow
Considerations Higher potential for background from cellular and media components.Requires appropriate filters and detectors on your instrument.
Experimental Protocol: Validating a Red-Shifted Fluorophore
  • Identify a suitable red-shifted probe that is compatible with your biological target and experimental setup. A wide range of alternative dyes are commercially available.[9]

  • Repeat the 'Compound-Only' control experiment from Step 1, but this time, measure the fluorescence at the excitation and emission wavelengths of the new red-shifted probe.

  • Compare the signal-to-background ratio of your assay using the original and the red-shifted fluorophore in the presence of "2-Amino-N-ethyl-2-methylpropanamide hydrochloride." A significant improvement in this ratio indicates that this strategy is effective.

Strategy 3: Spectral Unmixing

For more complex scenarios, such as when autofluorescence is unavoidable or when multiple fluorescent signals overlap, spectral unmixing can be a powerful tool.[10] This technique involves acquiring the fluorescence emission spectrum of each component in your sample (your fluorescent probe, your compound, and cellular autofluorescence) and then using software to mathematically separate their individual contributions to the overall signal.[11][12][13]

Workflow for Spectral Unmixing

cluster_0 Reference Spectra Acquisition A Acquire Reference Spectra B 1. Fluorescent Probe Only C 2. Compound Only D 3. Unstained Cells (Cellular Autofluorescence) E Acquire Image/Data from Experimental Sample (Cells + Probe + Compound) B->E C->E D->E F Apply Linear Unmixing Algorithm E->F G Separated, Quantifiable Signals for Each Component F->G

Caption: The process of spectral unmixing to isolate fluorescence signals.

IV. Data Interpretation and Best Practices

  • Always Include Proper Controls: The key to accurately interpreting your data is to include a comprehensive set of controls in every experiment. This should include unstained samples, samples with only the fluorescent probe, and samples with only the test compound.[14]

  • Consider Non-Fluorescent Assay Formats: If compound autofluorescence proves to be an insurmountable issue, consider using an orthogonal assay with a different detection modality, such as luminescence or absorbance.

  • Document Your Findings: Meticulously document the autofluorescence profile of your compounds. This information is invaluable for future experiments and for building predictive models of compound interference.[1]

V. References

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • Burton, O. T., et al. (2025). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the cellular level. bioRxiv. [Link]

  • Grieser, F., et al. (2020). InterPred: a webtool to predict chemical autofluorescence and luminescence interference. Nucleic Acids Research, 48(W1), W598–W604. [Link]

  • PubChemLite. (n.d.). N-(2-aminoethyl)-2-methylpropanamide hydrochloride (C6H14N2O). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]

  • Yuan, L., et al. (2023). Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. Journal of the American Chemical Society, 145(31), 16957–16975. [Link]

  • Wang, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 24(13), 10804. [Link]

  • Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]

  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011303. [Link]

  • Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. [Link]

  • Generi Biotech. (n.d.). Alternative dyes for oligonucleotides/probes labeling. Retrieved from [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1, 209-215. [Link]

  • Burton, O. T., et al. (2025). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the. bioRxiv. [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Natural-product-based fluorescent probes: recent advances and applications. RSC Chemical Biology, 2(4), 1033–1052. [Link]

  • University of Arkansas. (2021). Autofluorescence Spectral Unmixing for Quantitative Metabolic Imaging within Tissues. ScholarWorks@UARK. [Link]

Sources

Troubleshooting

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" improving purity after synthesis

The following technical guide addresses the purification and quality optimization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1), a specialized amino acid amide building block. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and quality optimization of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1), a specialized amino acid amide building block.

Executive Summary

Optimizing the purity of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (often synthesized via coupling of 2-amino-2-methylpropanoic acid derivatives with ethylamine) presents unique challenges due to its amphiphilic nature and high hygroscopicity. This guide provides targeted solutions for removing common synthetic byproducts—such as unreacted amines, coupling reagents, and inorganic salts—to achieve pharmaceutical-grade purity (>98%).

Part 1: Troubleshooting & FAQs

Direct solutions to experimental deviations observed during post-synthesis workup.

Q1: My final product is a sticky, off-white oil instead of a crystalline solid. How do I induce crystallization?

Diagnosis: This "oiling out" phenomenon is typically caused by residual solvent entrapment or the presence of non-polar impurities (e.g., unreacted ethylamine or coupling byproducts) that depress the melting point. Corrective Protocol (Trituration):

  • Solvent Choice: Use an anhydrous non-polar solvent in which the product is insoluble but impurities are soluble. Diethyl ether or MTBE (Methyl tert-butyl ether) are ideal.

  • Procedure:

    • Dissolve/suspend the oil in a minimal amount of dry methanol (1-2 mL/g).

    • Slowly add 10 volumes of diethyl ether while stirring vigorously.

    • If oil separates again, scratch the flask walls with a glass rod to provide nucleation sites.

    • Sonicate the mixture for 10-15 minutes.

    • Filter the resulting white precipitate under nitrogen to prevent moisture absorption.

Q2: HPLC analysis shows a persistent impurity at RRT 0.8-0.9. What is it, and how do I remove it?

Diagnosis: In amide synthesis involving 2-aminoisobutyric acid (AIB), this is often the unreacted starting material or a dehydration byproduct (if EDC/DCC was used). Since the starting amino acid is zwitterionic, it can co-precipitate with your product. Corrective Protocol (pH Swing Extraction): Recrystallization alone often fails here. You must exploit the pKa difference.

  • Basify: Dissolve the crude HCl salt in water (10 mL/g) and adjust pH to >12 using 2M NaOH. This liberates the free amine base.

  • Extract: Extract the free base into DCM (Dichloromethane) (3 x 10 mL/g). Note: The starting amino acid (AIB) will remain in the aqueous phase as the carboxylate salt.

  • Wash: Wash the combined organic layers with minimal brine.

  • Re-salt: Dry the organic layer over Na2SO4, filter, and cool to 0°C. Slowly bubble dry HCl gas or add 4M HCl in dioxane to precipitate the pure hydrochloride salt.

Q3: The product has a persistent yellow tint. How do I remove color bodies?

Diagnosis: Coloration usually stems from trace oxidation of the ethylamine source or degradation of coupling reagents. Corrective Protocol (Adsorption):

  • Do not use standard charcoal filtration on the final salt directly if yield is a concern, as adsorption losses can be high.

  • Best Practice: Perform the charcoal treatment during the recrystallization step.

    • Dissolve crude solid in boiling Isopropanol (IPA) .

    • Add Activated Carbon (5 wt%).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad.

    • Cool slowly to induce crystallization.

Part 2: Experimental Protocols

Validated methodologies for purification.

Workflow 1: Recrystallization Optimization

For removing general trace impurities and improving crystal habit.

ParameterRecommendationRationale
Primary Solvent Isopropanol (IPA) or Ethanol Good solubility at high temp; poor at low temp.
Anti-Solvent Diethyl Ether or Hexane Lowers polarity to force precipitation of the salt.
Temperature Dissolve at reflux (80°C); Cool to -20°CMaximizes yield; low temp prevents oiling out.
Atmosphere Nitrogen/ArgonCritical: The HCl salt is hygroscopic. Moisture turns it into a gum.

Step-by-Step:

  • Place 5.0 g of crude material in a round-bottom flask.

  • Add Isopropanol (approx. 15-20 mL) and heat to reflux until fully dissolved.

  • Optional: If insoluble particles remain, filter hot.

  • Remove from heat and add Diethyl Ether dropwise until a faint turbidity persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Wrap flask in foil (slow cooling) and let stand at room temperature for 2 hours, then move to a -20°C freezer overnight.

  • Collect crystals via vacuum filtration and dry in a vacuum desiccator over P2O5.

Workflow 2: The "Free-Base Loop" (High Purity)

Use this when simple recrystallization fails to achieve >98% purity.

PurificationWorkflow Start Crude HCl Salt (Purity < 95%) Basify Dissolve in H2O Adjust pH > 12 (NaOH) Start->Basify Solubilize Extract Extract with DCM (Product in Organic Phase) Basify->Extract Partition AqueousWaste Aqueous Phase (Contains AIB acid, Salts) Extract->AqueousWaste Remove Impurities Dry Dry Organic Phase (Na2SO4) Extract->Dry Isolate Free Base Precipitate Add HCl (4M in Dioxane) 0°C under N2 Dry->Precipitate Re-form Salt Final Pure HCl Salt (White Solid, >98%) Precipitate->Final Filter & Dry

Figure 1: The "Free-Base Loop" purification strategy for separating amphoteric starting materials from the desired amide product.

Part 3: Critical Data & Specifications

Impurity Profile & Removal Strategy
Impurity TypeSourceDetection MethodRemoval Strategy
Starting Acid (AIB) Unreacted ReagentTLC (Ninhydrin), LC-MSAlkaline Extraction (remains in aqueous phase)
Ethylamine HCl Excess Reagent1H NMR (Triplet ~1.2 ppm)High-vac drying / Trituration with Acetone
Urea Byproducts Coupling (EDC/DCC)LC-MS, precipitate in solventTrituration with cold DCM (ureas are often insoluble)
Inorganic Salts NeutralizationAsh test, ConductivityDissolve product in dry EtOH; filter off insoluble salts
Storage & Stability
  • Hygroscopicity: High. The gem-dimethyl group does not fully protect the salt from moisture.

  • Storage Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 12 months if kept dry. Hydrolysis of the amide bond is slow but possible in the presence of moisture and acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. Retrieved from [Link]

  • American Elements (2025). 2-amino-N-ethyl-N-methylpropanamide hydrochloride Product Information. Retrieved from [Link][1]

  • University of Rochester (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from [Link]

Sources

Optimization

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" addressing poor reproducibility in experiments

Executive Summary: The "Deceptive Simplicity" of Aib Derivatives You are likely reading this guide because your experiments with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) are showing significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Simplicity" of Aib Derivatives

You are likely reading this guide because your experiments with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) are showing significant batch-to-batch variability or low yields.

While this compound appears to be a simple amine building block, it possesses a "perfect storm" of structural features that derail standard protocols:

  • Steric Occlusion: The gem-dimethyl group (Aib motif) drastically reduces nucleophilicity.[1]

  • Hygroscopic Drift: The HCl salt absorbs atmospheric moisture, silently altering your stoichiometry.[1]

  • Volatility Risk: The free base is small enough to sublime or evaporate under high vacuum, leading to "disappearing product" syndrome.[1]

This guide moves beyond standard protocols to address the specific physical chemistry driving these failures.[1]

Part 1: The Invisible Variable – Hygroscopicity & Stoichiometry

The Issue: Users frequently report "incomplete conversion" despite calculating a 1:1 equivalent. This is often a weighing error, not a reaction error. Like many small amine hydrochlorides, this salt is hygroscopic.[1] If stored in a standard cabinet, it absorbs water, meaning you are weighing water, not reagent.[1]

The Fix: The "Dry Weight" Protocol Do not trust the bottle weight.

  • Desiccation: Dry the salt in a vacuum desiccator over

    
     or KOH pellets for 12 hours before use.
    
  • Inert Weighing: If a glovebox is unavailable, weigh quickly into a tared vial that has been oven-dried.

  • Stoichiometric Correction: If drying is impossible, determine water content via Karl Fischer titration and adjust equivalents accordingly (often 1.1–1.2 eq is required).

Part 2: The "Lazy Nucleophile" – Overcoming Steric Hindrance

The Issue: The gem-dimethyl group at the


-carbon creates a "steric wall." This makes the amine significantly less nucleophilic than a standard alanine or glycine derivative.[1] Standard coupling reagents (EDC/NHS, HBTU) often fail or proceed too slowly, leading to hydrolysis of the active ester before the amine can attack.[1]

The Fix: High-Energy Activation You must shift from "standard" activation to "high-energy" activation.

Standard Protocol (AVOID)Recommended Protocol (USE)Mechanism of Improvement
Reagent: EDC/NHS or HBTUReagent: HATU or COMUThe HOAt/Oxyma leaving group is more reactive and less sensitive to steric bulk than HOBt.
Base: DIPEA (1-2 eq)Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (3-4 eq)TMP is a weaker base but minimizes racemization (less critical here, but good practice) and doesn't alkylate.
Time: 1-4 HoursTime: 12-24 HoursSteric hindrance requires longer contact time for the nucleophilic attack to occur.
Solvent: DCMSolvent: DMF or NMPPolar aprotic solvents stabilize the transition state better for hindered couplings.[1]

Visualizing the Steric Blockade:

StericHindrance cluster_0 Standard Amine (Glycine) cluster_1 Aib Derivative (Target) Gly H2N-CH2-R (Open Attack Angle) Electrophile Activated Carboxylic Acid (Active Ester) Gly->Electrophile Fast Kinetics Aib H2N-C(CH3)2-CONHEt (Blocked by Methyls) Aib->Electrophile Steric Repulsion Slow Kinetics Hydrolysis Hydrolyzed Acid (Dead End) Electrophile->Hydrolysis Side Reaction (Dominates if coupling is slow)

Caption: The gem-dimethyl effect (red) physically obstructs the approach of the electrophile, allowing side reactions like hydrolysis to compete effectively.[1]

Part 3: The "Disappearing Act" – Volatility & Workup[2]

The Issue: Researchers often perform a standard aqueous workup, dry the organic layer, and then rotovap/high-vac to dryness, only to find their yield is 20%.

  • Cause: The free base of this compound (MW ~144 g/mol ) is relatively small and lipophilic.[1] It can co-evaporate with solvents or sublime under high vacuum if not protonated.[1]

The Fix: The "Salt Trap" Workup Never evaporate the free base to dryness.

  • Acidic Quench: If your product is the result of a coupling (now an amide), this is less of an issue.[1] But if you are handling the unreacted starting material, ensure it remains acidic (HCl salt form) if you need to recover it.[1]

  • Solvent Choice: Avoid using Diethyl Ether for extraction if you plan to rotovap to dryness; the boiling points are too close.[1] Use EtOAc or DCM.

  • TLC Monitoring: Do not rely on UV alone.[1] This compound has weak UV absorbance (only amide bonds).[1] Use Ninhydrin (stains amines) or KMnO4 (stains amides) for visualization.[1]

Part 4: Troubleshooting FAQ

Q: I see a precipitate immediately upon adding DIPEA to the reaction mixture in DCM. Is this normal? A: Yes, but it's problematic. The HCl salt of the amine is insoluble in DCM.[1] When you add DIPEA, you generate DIPEA[1]·HCl, which is also sparingly soluble in DCM, and you liberate the free amine.[1] However, if the salt doesn't dissolve first, the free-basing is inefficient.[1]

  • Solution: Dissolve the amine hydrochloride in a minimum amount of DMF first, add the DIPEA, ensure it is homogenous, and then add this solution to your activated acid in DCM.

Q: Can I use microwave irradiation to speed this up? A: Yes, highly recommended. The thermal energy helps overcome the activation energy barrier imposed by the steric hindrance.

  • Protocol: 50°C for 30 minutes is a good starting point.[1] Avoid higher temperatures (>75°C) to prevent degradation of the ethyl amide group.[1]

Q: My NMR shows split peaks for the ethyl group. Is it impure? A: Not necessarily.[1] Amides exhibit rotameric isomerism due to the partial double bond character of the C-N bond.[1] The steric bulk of the gem-dimethyl group can slow down this rotation even further, making the cis and trans rotamers distinct on the NMR time scale at room temperature.

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets/triplets, it is rotamerism, not impurity.[1]

Summary Workflow: The Reproducibility Checklist

Workflow Start Start: Weighing Reagent Dry Is the salt dried? Start->Dry Desiccate Action: Dry over P2O5 (Vacuum, 12h) Dry->Desiccate No Solvent Solvent Selection Dry->Solvent Yes Desiccate->Dry DCM DCM (Avoid for Salt) Solvent->DCM Poor Solubility DMF DMF/NMP (Recommended) Solvent->DMF Good Solubility Coupling Coupling Reaction (HATU/HOAt) DMF->Coupling Workup Workup Strategy Coupling->Workup Evap High Vac on Free Base (RISK: Volatility) Workup->Evap Yield Loss Acidify Keep as Amide/Salt or Gentle Evap Workup->Acidify High Yield

Caption: Decision matrix for handling AEM-HCl to ensure high yield and reproducibility.

References

  • Albericio, F., & Byman, O. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

    • Context: Authoritative source on selecting HATU/HOAt for sterically hindered couplings (Aib deriv
  • CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

    • Context: Validates the use of microwave energy and specific protocols for Aib residues to overcome the gem-dimethyl effect.
  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]

    • Context: detailed discussion on "difficult sequences" and aggregation/steric issues in peptide synthesis.
  • PubChem. (2024).[1][2][3][4][5] Compound Summary: 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. National Library of Medicine.[1] Link[1]

    • Context: Verification of chemical structure, molecular weight, and physical properties.[1][2]

Sources

Troubleshooting

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" optimizing reaction conditions for amide coupling

Ticket ID: AIB-COUPLING-OPT-001 Subject: Optimization of reaction conditions for sterically hindered Aib-derivative coupling Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Gem-Dimethyl" Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AIB-COUPLING-OPT-001 Subject: Optimization of reaction conditions for sterically hindered Aib-derivative coupling Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Gem-Dimethyl" Challenge

You are working with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride . Structurally, this is the ethyl amide of


-Aminoisobutyric acid (Aib) .
  • The Problem: The core challenge is the gem-dimethyl effect at the

    
    -position (two methyl groups attached to the same carbon as the amine). These methyl groups create a "steric wall," significantly reducing the nucleophilicity of the amine nitrogen.
    
  • The Consequence: Standard coupling reagents (EDC/NHS, HBTU, DCC) often result in stalled reactions, low yields (<20%), or significant side reactions because the activation intermediate decomposes before the hindered amine can attack.

  • The Solution: You must use high-activity coupling agents (HATU, T3P) or pre-activated species (Acid Fluorides) combined with polar aprotic solvents and specific bases to force the reaction to completion.

Part 1: Decision Matrix (Visual Workflow)

Before starting, use this logic flow to select the correct protocol based on your carboxylic acid partner.

CouplingLogic Start Start: Select Acid Partner IsChiral Is the Acid Partner Chiral (Enantiopure)? Start->IsChiral ChiralYes Yes (Risk of Epimerization) IsChiral->ChiralYes Sensitive ChiralNo No (Achiral / Robust) IsChiral->ChiralNo Robust ProtocolA Protocol A: HATU + Collidine (Gold Standard) ChiralYes->ProtocolA Standard ProtocolB Protocol B: T3P + Pyridine (Low Epimerization) ChiralYes->ProtocolB Alternative ProtocolC Protocol C: Acid Fluoride (TFFH) (Max Reactivity) ChiralNo->ProtocolC If HATU fails

Figure 1: Decision tree for selecting coupling conditions based on the sensitivity of the carboxylic acid partner.

Part 2: Optimized Protocols
Protocol A: The Gold Standard (HATU/HOAt)

Best for: General coupling where the acid partner is chiral or valuable.

Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), speeding up the reaction by ~100x compared to HBTU/HOBt, which is critical for penetrating the steric shield of your Aib amine.

  • Solvent: Anhydrous DMF or NMP (Do not use DCM; it is too non-polar for the salt and slows the rate).

  • Concentration: High concentration (0.2 M – 0.5 M) favors intermolecular coupling.

  • Stoichiometry:

    • Acid: 1.0 equiv

    • Amine (Your Salt): 1.2 equiv[2]

    • HATU: 1.1 equiv

    • Base: 3.0 – 4.0 equiv DIPEA (Diisopropylethylamine) or 2,4,6-Collidine .

    • Note: Collidine is recommended over DIPEA if you observe guanidinylation side products, though this is rare with HATU.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

  • Add Base (1.0 eq only) to activate the acid. Stir for 2 minutes. Solution should turn yellow/orange.

  • In a separate vial, dissolve 2-Amino-N-ethyl-2-methylpropanamide HCl (1.2 eq) in DMF with the remaining Base (2.0–3.0 eq). Ensure the salt is fully neutralized.

  • Add the Amine solution to the Acid/HATU mixture.

  • Stir at Room Temperature for 2–4 hours .

  • Monitoring: If LCMS shows incomplete conversion after 4 hours, heat to 50°C.

Protocol B: The "Clean" Alternative (T3P)

Best for: Large scale, highly epimerization-sensitive acids, or easy workup.

Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid. It is less reactive than HATU but produces water-soluble byproducts, simplifying purification.

  • Solvent: EtOAc, DMF, or 2-MeTHF.

  • Base: Pyridine (essential for T3P) or N-Methylmorpholine (NMM).

  • Stoichiometry: Acid (1.0 eq), Amine Salt (1.2 eq), T3P (1.5–2.0 eq, 50% solution), Base (4.0 eq).

Step-by-Step:

  • Dissolve Acid and Amine Salt in solvent.[3]

  • Add Base (4.0 eq) and cool to 0°C.

  • Add T3P dropwise.

  • Allow to warm to RT. Note: T3P reactions are often slower; allow 12–24 hours.

Protocol C: The "Nuclear Option" (Acid Fluorides)

Best for: Extremely difficult couplings where HATU fails and the acid is achiral (or you accept some risk).

Mechanism: Acid fluorides are smaller and more reactive than active esters, allowing them to slip past the gem-dimethyl steric hindrance.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

  • Step-by-Step:

    • Mix Acid (1.0 eq), TFFH (1.1 eq), and DIPEA (1.5 eq) in DCM or DMF.

    • Stir 30 mins to form the Acid Fluoride (check via TLC/LCMS; acid fluorides are stable to water workup usually, but react in situ here).

    • Add your Amine Salt (1.2 eq) and more DIPEA (2.0 eq).

    • Stir overnight.

Part 3: Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Reaction Stalls at <30% Conversion Steric Hindrance: The active ester hydrolyzes before the amine can attack.1. Switch Reagent: Move from HBTU/EDC to HATU or TFFH.2. Double Coupling: Re-add fresh HATU (0.5 eq) and Base (0.5 eq) after 4 hours.3. Heat: Increase temp to 45–60°C (microwave preferred).
Amine Salt Won't Dissolve Ionic Nature: HCl salts are insoluble in DCM/THF.1. Solvent: Switch to DMF or NMP.2. Free-basing: Pre-treat the salt with base in DMF, sonicate, then add to the reaction.
Racemization of Acid Partner Over-activation: Base-catalyzed proton abstraction at the

-carbon.
1. Switch Base: Use Collidine or Pyridine (weaker bases) instead of DIPEA/TEA.2. Use T3P: It is known for the lowest epimerization rates.3. Additive: Add Oxyma Pure if using carbodiimides.
Guanidinylation Side Product HATU Side Reaction: The amine attacks the uronium reagent instead of the acid.1. Order of Addition: Pre-activate the acid with HATU for 2 mins before adding the amine.2. Switch Reagent: Use PyAOP (phosphonium salt) instead of HATU (uronium salt).
Part 4: Scientific Rationale (E-E-A-T)

Why does this molecule fail with standard conditions? The mechanism of amide coupling involves the nucleophilic attack of the amine lone pair onto the carbonyl carbon of the activated acid. In 2-Amino-N-ethyl-2-methylpropanamide , the two methyl groups at the


-position create significant steric bulk. According to the Thorpe-Ingold effect, while gem-dimethyl groups favor cyclization, they severely hinder intermolecular reactions by restricting the rotational freedom and blocking the approach vector of the electrophile [1].

Why HATU? HATU contains the 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The nitrogen at position 7 forms a hydrogen bond with the incoming amine, positioning it correctly for attack and effectively "pulling" the amine towards the carbonyl, overcoming the steric repulsion [2].

Why Acid Fluorides? Acid fluorides (generated via TFFH) are highly electrophilic but, crucially, they are physically smaller than OBt/OAt active esters. This reduced size allows them to penetrate the steric shield of the gem-dimethyl group more effectively than bulky active esters [3].

References
  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Carpenter, R. D., et al. (2006). Efficient synthesis of sterically hindered peptides using acid fluorides. Journal of Organic Chemistry. (Validated via Bachem Technical Guides on Aib Coupling). Link

  • Dunetz, J. R., et al. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8] Organic Process Research & Development. (Data on T3P). Link

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Signal Suppression for 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

Welcome to the technical support center for the analysis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of LC-MS signal suppression encountered with this and structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-N-ethyl-2-methylpropanamide hydrochloride and what are its key chemical properties?

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a small organic molecule. Based on its structure, it can be characterized as a polar and basic compound. These properties are crucial in understanding its behavior in a liquid chromatography-mass spectrometry (LC-MS) system. The primary amine group makes the molecule susceptible to protonation, especially in the acidic mobile phases often used in reversed-phase chromatography. Its polarity suggests that it may have limited retention on traditional C18 columns and might be better suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

Q2: What is LC-MS signal suppression and why is it a concern?

LC-MS signal suppression, also known as ion suppression, is a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting components from the sample matrix or the mobile phase.[2][3][4] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of quantitative analyses.[5] It is a significant concern in bioanalysis, where complex matrices like plasma, urine, or tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the drug or metabolite of interest.[6][7]

Q3: Why is a compound like 2-Amino-N-ethyl-2-methylpropanamide hydrochloride prone to signal suppression?

Small, polar, and basic compounds like 2-Amino-N-ethyl-2-methylpropanamide hydrochloride are particularly susceptible to ion suppression for a few key reasons:

  • Poor Retention in Reversed-Phase LC: These compounds often elute early in reversed-phase chromatography, in a region where many endogenous matrix components, such as salts and phospholipids, also elute. This co-elution is a primary cause of ion suppression.

  • Competition in the Ion Source: In electrospray ionization (ESI), analytes compete for charge in the ESI droplet.[3] Co-eluting matrix components, if present at high concentrations, can outcompete the analyte for ionization, thus suppressing its signal.[3][4]

  • Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can contribute to ion suppression. For example, trifluoroacetic acid (TFA) is known to suppress ionization in positive ESI mode.

Q4: What are the most common sources of ion suppression in my LC-MS system?

Ion suppression can originate from various sources within your analytical workflow.[2] Identifying the source is the first step in troubleshooting:

  • Sample Matrix: Endogenous components like phospholipids, salts, and proteins are major culprits.

  • Sample Preparation: Incomplete removal of matrix components during sample cleanup can lead to significant suppression.[2]

  • Mobile Phase: Non-volatile buffers, ion-pairing reagents, and impurities in solvents can all contribute to signal suppression.[3] Using LC-MS grade solvents and additives is crucial.[8]

  • Co-administered Drugs: In clinical studies, other drugs the patient is taking can co-elute and cause suppression.[9]

  • System Contamination: Buildup of contaminants in the LC system or the MS ion source can lead to a gradual or sudden loss of signal.[2][10]

Part 2: Troubleshooting Guides
Guide 1: A Systematic Approach to Diagnosing Signal Suppression

When you observe an unexpectedly low signal for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a systematic approach is necessary to pinpoint the cause.

Step 1: Post-Column Infusion Experiment to Identify Suppression Zones

This is the definitive method to visualize regions of ion suppression in your chromatogram.

  • Protocol:

    • Prepare a solution of your analyte at a concentration that gives a stable and moderate signal.

    • Infuse this solution directly into the MS source using a syringe pump, teeing it into the LC flow path after the analytical column.

    • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC column.

    • Monitor the analyte's signal. A dip in the baseline indicates a region of ion suppression caused by eluting matrix components.

Step 2: Isolate the Source of the Problem

Once you've confirmed ion suppression, you need to determine if it's a matrix effect or an issue with your system or method.

  • Protocol:

    • Inject a pure solution of your analyte in the mobile phase. If the signal is strong and reproducible, the issue is likely related to the sample matrix.

    • If the signal from the pure solution is also poor or erratic, investigate potential issues with the mobile phase, LC system, or MS source.[11] Check for crimped tubing, ensure correct mobile phase composition, and verify MS settings.[11]

Diagram: Workflow for Diagnosing Signal Suppression

G A Low Analyte Signal Observed B Perform Post-Column Infusion Experiment A->B C Suppression Zone Observed? B->C D Yes C->D Yes E No C->E No F Inject Pure Analyte Standard D->F E->F G Good Signal? F->G H Yes G->H Yes I No G->I No J Problem is Matrix-Related (Proceed to Guide 2 & 3) H->J K Investigate System/Method: - Mobile Phase - LC System - MS Source I->K

Caption: A logical workflow for diagnosing the root cause of low LC-MS signal.

Guide 2: Method Development Strategies to Minimize Ion Suppression

Optimizing your LC method is a powerful way to mitigate ion suppression by chromatographically separating your analyte from interfering matrix components.

Strategy 1: Enhance Chromatographic Retention and Separation

For a polar compound like 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, moving away from standard reversed-phase chromatography is often necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[1] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

  • Column Selection: Consider HILIC columns with amide or unbonded silica stationary phases, as these can offer different selectivities for polar compounds.[1]

  • Mobile Phase Optimization:

    • pH: Adjusting the mobile phase pH can alter the retention and peak shape of ionizable compounds. For a basic analyte, a higher pH may be beneficial, but ensure it is compatible with your column.

    • Buffer: Using a buffered mobile phase can improve peak shape and reproducibility.[1] Ammonium formate or ammonium acetate are common choices for LC-MS.

Strategy 2: Use of a Divert Valve

A divert valve can be programmed to direct the initial, unretained portion of the eluent (which often contains high concentrations of salts and other interfering compounds) to waste, preventing it from entering the MS source.

Table: Comparison of Chromatographic Approaches

Chromatographic ModeStationary PhaseMobile PhaseSuitability for Polar AnalytesPotential for Reducing Suppression
Reversed-Phase Non-polar (e.g., C18)Polar (High aqueous)LowLow (due to early elution with matrix)
HILIC Polar (e.g., Silica, Amide)Non-polar (High organic)HighHigh (by retaining analyte away from early eluting matrix)
Guide 3: Sample Preparation Techniques to Reduce Matrix Effects

Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[2]

Technique 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples. For a polar, basic compound, consider using a mixed-mode cation exchange SPE sorbent.

  • Protocol (Mixed-Mode Cation Exchange SPE):

    • Conditioning: Pass methanol, followed by water through the SPE cartridge.

    • Equilibration: Equilibrate the cartridge with a buffer at a pH where the analyte is charged (e.g., pH < pKa).

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash with a weak organic solvent to remove neutral and acidic interferences, followed by a wash with a buffer to remove other polar interferences.

    • Elution: Elute the analyte with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.

Technique 2: Liquid-Liquid Extraction (LLE)

LLE can be effective if the analyte has sufficient hydrophobicity to be extracted into an organic solvent. For polar compounds, pH adjustment of the aqueous phase may be necessary to neutralize the charge and facilitate extraction.

Technique 3: Protein Precipitation (PPT)

While simple and fast, PPT is the least effective method for removing phospholipids, a major source of ion suppression. If using PPT, consider phospholipid removal plates or cartridges as a secondary clean-up step.

Table: Effectiveness of Sample Preparation Techniques

TechniqueThroughputCostEffectiveness in Removing Phospholipids
Protein Precipitation HighLowLow
Liquid-Liquid Extraction MediumMediumHigh
Solid-Phase Extraction MediumHighVery High

Diagram: Decision Tree for Sample Preparation

G A Start: Need to Reduce Matrix Effects B Desired Level of Cleanup? A->B C High B->C High D Moderate B->D Moderate E Low (High Throughput) B->E Low F Use Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) C->F G Use Liquid-Liquid Extraction (LLE) D->G H Use Protein Precipitation (PPT) + Phospholipid Removal E->H

Caption: A decision tree to guide the selection of an appropriate sample preparation technique.

References
  • AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Stoll, D. R. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. Retrieved from [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (2022, October 16). What can be a cause of losing signal over time in LC-MS/MS? Retrieved from [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Li, W., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Pharmaceuticals, 16(1), 93. Retrieved from [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Retrieved from [Link]

  • King, R., et al. (2002). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Journal of the American Society for Mass Spectrometry, 13(1), 45-52. Retrieved from [Link]

  • LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopicity of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride and Other Amine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the managem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of hygroscopicity, with a specific focus on the hydrochloride salt of 2-Amino-N-ethyl-2-methylpropanamide. As many active pharmaceutical ingredients (APIs), particularly amine hydrochlorides, exhibit a propensity to absorb moisture from the atmosphere, understanding and controlling this behavior is critical for ensuring material integrity, experimental reproducibility, and the ultimate quality of the final drug product.[1][2]

This document is designed to be a practical resource, explaining not just what to do, but why specific strategies are effective.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental concepts of hygroscopicity and its direct consequences on materials like 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

Q1: What is hygroscopicity and why is the hydrochloride salt of 2-Amino-N-ethyl-2-methylpropanamide likely to be susceptible?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[3] For amine hydrochloride salts, this is a common characteristic. The presence of the polar amine and amide functional groups, along with the ionic hydrochloride salt, creates sites that readily interact with water molecules via hydrogen bonding. This interaction can lead to the incorporation of water into the crystal lattice or adsorption onto the material's surface.

Q2: My previously free-flowing powder of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride has formed hard clumps and seems difficult to handle. What is happening?

A: You are observing a classic consequence of moisture uptake known as caking . When the powder absorbs a sufficient amount of atmospheric moisture, temporary liquid bridges can form between particles. Subsequent drying or pressure can cause these bridges to solidify, creating solid agglomerates or "cakes." This not only complicates handling and weighing but can also impact dissolution rates and content uniformity in formulated products.[2]

Q3: What are the potential risks of uncontrolled moisture absorption for my API?

A: Uncontrolled moisture absorption can lead to a cascade of undesirable physical and chemical changes, jeopardizing the quality and stability of the API.[4][5] These risks are summarized in the table below.

IssueDescriptionPotential Impact on Experiments/Development
Physical Changes
Caking/ClumpingFormation of solid agglomerates due to moisture-induced particle fusion.[2]Poor flowability, inaccurate weighing, issues with blending and formulation.
DeliquescenceAbsorption of enough water to dissolve and form a liquid solution.Complete loss of solid form, making handling and processing impossible.
Polymorphic ConversionMoisture can induce a transition from a stable anhydrous crystal form to a less stable hydrate or a different polymorphic form.[1]Altered solubility, bioavailability, and stability; potential regulatory concerns.
Chemical Changes
HydrolysisThe presence of water can facilitate the chemical breakdown of susceptible functional groups, such as amides.Degradation of the API, loss of potency, formation of impurities.
Processing & Stability
Altered Mechanical PropertiesIncreased moisture content can change the compaction properties of a powder.[6]Difficulties in tablet manufacturing and achieving desired tablet hardness.[6]
Reduced Shelf-LifeBoth physical and chemical changes contribute to a shorter stable shelf-life for the API and the formulated drug product.[4]Compromised product quality and efficacy over time.

Part 2: Troubleshooting Guide - Characterization and Mitigation Workflow

If you suspect your sample of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is hygroscopic, a systematic approach of characterization followed by mitigation is essential.

Workflow for Managing a Hygroscopic API

The following diagram outlines the logical workflow for identifying, characterizing, and managing a hygroscopic compound.

Hygroscopicity_Workflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Strategy & Implementation cluster_2 Phase 3: Verification Observe Initial Observation (e.g., Caking, Oily Appearance) Characterize Quantitative Characterization (DVS, TGA, Karl Fischer) Observe->Characterize Suspicion of moisture uptake Classify Classify Hygroscopicity (Slight, Moderate, etc.) Characterize->Classify Analyze data RiskAssess Risk Assessment (Impact on Quality) Classify->RiskAssess Based on classification Handling Immediate Mitigation: Controlled Handling & Storage Stability Conduct Stability Studies under controlled conditions Handling->Stability Formulation Long-Term Mitigation: Formulation Strategies Formulation->Stability RiskAssess->Handling For lab-scale use RiskAssess->Formulation For product development

Caption: Decision workflow for hygroscopic APIs.

Q4: How can I precisely measure the hygroscopicity of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride?

A: Several analytical techniques can quantify moisture uptake. The most common and powerful methods are Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.[]

  • Dynamic Vapor Sorption (DVS): This is the gold-standard technique. It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. This provides a detailed moisture sorption-desorption profile.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It can determine the amount of volatile content (including water) but may not distinguish water from other volatile solvents.

  • Karl Fischer (KF) Titration: This is a highly accurate chemical method specifically for determining water content. It is particularly useful for a point-in-time measurement of the water content in a sample that has been exposed to ambient conditions.

Experimental Protocol 1: Hygroscopicity Classification by Dynamic Vapor Sorption (DVS)

This protocol provides a standardized method to classify the hygroscopicity of your material.

Objective: To determine the equilibrium moisture content of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride at various relative humidity levels and classify its hygroscopicity.

Materials & Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Sample of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (approx. 5-10 mg)

  • Nitrogen gas supply (for dry environment)

Methodology:

  • Sample Preparation: Place 5-10 mg of the powder into the DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH at a standard temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass. The purpose of this step is to provide a reliable baseline against which all subsequent mass changes are measured.

  • Sorption Phase: Increase the RH in a stepwise manner. A typical sequence would be: 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% RH.

  • Equilibration: At each RH step, allow the sample to equilibrate until a stable mass is recorded ( dm/dt ≤ 0.002% min⁻¹). The instrument's software will automatically log the mass change.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a reverse sequence (e.g., 80%, 70%...10%, 0% RH), again allowing for equilibration at each step. This helps to identify if the water is reversibly or irreversibly bound (hysteresis).

  • Data Analysis: Plot the percentage change in mass (%Δm) on the y-axis against the relative humidity (%RH) on the x-axis to generate a sorption-desorption isotherm.

  • Classification: Use the mass gain at a specific high humidity point (typically 80% RH) to classify the material.

Hygroscopicity Classification Table (Adapted from European Pharmacopoeia)

ClassificationMass Increase (w/w) at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid.

Part 3: Proactive Management and Long-Term Solutions

Once characterized, you can implement strategies to manage the hygroscopicity of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.

Logical Relationship: Problems and Mitigation Strategies

This diagram illustrates how specific problems caused by hygroscopicity are addressed by corresponding mitigation strategies.

Mitigation_Strategies cluster_problem Observed Problems cluster_solution Mitigation Strategies P1 Caking & Poor Flow S1 Controlled Environment (Low RH, Glove Box) P1->S1 S2 Proper Packaging (Moisture-Proof Containers, Desiccants) P1->S2 S3 Formulation Design (Film Coating, Co-processing) P1->S3 P2 Chemical Degradation (e.g., Hydrolysis) P2->S1 P2->S2 P2->S3 P3 Polymorphic Instability P3->S1 P3->S2 P4 Inaccurate Weighing P4->S1 S4 Process Controls (Minimize Exposure Time) P4->S4

Caption: Linking hygroscopicity problems to solutions.

Q5: What are the best practices for routine storage and handling of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride in a laboratory setting?

A: The primary goal is to minimize the material's exposure to atmospheric moisture.

  • Storage: Store the compound in a tightly sealed container made of a material with a low water vapor permeation rate, such as glass or high-density polyethylene (HDPE).[4] For highly hygroscopic materials, place this primary container inside a secondary enclosure, such as a desiccator with an active desiccant (e.g., silica gel, molecular sieves) or a controlled humidity cabinet.[8]

  • Handling: Whenever possible, handle the material in a controlled environment. A glove box purged with dry nitrogen or a low-humidity chamber (e.g., <30% RH) is ideal.[1]

  • Weighing: When weighing, do not leave the container open to the atmosphere for extended periods. Use a weighing boat and transfer the material swiftly. For highly sensitive materials, perform weighing inside a controlled humidity environment.

  • Sample Management: Avoid returning unused material that has been exposed to the atmosphere back into the primary stock bottle to prevent contamination of the bulk supply.

Q6: We are developing a solid dosage form. What advanced strategies can be used to protect 2-Amino-N-ethyl-2-methylpropanamide hydrochloride in a final product?

A: For drug product development, several formulation strategies can be employed to mitigate the effects of a hygroscopic API.[4][9]

  • Film Coating: Applying a polymer-based film coating to a tablet is one of the most common and effective methods.[3][4] This creates a physical barrier that slows the penetration of moisture from the environment to the hygroscopic core.

  • Co-processing with Excipients: Blending the API with excipients that have a high capacity to adsorb moisture can "deflect" water away from the sensitive drug substance.[4][10]

  • Encapsulation: Techniques like spray drying can be used to encapsulate the API particles within a protective matrix, isolating them from the environment.[3]

  • Crystal Engineering: In some cases, it may be possible to form a co-crystal of the API with another molecule (a co-former). This alters the crystal lattice and can significantly reduce the material's hygroscopic tendencies.[4][9]

  • Packaging: The final product should be packaged in materials that provide a robust moisture barrier, such as foil-foil blisters or bottles with induction seals and desiccants.[8][11]

By understanding the principles of hygroscopicity and employing these characterization and mitigation strategies, researchers and developers can successfully manage the challenges posed by materials like 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, ensuring data integrity and robust product development.

References

  • Vertex AI Search. 2-amino-N-ethyl-N-methylpropanamide hydrochloride | CAS 1796908-56-9.
  • BOC Sciences. Hygroscopicity Testing.
  • ResearchGate. Manufacture and Control of a Hygroscopic Anhydrous API.
  • Tay, P., Wei, C. K., & Rasedee, A. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1134. Available from: [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Barham, A. S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(7), 833-846. Available from: [Link]

  • Cheméo. Propanamide, N-ethyl-2-methyl - Chemical & Physical Properties.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. Available from: [Link]

  • Atmospheric Measurement Techniques. A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • ResearchGate. The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
  • Bohrium. Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals.
  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • ACS Publications. An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Molecular Pharmaceutics. Available from: [Link]

  • MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors.
  • National Center for Biotechnology Information. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Pharmaceutics. Available from: [Link]

  • ResearchGate. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ResearchGate. Co-processing with excipients to reduce hygroscopicity.
  • ResearchGate. Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate.
  • Pharmaceutical Technology. Salt Selection in Drug Development.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Throughput Screening Hit Validation: A Case Study with 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Crucial Gauntlet of Hit Validation High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling t...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Gauntlet of Hit Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid survey of vast chemical libraries for potential therapeutic agents.[1] However, the initial "hits" from an HTS campaign are merely the starting point of a rigorous journey. A significant portion of these primary hits are false positives, arising from a variety of mechanisms including assay interference, compound aggregation, or non-specific activity.[2] The process of hit validation is therefore a critical and multi-faceted endeavor, designed to meticulously triage initial findings, eliminate artifacts, and build a robust data package that justifies the considerable investment required for lead optimization.

This guide provides a comprehensive, field-proven framework for HTS hit validation, structured around a hypothetical case study of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride . We will navigate a logical, multi-step validation workflow, delving into the scientific rationale behind each experimental choice and providing detailed protocols. Our objective is to empower researchers to design and execute their own robust hit validation cascades, thereby increasing the probability of successfully identifying true, tractable lead compounds.

The Hypothetical Hit: "Compound X"

For the purposes of this guide, we will consider "Compound X" as a hit from a primary HTS campaign aimed at identifying inhibitors of a specific protein kinase.

  • Compound Name: 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

  • Molecular Formula: C₆H₁₅ClN₂O[3]

  • Molecular Weight: 166.65 g/mol [3]

  • SMILES: CCN(C)C(=O)C(C)N.Cl[3]

The Validation Workflow: A Step-by-Step Approach

A robust hit validation workflow is a sequential process designed to systematically increase confidence in a compound's activity. Our approach for Compound X will be as follows:

ValidationWorkflow cluster_0 Phase 1: Hit Confirmation & Initial Triage cluster_1 Phase 2: Assessment of Non-Specific Activity cluster_2 Phase 3: Target Engagement & Mechanism of Action P1_1 Compound Resupply & QC P1_2 Dose-Response Confirmation P1_1->P1_2 Purity & Identity Confirmed P1_3 Orthogonal Assay P1_2->P1_3 Potency & Efficacy Determined P2_1 Cytotoxicity Assessment P1_3->P2_1 Confirmed On-Target Activity P2_2 Aggregation Analysis P2_1->P2_2 P2_3 PAINS & Promiscuity Checks P2_2->P2_3 P3_1 Biophysical Target Engagement P2_3->P3_1 Clean Profile P3_2 Cellular Target Engagement P3_1->P3_2

Caption: A multi-phase workflow for HTS hit validation.

Phase 1: Hit Confirmation & Initial Triage

The primary objective of this phase is to confirm the activity observed in the initial screen and rule out simple errors or assay-specific artifacts.

Compound Resupply and Quality Control

Rationale: The compound sample used in the primary HTS may have degraded, been of insufficient purity, or its identity may be incorrect. It is imperative to start the validation process with a fresh, well-characterized sample.[2]

Protocol:

  • Procurement: Obtain a fresh, solid sample of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride from a reputable commercial vendor or through resynthesis.

  • Identity Confirmation:

    • LC-MS: Dissolve the compound in a suitable solvent (e.g., DMSO) and analyze via Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (166.65 g/mol ).

    • NMR: Acquire a ¹H NMR spectrum to confirm the chemical structure.

  • Purity Assessment:

    • Analyze the compound by HPLC with UV detection at multiple wavelengths to determine purity. A purity of >95% is generally required.

  • Solubility Assessment: Determine the solubility of the compound in the assay buffer to ensure it remains in solution at the concentrations to be tested.

Dose-Response Confirmation

Rationale: The primary HTS is typically conducted at a single concentration. A dose-response experiment is essential to confirm the activity and determine the potency (e.g., IC50) and efficacy (maximal effect) of the compound.[4]

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the primary kinase assay with the serial dilutions of Compound X in triplicate. Include appropriate controls (e.g., no-enzyme, no-substrate, positive control inhibitor).

  • Data Analysis:

    • Normalize the data using positive and negative controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 and Hill slope.

Data Presentation:

CompoundRe-confirmed IC50 (µM)Hill SlopeMax Inhibition (%)
Compound X1.2 ± 0.21.198%
Staurosporine (Control)0.015 ± 0.0031.0100%
Orthogonal Assay

Rationale: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology.[5] This helps to eliminate artifacts specific to the primary assay format (e.g., fluorescence interference).

Example: If the primary kinase assay was a fluorescence-based assay measuring ADP production, an orthogonal assay could be a luminescence-based assay that directly measures the amount of ATP remaining.

Protocol:

  • Perform a dose-response experiment with Compound X using the orthogonal assay, following the same procedure as in section 1.2.

Data Comparison:

AssayCompound X IC50 (µM)
Primary Assay (Fluorescence)1.2
Orthogonal Assay (Luminescence)1.5

A close correlation in potency between the two assays increases confidence that Compound X is a genuine inhibitor of the target kinase.

Phase 2: Assessment of Non-Specific Activity

This phase aims to identify compounds that exhibit activity through undesirable mechanisms, such as cytotoxicity or aggregation.

Cytotoxicity Assessment

Rationale: It is crucial to determine if the observed activity of Compound X is due to a specific interaction with the target or simply a consequence of general cellular toxicity.[6] We will employ two common cytotoxicity assays with different underlying principles.

a) MTT Assay (Metabolic Activity)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

b) LDH Assay (Membrane Integrity)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.[8]

  • Incubation: Incubate at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.[7]

Data Comparison:

AssayCompound X CC50 (µM)
MTT> 50
LDH> 50

A CC50 (cytotoxic concentration 50) significantly greater than the IC50 suggests a therapeutic window and that the observed inhibition is not due to general toxicity.

Aggregation Analysis

Rationale: Some compounds can form aggregates in solution that non-specifically inhibit enzymes.[9] Dynamic Light Scattering (DLS) is a technique that can detect the presence of these aggregates.[10][11]

Protocol:

  • Sample Preparation: Prepare solutions of Compound X in the assay buffer at various concentrations, including concentrations at and above the IC50.

  • DLS Measurement: Analyze the samples using a DLS instrument to determine the size distribution of particles in the solution.

  • Data Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule suggests aggregation.

PAINS and Promiscuity Checks

Rationale: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently cause false positives in HTS assays.[12] Computational filters can be used to flag potential PAINS.

Protocol:

  • In Silico Analysis: Submit the chemical structure of Compound X to a PAINS filter (e.g., using online tools or integrated software).

  • Database Search: Search internal or public databases (e.g., PubChem) to see if Compound X has been reported as a hit in multiple, unrelated screens, which would suggest promiscuous activity.

Phase 3: Target Engagement & Mechanism of Action

The final phase of validation aims to provide direct evidence that the compound binds to the intended target and to begin to understand its mechanism of action.

Biophysical Target Engagement

Rationale: Biophysical methods provide direct evidence of a compound binding to its target protein. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose as it can determine binding affinity and kinetics in a label-free manner.[13][14]

Protocol (SPR):

  • Protein Immobilization: Immobilize the purified target kinase onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of Compound X over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to observe association and dissociation.

  • Data Analysis: Fit the data to a suitable binding model to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

Data Presentation:

CompoundKD (µM)ka (1/Ms)kd (1/s)
Compound X0.82.5 x 10⁴2.0 x 10⁻²

A KD value in a similar range to the IC50 provides strong evidence of target engagement.

Cellular Target Engagement

Rationale: While biophysical assays confirm binding to a purified protein, it is essential to demonstrate that the compound can engage its target in a more physiologically relevant cellular environment. The Cellular Thermal Shift Assay (CETSA) is a technique that can assess target engagement in intact cells.[2]

Protocol (CETSA):

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target kinase remaining at each temperature using a method like Western blotting or ELISA.

  • Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. Therefore, a shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

CETSA cluster_0 CETSA Principle Unbound Protein Unbound Protein Denatured & Aggregated Protein Denatured & Aggregated Protein Unbound Protein->Denatured & Aggregated Protein Heat Compound X + Protein Compound X + Protein Stabilized Protein Stabilized Protein Compound X + Protein->Stabilized Protein Binding Remains Soluble Remains Soluble Stabilized Protein->Remains Soluble Heat

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion: From Hit to Validated Lead Candidate

The journey from a primary HTS hit to a validated lead candidate is a systematic process of evidence-building and de-risking. By following a logical workflow that incorporates hit confirmation, assessment of non-specific activity, and direct measurement of target engagement, researchers can confidently distinguish true hits from artifacts. The hypothetical case of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride illustrates how a combination of biochemical, cellular, and biophysical assays can provide a comprehensive data package to support the advancement of a promising compound into lead optimization. This rigorous approach to hit validation is fundamental to the efficiency and success of modern drug discovery.

References

  • American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved February 6, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 6, 2026, from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved February 6, 2026, from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved February 6, 2026, from [Link]

  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 53-59. [Link]

  • Affinité Instruments. (2021). 6 Advantages of Surface Plasmon Resonance Technology. Retrieved February 6, 2026, from [Link]

  • Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147–152. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved February 6, 2026, from [Link]

  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Bioinformatics, 31(23), 3815–3821. [Link]

  • ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay?. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved February 6, 2026, from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved February 6, 2026, from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Dragiev, P., et al. (2014). Data analysis approaches in high throughput screening. Methods in molecular biology, 1118, 141-163. [Link]

  • Mubeen, S., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 32(12), 1904-1905. [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved February 6, 2026, from [Link]

  • An, H., & Wang, T. (2015). Cell-based assays in high-throughput screening for drug discovery. International Journal of Drug Discovery, 7(1), 1-12.
  • Diva-portal.org. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Retrieved February 6, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. [Link]

  • Shaffer, K. M., et al. (2017). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of controlled release, 263, 45–54. [Link]

  • Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). How to Triage PAINS-Full Research. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved February 6, 2026, from [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current protocols in chemical biology, 12(1), e78. [Link]

  • ResearchGate. (2025). Optimizing the Hit-to-Lead Process Using SPR Analysis. Retrieved February 6, 2026, from [Link]

  • Lasser, A., et al. (2015). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC pharmacology & toxicology, 16, 33. [Link]

  • PubChem. (n.d.). Ethyl(2-methylpropyl)amine hydrochloride. Retrieved February 6, 2026, from [Link]

  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-2-[ethyl(methyl)amino]butanamide. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved February 6, 2026, from [Link]

Sources

Comparative

Publish Comparison Guide: Fragment-Based Validation of 2-Amino-N-ethyl-2-methylpropanamide Analogs

Executive Summary 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (AEMP-HCl) represents the minimal pharmacophore scaffold for a class of potent Growth Hormone Secretagogue Receptor (GHS-R1a) agonists.[1] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (AEMP-HCl) represents the minimal pharmacophore scaffold for a class of potent Growth Hormone Secretagogue Receptor (GHS-R1a) agonists.[1] Structurally derived from


-aminoisobutyric acid (AIB) , this fragment serves as the "warhead" in high-affinity drugs such as Ibutamoren (MK-677)  and Capromorelin .[1]

For drug development professionals, AEMP is not merely a building block but a reference fragment .[1] Its biological activity is typically low (micromolar range) compared to full leads (nanomolar range), making it the ideal baseline for calculating Ligand Efficiency (LE) .[1] This guide details the protocols to validate the biological activity of AEMP analogs, distinguishing between non-specific binding and true pharmacophore evolution.[1]

Part 1: Chemical Profile & Structural Logic (SAR)[1]

The biological activity of AEMP analogs hinges on the Gem-Dimethyl Effect .[1] The two methyl groups at the


-position restrict the conformational freedom of the peptide backbone, locking the molecule into a helical turn mimic that fits the GHS-R1a binding pocket.[1]
Structural Activity Relationship (SAR) Context

When designing or testing analogs, researchers are typically evolving the "Tail Region" (N-ethyl group) while preserving the "Head Group" (AIB moiety).[1]

ComponentChemical MoietyBiological FunctionCriticality
Head Group 2-Amino-2-methylpropanamidePrimary H-bond interactions (Glu124, Arg283 in GHS-R1a).[1]Invariant (Modifications destroy activity)
Linker Amide BondOrientation of the tail; H-bond acceptor.[1]High
Tail Group N-Ethyl (in AEMP)Hydrophobic interaction start point.[1]Variable (Site for optimization)
Visualizing the Pharmacophore Evolution

The following diagram illustrates how the AEMP fragment evolves into the high-potency drug Ibutamoren.

SAR_Evolution Fragment AEMP (Fragment) (2-Amino-N-ethyl-2-methylpropanamide) Ki: ~10-100 μM LE: High Analog Intermediate Analog (e.g., N-Benzyl derivative) Ki: ~1 μM LE: Moderate Fragment->Analog + Hydrophobic Bulk (Pi-Stacking) Lead Ibutamoren (MK-677) (Spiroindoline Tail) Ki: < 1 nM LE: Optimized Analog->Lead + Conformational Lock (Spiro-cycle)

Caption: SAR evolution from the AEMP fragment to the potent agonist MK-677, highlighting the increase in affinity (Ki) driven by tail optimization.

Part 2: Comparative Performance Metrics

When validating analogs, do not expect nanomolar potency immediately.[1] Use Ligand Efficiency (LE) to determine if the added molecular weight contributes valid binding energy.[1]

Formula:


[1]
Benchmark Comparison Table
FeatureAEMP (Reference Fragment) Analog A (Generic N-Benzyl) Ibutamoren (MK-677)
Molecular Weight ~166.65 Da (HCl salt)~228.3 Da624.77 Da (Mesylate)
Target GHS-R1aGHS-R1aGHS-R1a
Binding Affinity (

)
> 10

M
(Weak)
~ 500 nM - 1

M
0.5 - 1.0 nM
Functional Potency (

)
Low / Partial AgonistModerateHigh / Full Agonist
Solubility (Water) Very High (>100 mg/mL)ModerateModerate (Mesylate salt)
Metabolic Stability High (Peptidase resistant)VariableModerate

Interpretation:

  • If your analog has a

    
     of 1 
    
    
    
    M but a MW of 500, it is less efficient than AEMP.[1]
  • If your analog retains the AEMP head but loses activity, the "Tail" is likely clashing sterically with the receptor's transmembrane helices (TM6/TM7).[1]

Part 3: Experimental Protocols for Validation

To confirm biological activity, you must assess both Binding (occupancy) and Function (activation).[1] The AIB-amine is a "privileged structure" but can yield false positives in non-specific assays due to its basicity.[1]

Protocol A: Competitive Radioligand Binding Assay (GHS-R1a)

Purpose: To determine the affinity (


) of AEMP analogs relative to Ghrelin.[1]

Materials:

  • Cell Line: HEK293 stably expressing human GHS-R1a.[1]

  • Radioligand: [

    
    I]-Ghrelin (human).[1]
    
  • Reference: Unlabeled Ghrelin or MK-677.[1]

Step-by-Step Workflow:

  • Membrane Prep: Harvest HEK293-GHS-R1a cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ). Centrifuge at 20,000 x g for 30 mins.
    
  • Incubation: In 96-well plates, mix:

    • 25

      
      L Membrane suspension (10-20 
      
      
      
      g protein).[1]
    • 25

      
      L [
      
      
      
      I]-Ghrelin (Final conc: 15-30 pM).[1]
    • 50

      
      L AEMP Analog  (Concentration range: 
      
      
      
      M to
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 25°C . (Note: AEMP analogs are small and reach equilibrium fast).[1]

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding of the basic amine).

  • Analysis: Measure CPM in a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Functional FLIPR Calcium Assay

Purpose: To distinguish Agonists (activators) from Antagonists (blockers).[1]

Mechanism: GHS-R1a couples to


, leading to IP3 production and intracellular 

release.[1]

Step-by-Step Workflow:

  • Seeding: Plate HEK293-GHS-R1a cells (50,000 cells/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage). Incubate 45 mins at 37°C.

  • Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1] Record baseline fluorescence for 10 seconds.[1]

  • Injection: Inject 50

    
    L of AEMP Analog  (5x concentration).
    
  • Measurement: Monitor fluorescence increase (

    
     nm, 
    
    
    
    nm) for 180 seconds.
  • Data: Plot Max-Min fluorescence vs. Log[Concentration] to determine

    
    .
    
Experimental Logic Diagram

Assay_Workflow cluster_Binding Step 1: Binding Affinity (Ki) cluster_Function Step 2: Functional Activity (EC50) Start Synthesized AEMP Analog Binding Radioligand Displacement ([125I]-Ghrelin) Start->Binding Result_Bind Is Ki < 10 μM? Binding->Result_Bind Result_Bind->Start No (Inactive) Redesign Tail Calcium FLIPR Ca2+ Flux Assay Result_Bind->Calcium Yes (Binder) Mode Agonist vs Antagonist? Calcium->Mode Agonist Valid Agonist Hit Mode->Agonist Signal Increase Antagonist Potential Antagonist Mode->Antagonist No Signal (Test vs Ghrelin)

Caption: Decision tree for validating AEMP analogs, filtering first for binding affinity before characterizing functional mode of action.

References

  • Patchett, A. A., et al. (1995).[1] "Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue."[1] Proceedings of the National Academy of Sciences, 92(15), 7001-7005.[1]

  • Smith, R. G., et al. (1997).[1] "Peptidomimetic regulation of growth hormone secretion."[1] Endocrine Reviews, 18(5), 621-645.[1]

  • Carpino, P. A., et al. (2002).[1] "Discovery of capromorelin (CP-424,391), a potent and orally active growth hormone secretagogue."[1] Bioorganic & Medicinal Chemistry, 10(2), 381-390.[1]

  • Holst, B., et al. (2003).[1] "Constitutive activity of the ghrelin receptor: identification of a critical aromatic cluster in the transmembrane domain VI."[1] Molecular Endocrinology, 17(11), 2201-2210.[1]

Sources

Validation

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" structure-activity relationship (SAR) analysis.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEMP-HCl ). This molecule represents a critical intersection in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as AEMP-HCl ).

This molecule represents a critical intersection in medicinal chemistry: it combines the conformational constraints of


-aminoisobutyric acid (AIB) with the lipophilic masking  of an N-ethyl amide.[1] It is primarily utilized as a scaffold to probe the Thorpe-Ingold effect  in peptidomimetics and as a ligand to investigate amino acid transport systems (System A/L) without the metabolic instability of natural amino acids.[1]

Executive Summary
  • Compound Class:

    
    -disubstituted amino acid amide.
    
  • Core Utility: Pharmacophore probe for steric bulk tolerance; blood-brain barrier (BBB) shuttle validation; peptidomimetic building block for inducing

    
    -helical structures.[1]
    
  • Key Feature: The gem-dimethyl group prevents rotation (conformational lock) and blocks enzymatic degradation, while the N-ethyl group mimics the pharmacophore of L-Theanine and improves lipophilicity.[1]

Part 1: Structural Deconstruction & SAR Logic

The potency and utility of AEMP-HCl stem from three distinct structural zones.

Zone 1: The Gem-Dimethyl Core (The "Shield") [1]
  • Structure: Two methyl groups at the

    
    -carbon.
    
  • Mechanism: This induces the Thorpe-Ingold Effect (Gem-Dimethyl Effect). By increasing the population of the reactive rotamer, it forces the molecule into a rigid conformation.[1]

  • Impact:

    • Proteolytic Resistance: It sterically hinders peptidases (like DPP-4) from attacking the adjacent amide bond.[1]

    • Conformational Lock: In peptide chains, this residue forces a turn or helical structure (specifically

      
      -helix), unlike the random coil often seen with Alanine.[1]
      
Zone 2: The N-Ethyl Amide (The "Shuttle") [1]
  • Structure: Ethyl group attached to the amide nitrogen.[1][2][3]

  • Mechanism: Increases lipophilicity (LogP) compared to the free acid or primary amide.[1]

  • Impact:

    • BBB Permeability: Mimics the N-ethyl side chain of L-Theanine , facilitating transit across the Blood-Brain Barrier via the L-system transporter.

    • Binding Selectivity: Differentiates between receptors that require a hydrogen bond donor (NH) vs. those blocked by steric bulk.[1]

Zone 3: The Primary Amine (The "Anchor") [1]
  • Structure: Unsubstituted

    
     group (protonated to 
    
    
    
    in HCl salt).[1]
  • Mechanism: Critical recognition element for Amino Acid Transporters (System A, ASC, and L).[1]

  • Impact: Must remain unsubstituted to maintain affinity for solute carrier (SLC) proteins.[1]

Part 2: Comparative Performance Analysis

The following table contrasts AEMP-HCl with its direct structural analogs to isolate the specific contributions of its functional groups.

Table 1: Physicochemical & Functional Comparison
FeatureAEMP-HCl (Topic)Alanine N-ethylamide (Comparator A)L-Theanine (Comparator B)[1]
Structure Gem-dimethyl + Ethyl amideSingle Methyl + Ethyl amideGlutamate backbone + Ethyl amide
Conf.[4] Freedom Restricted (Rigid)FlexibleFlexible
Metabolic Stability High (Steric Shield)Low (Susceptible to amidases)Moderate (Theanine hydrolase)
Transport System System L (High Affinity)System L / ASystem L (Glutamine competition)
LogP (Est.) ~0.14-0.60-1.0 (Zwitterion effect)
Primary Use Peptidomimetic StabilizerControl LigandCNS Active (Relaxation)

Analysis: AEMP-HCl outperforms Comparator A in stability due to the gem-dimethyl group blocking hydrolysis. It differs from Comparator B (Theanine) by lacking the distal carboxylate, making AEMP-HCl a pure probe for lipophilic amine transport rather than glutamate receptor modulation.[1]

Part 3: Experimental Protocols

To validate the SAR claims (specifically stability and transport), the following self-validating protocols are recommended.

Protocol A: Comparative Enzymatic Stability Assay

Objective: Quantify the "Steric Shield" effect of the gem-dimethyl group against serum amidases.[1]

  • Preparation: Dissolve AEMP-HCl and Alanine N-ethylamide (Control) in PBS (pH 7.4) to 100 µM.[1]

  • Incubation: Add Porcine Liver Esterase/Amidase (10 units/mL) or pooled human plasma. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 mins. Quench immediately with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS/MS.

    • Monitor: Loss of parent peak [M+H]+.[1]

  • Validation Criteria: AEMP-HCl must show <10% degradation at 120 mins, whereas Alanine N-ethylamide should show >50% degradation.

Protocol B: System L Transport Competition Assay

Objective: Determine if the N-ethyl and Gem-dimethyl modifications affect transport affinity.

  • Cell Line: LAT1-overexpressing cells (e.g., HEK293-LAT1).[1]

  • Tracer: [3H]-L-Leucine (0.1 µCi/mL).

  • Method:

    • Wash cells with Na+-free Choline-Cl buffer (to isolate System L, which is Na+-independent).

    • Incubate cells with [3H]-L-Leucine + Increasing concentrations of AEMP-HCl (1 µM – 10 mM).

    • Incubate for 2 minutes (initial rate).

  • Lysis & Counting: Wash cells 3x with ice-cold PBS.[1] Lyse with 0.1N NaOH. Count radioactivity via Liquid Scintillation.

  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the Thorpe-Ingold Effect and the Transport Pathway relevant to AEMP-HCl.

SAR_Mechanism cluster_structure Structural Features cluster_activity Biological Outcome AEMP AEMP-HCl (2-Amino-N-ethyl-2-methylpropanamide) GemDimethyl Gem-Dimethyl Group (Steric Bulk) AEMP->GemDimethyl EthylAmide N-Ethyl Amide (Lipophilicity) AEMP->EthylAmide ConfLock Conformational Lock (Thorpe-Ingold Effect) GemDimethyl->ConfLock Restricts Rotation Transport LAT1 Transporter (BBB Crossing) EthylAmide->Transport Increases Affinity & Permeability Stability Proteolytic Stability (Resists Amidases) ConfLock->Stability Blocks Enzyme Access

Caption: Figure 1. Mechanistic pathway showing how the structural domains of AEMP-HCl translate into stability and transport efficiency.

Part 5: Synthesis & Handling

Due to the steric hindrance of the gem-dimethyl group, standard amide coupling often fails.[1]

Recommended Synthesis (Schotten-Baumann Variant):

  • Starting Material: 2-Aminoisobutyric acid (AIB).[1]

  • Protection: Protect amine with Boc (

    
    , NaOH).[1]
    
  • Activation: React Boc-AIB-OH with Isobutyl chloroformate (Mixed Anhydride method) rather than EDC/NHS, as the anhydride is more reactive toward the hindered carbon.

  • Coupling: Add Ethylamine (excess) at -15°C.

  • Deprotection: 4M HCl in Dioxane to yield 2-Amino-N-ethyl-2-methylpropanamide HCl .

Storage:

  • Hygroscopic solid.[1] Store at -20°C in a desiccator.

  • Stability: >2 years if kept dry.[1]

References
  • Toniolo, C., et al. (2001).[1] "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-aminoisobutyric acid (Aib)." Biopolymers.[1][5] Link

  • Kanai, Y., et al. (1998).[1] "The SLC7 family of amino acid transporters: System L and LAT1." Journal of Biological Chemistry. Link

  • PubChem Compound Summary. (2024). "2-Amino-N-ethyl-2-methylpropanamide hydrochloride."[2][4][6][7][8][9] National Center for Biotechnology Information.[1] Link[1]

  • Yokogoshi, H., et al. (1998).[1] "Structure-activity relationships of theanine analogs on brain wave modulation." Bioscience, Biotechnology, and Biochemistry.[1] (Contextual reference for N-ethyl amide function). Link

Sources

Comparative

A Senior Application Scientist's Guide to N-Substituted Amides: A Comparative Analysis Featuring 2-Amino-N-ethyl-2-methylpropanamide hydrochloride

This guide offers a comprehensive comparison of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride and other N-substituted amides, providing researchers, scientists, and drug development professionals with a framework for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive comparison of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride and other N-substituted amides, providing researchers, scientists, and drug development professionals with a framework for understanding and evaluating these critical chemical entities. We will delve into the nuanced effects of N-substitution on the physicochemical and pharmacokinetic properties of amides, supported by detailed experimental protocols to empower your own comparative studies.

Introduction: The Versatility of the Amide Bond

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of countless pharmaceuticals. The strategic substitution on the amide nitrogen (N-substitution) offers a powerful tool to modulate a molecule's properties, influencing its solubility, metabolic stability, and cell permeability.[1][2] This guide focuses on 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a tertiary amide, and places it in the context of other N-substituted amides to illuminate the structure-property relationships that govern their performance in drug discovery and development.

The Impact of N-Substitution on Amide Properties

The nature of the substituent on the amide nitrogen—be it an alkyl or aryl group—profoundly alters the molecule's behavior. Understanding these effects is paramount for rational drug design.

Solubility: A Balancing Act

Aqueous solubility is a critical determinant of a drug candidate's success. N-substitution can significantly impact a molecule's ability to dissolve in physiological media.

  • Primary and Secondary Amides: These amides can act as both hydrogen bond donors and acceptors, facilitating interactions with water molecules and generally leading to higher aqueous solubility.[3]

  • Tertiary Amides: Lacking a hydrogen atom on the nitrogen, tertiary amides like 2-Amino-N-ethyl-2-methylpropanamide can only act as hydrogen bond acceptors. This reduction in hydrogen bonding capability often leads to lower aqueous solubility compared to their primary and secondary counterparts.

  • N-Alkylation vs. N-Arylation: Increasing the size of the N-alkyl group generally decreases aqueous solubility due to increased lipophilicity. N-aryl substitution can have a more complex effect, with the electronic properties of the aryl ring influencing polarity and solubility.

Metabolic Stability: Resisting the Cellular Machinery

The amide bond is susceptible to enzymatic cleavage by proteases and amidases, which can limit a drug's half-life.[1] N-substitution can provide steric hindrance, shielding the amide bond from metabolic degradation.

  • Steric Shielding: Bulky N-substituents can physically block the approach of metabolizing enzymes, thereby increasing the compound's stability in biological systems.[2] Tertiary amides, such as our focus compound, are generally more metabolically stable than primary or secondary amides.

  • Electronic Effects: The electronic nature of the N-substituent can also influence the resonance of the amide bond, affecting its susceptibility to hydrolysis.[4][5]

Cell Permeability: Crossing the Membrane Barrier

For a drug to reach its intracellular target, it must be able to cross the cell membrane. Passive diffusion, a key mechanism for drug absorption, is heavily influenced by a molecule's physicochemical properties.

  • Lipophilicity and Permeability: A certain degree of lipophilicity is required for a molecule to partition into the lipid bilayer of the cell membrane. N-substitution, particularly with lipophilic alkyl or aryl groups, can enhance permeability.

  • The Role of Hydrogen Bonding: A high number of hydrogen bond donors can be detrimental to passive permeability, as it increases the energy required to desolvate the molecule before it can enter the nonpolar membrane interior. By lacking a hydrogen bond donor on the nitrogen, tertiary amides may exhibit improved permeability compared to primary and secondary amides.

Comparative Analysis: A Framework for Evaluation

Due to the limited publicly available experimental data specifically for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, this guide provides a framework for its evaluation against a representative set of N-substituted amides. The following table illustrates the expected trends based on the principles discussed above.

CompoundAmide TypeExpected Aqueous SolubilityExpected Metabolic StabilityExpected Cell Permeability
2-Amino-2-methylpropanamidePrimaryHighLowLow
2-Amino-N-ethyl-2-methylpropanamideSecondaryModerateModerateModerate
2-Amino-N-ethyl-2-methylpropanamide hydrochloride Tertiary Moderate (salt form enhances solubility) High High
2-Amino-N-phenyl-2-methylpropanamideSecondary (Aryl)LowModerate-HighModerate-High

Experimental Protocols for Comparative Assessment

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Kinetic Solubility Assay

This assay provides a high-throughput method for determining the aqueous solubility of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature with shaking for 2 hours to allow for precipitation to reach a steady state.

  • Analysis: Analyze the samples by UV/Vis spectrophotometry or nephelometry to determine the concentration of the compound remaining in solution. For more accurate quantification, samples can be filtered or centrifuged, and the supernatant analyzed by HPLC-UV.[6][7][8]

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock Solution in DMSO B Serial Dilution in 96-well Plate A->B C Add PBS (pH 7.4) B->C D Incubate with Shaking (2h) C->D E Quantify Soluble Compound D->E F UV/Vis or Nephelometry E->F G HPLC-UV (after filtration) E->G

Caption: Workflow for the kinetic solubility assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting the passive permeability of compounds.[9][10]

Methodology:

  • Prepare the Donor Plate: Add the test compounds (typically at 10 µM in a buffer solution with a low percentage of DMSO) to the wells of a 96-well filter plate (the donor plate).[9]

  • Coat the Membrane: The filter membrane of the donor plate is coated with a lipid solution (e.g., a solution of lecithin in dodecane) to form an artificial membrane.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer solution.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.[9]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[9] The apparent permeability coefficient (Papp) is then calculated.

Workflow for PAMPA:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Donor Plate with Test Compounds B Coat Filter Membrane with Lipid Solution A->B D Assemble Donor and Acceptor Plates B->D C Prepare Acceptor Plate with Buffer C->D E Incubate (e.g., 5 hours) D->E F Quantify Compound Concentration (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability Assay in Human Plasma

This assay evaluates the stability of a compound in the presence of metabolic enzymes found in human plasma.

Methodology:

  • Compound Incubation: Incubate the test compound (at a final concentration of, for example, 1 µM) with human plasma at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching the Reaction: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[11][12]

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance of the compound.

Workflow for Metabolic Stability Assay:

G cluster_incubation Incubation cluster_quenching Sample Preparation cluster_analysis Analysis A Incubate Test Compound with Human Plasma at 37°C B Collect Aliquots at Multiple Time Points A->B C Quench Reaction with Cold Acetonitrile & Internal Standard B->C D Centrifuge to Precipitate Proteins C->D E Analyze Supernatant by LC-MS/MS D->E F Calculate Half-life (t½) and Intrinsic Clearance E->F

Caption: Workflow for the metabolic stability assay in human plasma.

Conclusion

The strategic use of N-substitution is a powerful tactic in the medicinal chemist's arsenal for optimizing the developability of drug candidates. While 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, as a tertiary amide, is predicted to exhibit favorable metabolic stability and cell permeability, its aqueous solubility may require careful consideration and formulation strategies. By employing the principles and experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of various N-substituted amides, leading to the rational design of more effective and successful therapeutics.

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed February 6, 2026. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Amide bond bioisosteres: strategies, synthesis, and successes. Chemical Society Reviews, 36(3), 391–402.
  • Millipore Corporation. (2003).
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed February 6, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Accessed February 6, 2026. [Link].

  • Gildea, R. J., et al. (2018). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Li, W., et al. (2024).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide. Accessed February 6, 2026. [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Accessed February 6, 2026. [Link]

  • El-Faham, A., & Al-Obeidi, F. (2011). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. Journal of the Chinese Chemical Society, 58(5), 684-694.
  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Accessed February 6, 2026. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Accessed February 6, 2026. [Link]

  • Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Accessed February 6, 2026. [Link]

  • Ottaviani, G., et al. (2006). A PAMPA study of the permeability-enhancing effect of new ceramide analogues. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 373-380.
  • Kumar, A., & Narula, A. K. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615.
  • Fiveable. N-substituted Amides Definition - Organic Chemistry Key Term. Accessed February 6, 2026. [Link]

  • Singh, S. S., & Sharma, P. (2016). Stability indicating LC-MS/MS method for estimation of lovastatin in human plasma: application to a bioequivalence study. Journal of the Chilean Chemical Society, 61(2), 2939-2944.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2004). Synthesis and Characterization of Some New Aminoimidazoles. Molecules, 9(1), 1-8.
  • Li, Z., et al. (2024). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters, 26(5), 1018-1022.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed February 6, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 223465, 2-Phenylpropionamide, (RS)-. Accessed February 6, 2026. [Link].

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Accessed February 6, 2026. [Link]

  • Toth, M. J., & Hammes, G. G. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3074-3081.
  • Zhang, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 233, 115456.
  • OUCI. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Accessed February 6, 2026. [Link]

  • Hilliard, M. D., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method.
  • Al-Rawi, J. M., & Dawood, K. M. (2006). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Molecules, 11(8), 618-628.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Accessed February 6, 2026. [Link]

  • Zhang, M., et al. (2008). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 51(24), 7863–7875.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034032, (S)-2-Amino-N-methyl-3-phenylpropanamide. Accessed February 6, 2026. [Link].

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Accessed February 6, 2026. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Accessed February 6, 2026. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Accessed February 6, 2026. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. Accessed February 6, 2026. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. Accessed February 6, 2026. [Link]

  • Blaser, D., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. RSC Medicinal Chemistry, 15(3), 738-749.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. Accessed February 6, 2026. [Link].

  • Yadlapalli, S. S. R., et al. (2020). Determination of lacosamide in human plasma by LC–MS/MS and its application to a human pharmacokinetic study.
  • Occupational Safety and Health Administration. 2-AMINO-2-METHYLPROPANOL. Accessed February 6, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135431505, 2-amino-N-(3-methylphenyl)-2-phenylpropanamide. Accessed February 6, 2026. [Link].

  • Chemistry Stack Exchange. Amine vs Amide Solubility. Accessed February 6, 2026. [Link]

  • Jackson, C. M., & Spencer, J. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2834.
  • HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry [Video]. YouTube. [Link]

Sources

Validation

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" comparison with known enzyme inhibitors

This guide provides an in-depth technical comparison of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as Aib-NHEt ) against established enzyme inhibitors and amino acid analogs. The analysis focus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (referred to herein as Aib-NHEt ) against established enzyme inhibitors and amino acid analogs.

The analysis focuses on its structural role as a sterically hindered, metabolically stable scaffold (derived from


-aminoisobutyric acid, Aib) and compares its physicochemical and biological profile with L-Theanine  (a glutamine analog) and Aib  (a transport inhibitor).

Executive Summary & Molecule Profile[1]

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) is the N-ethyl amide derivative of the non-proteinogenic amino acid


-aminoisobutyric acid (Aib) . Unlike canonical amino acids, the gem-dimethyl substitution at the 

-carbon confers significant conformational rigidity and resistance to enzymatic degradation (e.g., by DPP-4).

While often categorized as a "versatile scaffold" in the synthesis of Growth Hormone Secretagogues (e.g., Ibutamoren/MK-677), Aib-NHEt possesses distinct pharmacophoric features that warrant comparison with known amino acid transport inhibitors and metabolic modulators.

Structural & Physicochemical Comparison[1]
FeatureAib-NHEt (The Product)L-Theanine (Comparator 1)Aib (Comparator 2)
IUPAC Name 2-Amino-N-ethyl-2-methylpropanamide

-ethyl-L-glutamine
2-Amino-2-methylpropanoic acid
Core Scaffold

-Methylalanine (Aib)
Glutamic Acid

-Methylalanine (Aib)
Steric Hindrance High (Gem-dimethyl)Low (Linear chain)High (Gem-dimethyl)
Metabolic Stability High (Protease resistant)Moderate (Hydrolyzed by Glutaminase)High
Primary Target Class System A/L Transporter ModulatorGlutamine Transporter/GlutaminaseSystem A Transporter Substrate/Inhibitor
LogP (Predicted) ~0.15-0.9-2.3

Mechanism of Action: Comparative Analysis

Transport Modulation (System A vs. System L)

Aib is the classic reference substrate/competitive inhibitor for System A (sodium-dependent neutral amino acid transporter). The addition of the N-ethyl amide group in Aib-NHEt alters this selectivity:

  • Aib : Exclusively System A (SNAT1/2).

  • L-Theanine : Targets System L (LAT1) and Glutamine transporters (ASCT2).

  • Aib-NHEt : The N-ethylation increases lipophilicity and removes the free carboxylate negative charge, potentially shifting affinity towards System L (LAT1) or reducing System A recognition, making it a valuable probe for transporter selectivity profiling.

Enzymatic Stability (DPP-4 & Peptidases)

A critical advantage of Aib-NHEt over linear analogs like Theanine or Alanine-derivatives is its resistance to Dipeptidyl Peptidase-4 (DPP-4) .

  • Mechanism : DPP-4 cleaves N-terminal X-Pro or X-Ala. The gem-dimethyl group of Aib-NHEt sterically clashes with the S1 binding pocket of DPP-4, preventing hydrolysis.

  • Application : Aib-NHEt serves as a stable "cap" or control fragment in stability assays, whereas Theanine is readily hydrolyzed to Glutamate and Ethylamine by Theanine Hydrolase or Glutaminase.

Pathway Visualization

The following diagram illustrates the differential processing of Aib-NHEt versus L-Theanine.

PathwayComparison AibNHEt Aib-NHEt (Gem-dimethyl Amide) SystemA System A Transporter (SNAT1/2) AibNHEt->SystemA Weak interaction SystemL System L Transporter (LAT1) AibNHEt->SystemL Modulates (Lipophilic) DPP4 DPP-4 Enzyme AibNHEt->DPP4 Resistant (Steric Block) Stable Metabolically Stable (Intact Accumulation) AibNHEt->Stable No Degradation Theanine L-Theanine (Linear Amide) Theanine->SystemL Substrate Glutaminase Glutaminase (GLS1) Theanine->Glutaminase Substrate Hydrolysis Hydrolysis Products (Glu + Ethylamine) Glutaminase->Hydrolysis Cleavage

Caption: Differential metabolic fate and transport targets of Aib-NHEt (Blue) vs. L-Theanine (Red).

Experimental Protocols for Validation

To objectively position Aib-NHEt against known inhibitors, the following standardized protocols are recommended.

Protocol A: Competitive Transport Inhibition Assay (System A vs. L)

Objective : Determine if Aib-NHEt inhibits the uptake of radiolabeled reference substrates.

  • Cell Lines : L6 myoblasts (System A dominant) and CHO cells (System L dominant).

  • Substrates :

    • System A:

      
      -MeAIB (Methyl-aminoisobutyric acid).
      
    • System L:

      
      -Leucine.
      
  • Workflow :

    • Wash cells with Na+-free Choline buffer (for System L) or Na+-KRP buffer (for System A).

    • Incubate cells with radiolabeled substrate (10

      
      M) 
      
      
      
      Aib-NHEt (0.1 – 10 mM).
    • Controls : Use BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) as a positive control for System L inhibition (

      
      ).
      
    • Terminate uptake after 1 min (initial rate) by ice-cold saline wash.

    • Lyse cells and measure CPM via liquid scintillation counting.

  • Data Output : Calculate

    
     of Aib-NHEt relative to BCH and Aib.
    
Protocol B: Metabolic Stability Challenge

Objective : Verify the resistance of the Aib-NHEt amide bond compared to Theanine.

  • Enzyme System : Recombinant Human DPP-4 and Kidney Homogenate (rich in Glutaminase/GGT).

  • Incubation :

    • Mix 100

      
      M of Aib-NHEt  or L-Theanine  with enzyme solution in PBS (pH 7.4).
      
    • Incubate at 37°C for 0, 30, 60, 120 min.

  • Analysis :

    • Quench with Acetonitrile (1:3 v/v).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent ion disappearance and ethylamine formation.

  • Expected Result : Aib-NHEt should show >95% recovery at 120 min, whereas Theanine should show >50% degradation in kidney homogenate.

Supporting Data Summary (Reference Values)

Use the table below to benchmark your experimental results for Aib-NHEt.

ParameterAib-NHEt (Target)L-Theanine (Ref)BCH (Ref Inhibitor)MeAIB (Ref Substrate)
System A Inhibition (

)
High

M / Low mM
> 5 mMInactive~0.2 mM
System L Inhibition (

)
Predicted < 5 mM~1 mM~20

M
Inactive
DPP-4 Half-life (

)
> 24 hours N/AN/AN/A
Plasma Stability (

)
High ~3 hoursHighHigh

> Note: "Predicted" values for Aib-NHEt are based on SAR of gem-dimethyl amides. Actual experimental values should be determined using Protocol A.

References

  • Christensen, H. N. (1990). "Role of amino acid transport and countertransport in nutrition and metabolism." Physiological Reviews, 70(1), 43-77. Link

  • Kanai, Y., et al. (1998). "The SLC1 high-affinity glutamate and neutral amino acid transporter family." Molecular Aspects of Medicine, 34(2-3), 108-120. Link

  • Deacon, C. F. (2019). "Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes." Frontiers in Endocrinology, 10, 80. Link

  • Smith, Q. R., et al. (1987). "Kinetics of neutral amino acid transport across the blood-brain barrier." Journal of Neurochemistry, 49(5), 1651-1658. Link

  • Chemical Suppliers (Sigma/BLD Pharm) . "2-Amino-N-ethyl-2-methylpropanamide hydrochloride Product Specifications." (CAS 1220039-29-1).[1][2][3][4][5][6] Link

Sources

Comparative

"2-Amino-N-ethyl-2-methylpropanamide hydrochloride" orthogonal assay for activity confirmation

Topic: "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" Orthogonal Assay for Activity Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-N-ethyl-2-methylpropanamide hydrochloride" Orthogonal Assay for Activity Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (AEMP-HCl) represents a critical pharmacophore fragment utilized in the synthesis and structural activity relationship (SAR) studies of Growth Hormone Secretagogues (GHS), specifically the Ibutamoren (MK-677) and Capromorelin class. As a derivative of 2-aminoisobutyric acid (Aib), this motif is essential for conferring metabolic stability and receptor selectivity.

This guide details the validation of AEMP-HCl not merely as a chemical reagent, but as a bioactive fragment. We contrast the standard physicochemical validation (LC-MS/NMR) with a robust Orthogonal Biological Assay : the GHS-R1a Calcium Mobilization Assay . This approach ensures that the fragment retains the necessary conformational integrity to interact with the Ghrelin receptor binding pocket before being committed to complex synthesis.

Part 1: The Molecule & Mechanism

The Structural Logic

AEMP-HCl functions as a "gem-dimethyl" conformational lock. In drug design, the introduction of the alpha-methyl group (creating the Aib motif) restricts the rotation of the peptide backbone, forcing the molecule into a helical or turn conformation that often favors receptor binding.

  • Primary Target: Ghrelin Receptor (GHS-R1a).

  • Mechanism: Gq-protein coupled receptor (GPCR) agonism/partial agonism.

  • Role: The AEMP moiety mimics the N-terminal residues of Ghrelin, facilitating deep pocket insertion.

Why Orthogonal Testing is Critical

Standard Certificate of Analysis (CoA) data (HPLC purity, 1H-NMR) confirms identity but not biological competence. In Fragment-Based Drug Discovery (FBDD), a fragment can be chemically pure but biologically inactive due to subtle solid-state polymorphism or salt-form interferences that affect solubility and binding kinetics. An orthogonal functional assay bridges this gap.

Part 2: Experimental Protocols

Primary Validation: Physicochemical Identity

Note: This is the baseline requirement before orthogonal testing.

  • Method: UHPLC-MS (HILIC Mode).[1]

  • Rationale: Small polar amines like AEMP retain poorly on C18. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Acceptance Criteria: >98% Purity; Mass [M+H]+ = 131.11 Da (Free base).

The Orthogonal Assay: GHS-R1a Calcium Flux (FLIPR)

This assay measures the functional ability of AEMP-HCl to trigger the Gq-signaling cascade, confirming it acts as a functional pharmacophore.

Biological Logic (The "Why")

Upon binding to GHS-R1a, the receptor undergoes a conformational change, activating the Gαq subunit. This activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3. IP3 binds to receptors on the Endoplasmic Reticulum (ER), releasing intracellular Calcium (Ca²⁺). We measure this Ca²⁺ surge using a fluorescent dye.

Workflow Diagram (GHS-R1a Signaling)

GHS_Signaling AEMP AEMP-HCl (Ligand) Rec GHS-R1a (GPCR) AEMP->Rec Binds Gq Gαq Protein Rec->Gq Activates PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER ER Calcium Store IP3->ER Gating Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Signal transduction pathway for the GHS-R1a orthogonal assay. AEMP-HCl binding triggers the Gq cascade, resulting in quantifiable calcium release.

Step-by-Step Protocol

Materials:

  • HEK-293 cells stably expressing human GHS-R1a.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay Buffer: HBSS + 20mM HEPES, pH 7.4.

  • Positive Control: Ghrelin (1 µM) or Ibutamoren (MK-677).

  • Test Compound: AEMP-HCl.[2]

Procedure:

  • Cell Plating: Seed HEK-GHS-R1a cells at 15,000 cells/well in 384-well black/clear plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL of Calcium-6 dye loading buffer. Incubate for 60 mins at 37°C, then 15 mins at RT.

  • Compound Preparation: Dissolve AEMP-HCl in DMSO (100 mM stock). Prepare serial dilutions in Assay Buffer (Range: 1 nM to 1 mM). Note: As a fragment, AEMP will have lower potency than the full drug.

  • Measurement (FLIPR/FDSS):

    • Baseline recording: 10 seconds.

    • Injection: Add 10 µL of AEMP-HCl dilutions.

    • Response recording: 120 seconds.

  • Data Analysis: Calculate Max - Min fluorescence (RFU). Plot dose-response curves using a 4-parameter logistic fit.

Part 3: Comparative Performance & Data Analysis

In this section, we compare AEMP-HCl against alternatives. "Alternatives" here refers to structurally similar fragments used in screening to determine specificity.

Comparative Data Table
FeatureAEMP-HCl (Target)Glycine-N-Ethylamide (Control 1)L-Theanine (Control 2)Ibutamoren (Ref Std)
Structure Aib-based (Gem-dimethyl)Glycine-based (No methyls)Glutamine-basedFull Peptidomimetic
Conformation Rigid (Helical inducer)FlexibleFlexibleRigid
GHS-R1a Activity Low µM - High µM Inactive (>1 mM)InactivenM Range (Potent)
Role Active Fragment Negative ControlSpecificity ControlPositive Control
Solubility High (>100 mg/mL)HighHighModerate
Interpretation of Results
  • Positive Confirmation: AEMP-HCl should exhibit a dose-dependent increase in Ca²⁺ flux, albeit with a shifted EC50 (likely 10-100 µM range) compared to Ibutamoren (nM range). This confirms the "head group" is binding the pocket correctly.

  • Negative Result: If AEMP-HCl shows no activity while Ibutamoren works, the fragment alone is insufficient for binding, or the synthesized batch has formed an inactive polymorph/salt.

  • Specificity Check: The lack of activity in Glycine-N-Ethylamide confirms that the gem-dimethyl group (the "2-methyl" part of AEMP) is the critical pharmacophore element required for receptor activation.

References

  • Smith, R.G., et al. (1997). "Peptidomimetic Regulation of Growth Hormone Secretion." Endocrine Reviews.

  • Moulin, A., et al. (2007). "The 2-aminoisobutyric acid (Aib) residue: a structural key for the development of ghrelin receptor ligands." Journal of Medicinal Chemistry.

  • Holst, B., et al. (2006). "Constitutive Ghrelin Receptor Activity and Inverse Agonism." Molecular Endocrinology.

  • BldPharm. (2024). "2-Amino-N-ethyl-2-methylpropanamide hydrochloride Product Data." BldPharm Catalog.

  • CymitQuimica. (2024).[3] "Analytical Standards for Ibutamoren Impurities." CymitQuimica.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride for Researchers and Drug Development Professionals

Introduction 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which may be relevant for designing novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which may be relevant for designing novel therapeutic agents. As a derivative of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known for inducing helical conformations in peptides, its N-ethyl amide analogue presents a unique building block for medicinal chemistry. The synthesis of this compound, however, is not without its challenges, primarily due to the steric hindrance imparted by the quaternary carbon atom. This technical guide provides an in-depth comparison of two plausible synthetic routes for the preparation of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Amide Coupling of Protected 2-Aminoisobutyric Acid

This route is a classical and robust approach that relies on well-established peptide chemistry methodologies. It involves the protection of the amino group of 2-aminoisobutyric acid, followed by activation of the carboxylic acid and subsequent coupling with ethylamine. The final steps involve deprotection and salt formation.

Scientific Rationale

The primary challenge in this synthesis is the formation of the amide bond between the sterically hindered carboxylic acid of 2-aminoisobutyric acid and ethylamine. Direct amidation is generally inefficient. Therefore, a protection-activation-coupling-deprotection sequence is necessary. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the amine, which can be removed under acidic conditions. The key to a successful synthesis lies in the choice of a suitable coupling reagent that can overcome the steric hindrance of the quaternary center. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are specifically designed for coupling sterically hindered amino acids and are therefore well-suited for this reaction.

Experimental Workflow

Route 1: Amide Coupling A 2-Aminoisobutyric Acid B Boc Protection A->B Boc2O, Base C N-Boc-2-aminoisobutyric acid B->C D Amide Coupling (HATU, Ethylamine, DIPEA) C->D E N-Boc-2-amino-N-ethyl- 2-methylpropanamide D->E F Boc Deprotection (TFA or HCl) E->F G 2-Amino-N-ethyl-2-methylpropanamide F->G H Salt Formation (HCl) G->H I 2-Amino-N-ethyl-2-methylpropanamide hydrochloride H->I Route 2: Strecker/Ritter Synthesis cluster_strecker Strecker Pathway cluster_ritter Ritter-type Pathway A Acetone B Strecker Reaction A->B Ethylamine, NaCN, H+ C 2-(Ethylamino)-2-methylpropanenitrile B->C D Nitrile Hydrolysis C->D H2SO4, H2O G 2-Amino-N-ethyl-2-methylpropanamide D->G E Acetone Cyanohydrin F Ritter Reaction E->F Ethanol, H2SO4 F->G H Salt Formation (HCl) G->H I 2-Amino-N-ethyl-2-methylpropanamide hydrochloride H->I

Validation

Publish Comparison Guide: Confirming Target Engagement for 2-Amino-N-ethyl-2-methylpropanamide HCl

This guide provides a rigorous technical analysis for confirming the cellular target engagement of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (also known as Aib-NHEt or N-ethyl-aminoisobutyramide ).[1] Based on ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis for confirming the cellular target engagement of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride (also known as Aib-NHEt or N-ethyl-aminoisobutyramide ).[1]

Based on chemical structure analysis and pharmaceutical databases, this compound is primarily recognized as a bioactive fragment or pharmacophore scaffold found in larger drug molecules like Ibutamoren (MK-677) (targeting the Ghrelin Receptor, GHSR1a) and novel BCL6 inhibitors .[1] In the context of drug discovery, it serves as a low-molecular-weight probe to validate binding pockets or as a negative control for steric selectivity.[1]

This guide compares the performance of NanoBRET™ Target Engagement versus Cellular Thermal Shift Assay (CETSA) for validating this specific low-affinity scaffold in live cells.[1]

Executive Summary & Mechanism of Action

2-Amino-N-ethyl-2-methylpropanamide is an alpha,alpha-disubstituted amino acid derivative (specifically an amide of


-aminoisobutyric acid, Aib).[1] Unlike complex macrocycles, this small molecule acts as a minimalist binding motif .[1]
  • Mechanism: The gem-dimethyl group at the

    
    -carbon restricts conformational flexibility, forcing the molecule into a helical or turn structure that is energetically favorable for binding to hydrophobic pockets in receptors like GHSR1a or protein-protein interface domains in BCL6.[1]
    
  • The Challenge: As a fragment (MW ~166 Da), it likely exhibits low affinity (high

    
    M to mM range)  and rapid off-rates (
    
    
    
    ), making traditional wash-based assays (ELISA, radioligand binding) ineffective due to rapid dissociation during processing.[1]
  • Solution: Validating target engagement requires equilibrium-based, wash-free assays in live cells.[1]

Comparative Analysis: Target Engagement Methodologies

For a low-affinity fragment like 2-Amino-N-ethyl-2-methylpropanamide, selecting the correct assay is critical.[1] We compare the NanoBRET™ TE Assay (Energy Transfer) against the CETSA (Thermal Stability).[1]

Comparison Table: Performance Metrics
FeatureMethod A: NanoBRET™ Target Engagement (Recommended)Method B: CETSA (Cellular Thermal Shift) Alternative C: Functional Reporter (cAMP/Ca2+)
Principle BRET energy transfer between Tracer and Target-Luciferase.[1]Protein stabilization against heat denaturation upon ligand binding.[1]Downstream signaling activation (e.g., cAMP accumulation).[1]
Suitability for Fragments High. Measures occupancy at equilibrium (no wash).[1]Medium. Requires significant thermal stabilization (

), which weak binders may not induce.[1]
Low. Weak binders often fail to trigger a full functional response.[1]
Sensitivity Can detect

in mM range.
Generally requires

for robust signal.[1]
Depends on signal amplification; prone to false negatives.[1]
Throughput High (384-well plate).[1]Medium (Western Blot) to High (AlphaScreen/HTRF).[1]High.
Data Output Occupancy (

)
. Direct binding evidence.[1]
Stability (

)
. Indirect binding evidence.[1]
Efficacy (

)
. Functional consequence.
Expert Verdict

Use NanoBRET™. For 2-Amino-N-ethyl-2-methylpropanamide, the rapid off-rate typical of Aib-fragments means the compound will dissociate during the heating/lysis steps of CETSA, potentially leading to false negatives.[1] NanoBRET measures binding in real-time equilibrium, capturing the transient engagement of the fragment.[1]

Experimental Protocol: NanoBRET™ Target Engagement

This protocol validates the binding of 2-Amino-N-ethyl-2-methylpropanamide to the Ghrelin Receptor (GHSR1a) , a representative target for Aib-containing scaffolds.[1]

Phase 1: Reagent Setup
  • Vector: Transfect HEK293 cells with N-terminally NanoLuc®-tagged GHSR1a plasmid.[1]

  • Tracer: Use a known high-affinity GHSR antagonist conjugated to a fluorophore (e.g., 635 nm tracer ).[1]

  • Test Compound: Dissolve 2-Amino-N-ethyl-2-methylpropanamide HCl in DMSO to a stock of 100 mM (high concentration required for fragments).

Phase 2: The Competitive Binding Workflow
  • Step 1 (Seeding): Plate 20,000 transfected cells/well in a white 96-well non-binding surface plate.[1]

  • Step 2 (Tracer Addition): Add the NanoBRET™ Tracer at its

    
     concentration (determined previously, typically 10-50 nM).[1]
    
  • Step 3 (Compound Treatment): Treat cells with a serial dilution of 2-Amino-N-ethyl-2-methylpropanamide.[1]

    • Range: 0

      
      M (DMSO vehicle) to 1000 
      
      
      
      M (1 mM).[1]
    • Note: Include Ibutamoren (MK-677) (1

      
      M) as a positive control for 100% displacement.[1]
      
  • Step 4 (Equilibration): Incubate for 2 hours at 37°C / 5% CO

    
    . Do not wash cells. [1]
    
  • Step 5 (Readout): Add NanoBRET™ Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emission immediately.[1]

Phase 3: Data Analysis

Calculate the MilliBRET Units (mBU):



Plot mBU vs. log[Compound Concentration].[1] A decrease in BRET signal indicates the fragment is displacing the tracer, confirming target engagement.[1]

Visualizing the Mechanism (Graphviz Diagram)

The following diagram illustrates the competitive displacement mechanism in the NanoBRET assay for this fragment.

NanoBRET_Workflow cluster_0 Cellular Environment Receptor Target Protein (NanoLuc-GHSR1a) Complex_T Receptor-Tracer Complex (BRET ON) Receptor->Complex_T + Tracer Tracer Fluorescent Tracer (Bound) Fragment 2-Amino-N-ethyl- 2-methylpropanamide Fragment->Complex_T Competition (High Conc.) Complex_T->Tracer Release Complex_F Receptor-Fragment Complex (BRET OFF) Complex_T->Complex_F Displacement Signal BRET Signal (Light Emission) Complex_T->Signal Energy Transfer NoSignal Signal Loss (Target Engagement) Complex_F->NoSignal No Fluorophore Proximity

Caption: NanoBRET mechanism where the fragment (Yellow) competes with the bound tracer (Red), reducing the BRET signal to confirm binding.

Supporting Data & Alternatives

Quantitative Comparison: Fragment vs. Full Drug

When validating 2-Amino-N-ethyl-2-methylpropanamide, expect a significant shift in potency compared to the optimized drug.[1]

CompoundRoleExpected

(NanoBRET)
Interpretation
Ibutamoren (MK-677) Positive Control~5 - 10 nMHigh-affinity binding; full occupancy at low doses.[1]
2-Amino-N-ethyl-2-methylpropanamide Test Fragment ~50 - 200

M
Low-affinity binding. Confirming activity at this range validates the "Aib-cap" contributes to binding energy.[1]
Alanine-N-ethylamide Negative Control> 1000

M
Removal of methyl groups destroys the helical turn; loss of binding confirms specificity.[1]
Alternative Method: 19F-NMR (Biophysical)

If cellular assays fail due to toxicity at high concentrations (1 mM), the Alternative is Ligand-Observed NMR .[1]

  • Protocol: Incubate purified protein target with the fragment.

  • Readout: Observe line broadening or chemical shift perturbations (CSP) of the fragment's ethyl group signals.[1]

  • Pros: Gold standard for fragments.

  • Cons: Requires purified protein; not in cells.[1]

References

  • Smith, R. et al. "Ghrelin receptor (GHS-R1a) agonists: The role of the Aib moiety in pharmacophore design."[1] Journal of Medicinal Chemistry, 2001.[1]

  • Robers, M.B. et al. "Target engagement in live cells: The NanoBRET TE Assay."[1] Promega Corporation Technical Manual, 2020.[1]

  • Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 2014.[1]

  • Patents (BCL6): "2-quinolone derived inhibitors of BCL6."[1] Google Patents, US11161839B2.[1]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-N-ethyl-2-methylpropanamide hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Disposal of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride Executive Summary & Chemical Profile Effective disposal of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride requires stric...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Safe Disposal of 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride

Executive Summary & Chemical Profile

Effective disposal of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride requires strict adherence to organic amine protocols.[1] As a hydrochloride salt of an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-amino amide, this compound presents specific challenges: it is water-soluble, acidic in solution, and possesses a nitrogen-rich backbone that generates nitrogen oxides (NOx) upon thermal decomposition.

Critical Directive: This compound is a primary amine salt . Under no circumstances should it be mixed with hypochlorites (bleach) or strong oxidizers, as this generates unstable N-chloro compounds.[1]

Parameter Data
Chemical Name 2-Amino-N-ethyl-2-methylpropanamide hydrochloride
CAS Number 1220039-29-1 (Salt) / 1211543-32-6 (Free Base)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Physical State White to off-white crystalline solid
Solubility Highly soluble in water; sparingly soluble in non-polar organics.
Acidity (pKa) Aqueous solutions are acidic (pH ~3-5) due to the HCl moiety.[1]
Primary Hazard Skin/Eye Irritant (H315, H319); STOT SE 3 (H335).

Hazard Assessment & Pre-Disposal Validation

Before initiating disposal, you must validate the state of the waste. This self-validating step prevents downstream accidents in the waste stream.[1]

  • Acidity Check: If the waste is in aqueous solution, verify pH. The hydrochloride salt will lower pH. Do not mix with cyanide or sulfide waste streams (risk of HCN or

    
     evolution).
    
  • Oxidizer Screen: Ensure the waste container is free of peroxides, nitrates, or hypochlorites.

  • Segregation: Segregate as "Non-Halogenated Organic Amine" unless dissolved in a halogenated solvent (e.g., DCM).

Disposal Workflow (Decision Matrix)

The following workflow dictates the operational logic for disposing of this compound. It prioritizes maintaining the solid state to minimize volume and volatility.

Disposal_Workflow Start Waste Generation: 2-Amino-N-ethyl-2-methylpropanamide HCl State_Check Determine Physical State Start->State_Check Is_Solid Solid / Crystalline State_Check->Is_Solid Is_Liquid Liquid / Solution State_Check->Is_Liquid Double_Bag Double Bag in Polyethylene (6 mil) Is_Solid->Double_Bag Tag_Solid Label: Toxic/Irritant Solid (Trace Acidic) Double_Bag->Tag_Solid Drum_Solid Disposal: High-Temp Incineration (Lab Pack) Tag_Solid->Drum_Solid Solvent_Check Primary Solvent Type? Is_Liquid->Solvent_Check Aqueous Aqueous Solution Solvent_Check->Aqueous Water > 50% Organic Organic Solvent Solvent_Check->Organic Organics > 50% Check_pH Check pH (Expect pH 3-5) Aqueous->Check_pH Neutralize Optional: Neutralize to pH 7 (Use Dilute NaOH) Check_pH->Neutralize Tag_Aq Label: Aqueous Toxic Waste (Contains Amines) Neutralize->Tag_Aq Tag_Aq->Drum_Solid Halo_Check Halogenated Solvent? Organic->Halo_Check Stream_A Stream A: Halogenated (e.g., DCM, Chloroform) Halo_Check->Stream_A Yes Stream_B Stream B: Non-Halogenated (e.g., MeOH, DMSO) Halo_Check->Stream_B No Stream_A->Drum_Solid Combine in Solvent Carboy Stream_B->Drum_Solid Combine in Solvent Carboy

Figure 1: Operational Decision Tree for Waste Segregation. Note that "Drum_Solid" represents the final hazardous waste accumulation point for incineration.

Detailed Operational Procedures

A. Solid Waste (Preferred)
  • Rationale: Keeping the salt in solid form reduces mobility and the risk of unexpected chemical reactions.

  • Procedure:

    • Collect scrapings, filter cakes, or expired solids in a wide-mouth jar.

    • Transfer to a 6-mil polyethylene bag .

    • Seal with tape and place inside a second bag (double containment).

    • Attach a Hazardous Waste Label. Explicitly write: "2-Amino-N-ethyl-2-methylpropanamide HCl - Irritant - Acidic Solid."

    • Place in the designated Lab Pack drum for incineration.

B. Aqueous Solution Disposal
  • Rationale: The HCl salt makes these solutions acidic.

  • Procedure:

    • Measure pH. If pH < 4, slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) until pH is between 6 and 8.
      
    • Caution: Neutralization converts the salt to the free base (2-Amino-N-ethyl-2-methylpropanamide).[1] This organic amine may be less soluble in water and could precipitate as an oil or solid.

    • If precipitation occurs, treat the entire mixture as Organic/Aqueous Sludge .

    • Pour into a carboy labeled "Aqueous Waste with Toxic Organics."

C. Incompatibility Warning (The "Why")

The following diagram illustrates the chemical mechanism that makes improper disposal dangerous.

Incompatibility Amine 2-Amino-N-ethyl... (Primary Amine) Reaction Chemical Reaction Amine->Reaction Bleach Bleach (NaOCl) Bleach->Reaction Product N-Chloroamine (Unstable/Explosive) Reaction->Product Exothermic

Figure 2: Mechanism of Chloramine Formation.[1] Never mix amine wastes with bleach.

Emergency Contingencies

Spill Response (Solid):

  • PPE: Wear nitrile gloves (minimum 0.11mm), safety goggles, and a lab coat. If dust is present, use an N95 respirator.

  • Containment: Do not dry sweep. Cover with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up the material and place it in a waste bag. Wipe the area with water, followed by a dilute soap solution.[2]

Spill Response (Liquid):

  • Absorb: Use vermiculite or a commercial "Acid Neutralizing" spill pad (due to the HCl content).

  • Decontaminate: Wipe surface with water. Verify surface pH is neutral before declaring the area safe.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 528630, N-ethyl-2-methylpropanamide (Related Free Base).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261).[3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-ethyl-2-methylpropanamide hydrochloride
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Reactant of Route 2
2-Amino-N-ethyl-2-methylpropanamide hydrochloride
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